5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione
Description
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-17-13-4-3-9(7-14(13)18-2)10-5-11(15)8-12(16)6-10/h3-4,7,10H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKIDJHFWYGNFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)CC(=O)C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357552 | |
| Record name | 5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190064-28-9 | |
| Record name | 5-(3,4-Dimethoxyphenyl)-1,3-cyclohexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190064-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed guide to a plausible and robust synthetic pathway for 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione, a molecule of interest for further research and development. The proposed synthesis is based on well-established chemical transformations, ensuring high reproducibility and scalability. This document outlines the complete synthetic route, including detailed experimental protocols, tabulated quantitative data for each step, and visualizations of the reaction pathway and experimental workflow.
Introduction
Cyclohexane-1,3-dione derivatives are valuable structural motifs in organic chemistry and are recognized as key precursors for a wide array of biologically active compounds and natural products. Their versatile reactivity, stemming from the presence of an active methylene group and two carbonyl functionalities, allows for their elaboration into more complex molecular architectures. The introduction of a 3,4-dimethoxyphenyl substituent at the 5-position of the cyclohexane-1,3-dione core is of particular interest, as this moiety is a common feature in many pharmacologically active molecules. This guide details a three-step synthesis beginning from commercially available starting materials.
Proposed Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a three-step sequence:
-
Claisen-Schmidt Condensation: An initial base-catalyzed condensation between 3,4-dimethoxybenzaldehyde and acetone to form the α,β-unsaturated ketone, 4-(3,4-dimethoxyphenyl)but-3-en-2-one.
-
Michael Addition: The conjugate addition of diethyl malonate to the chalcone-like intermediate in the presence of a base to yield the 1,5-dicarbonyl precursor.
-
Intramolecular Cyclization, Hydrolysis, and Decarboxylation: A base-mediated intramolecular condensation of the Michael adduct, followed by saponification of the ester and subsequent decarboxylation to afford the target molecule.
The overall synthetic scheme is presented below:
Experimental Protocols
Step 1: Synthesis of 4-(3,4-Dimethoxyphenyl)but-3-en-2-one
This step involves a Claisen-Schmidt condensation reaction.
Materials:
-
3,4-Dimethoxybenzaldehyde
-
Acetone
-
Ethanol (95%)
-
10% Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) in ethanol.
-
Add acetone (1.0-1.2 eq) to the solution and stir until a homogeneous mixture is obtained.
-
Slowly add 10% aqueous NaOH solution while stirring.
-
Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 4-(3,4-dimethoxyphenyl)but-3-en-2-one.
Step 2: Synthesis of Diethyl 2-(1-(3,4-dimethoxyphenyl)-3-oxobutyl)malonate
This step is a Michael addition of diethyl malonate to the α,β-unsaturated ketone.
Materials:
-
4-(3,4-Dimethoxyphenyl)but-3-en-2-one
-
Diethyl malonate
-
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOt-Bu)
-
Anhydrous ethanol or Dichloromethane (DCM)
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully dissolving sodium metal in ethanol, or use commercially available sodium ethoxide.
-
To this basic solution, add diethyl malonate (1.1 eq) dropwise at room temperature with stirring.
-
Add a solution of 4-(3,4-dimethoxyphenyl)but-3-en-2-one (1.0 eq) in anhydrous ethanol to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material.
-
Neutralize the reaction mixture with dilute HCl.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude Michael adduct. This intermediate is often used in the next step without further purification.
Step 3: Synthesis of this compound
This final step involves an intramolecular cyclization, followed by hydrolysis and decarboxylation.
Materials:
-
Crude Diethyl 2-(1-(3,4-dimethoxyphenyl)-3-oxobutyl)malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the crude Michael adduct in anhydrous ethanol and add a solution of sodium ethoxide in ethanol.
-
Reflux the mixture for 2-4 hours to facilitate the intramolecular cyclization (Dieckmann condensation).
-
After cooling, add an aqueous solution of NaOH and reflux for another 2-3 hours to hydrolyze the ester group.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl until the pH is acidic.
-
Gently heat the acidic solution to effect decarboxylation.
-
Cool the mixture in an ice bath to precipitate the final product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/water).
Data Presentation
The following tables summarize the quantitative data for each step of the synthesis, based on typical yields and conditions reported for analogous reactions in the literature.
Table 1: Quantitative Data for Step 1 - Claisen-Schmidt Condensation
| Parameter | Value | Reference |
| Reactants | ||
| 3,4-Dimethoxybenzaldehyde | 1.0 eq | [1] |
| Acetone | 1.0 - 3.0 eq | [2] |
| Reagents & Solvents | ||
| Catalyst | NaOH (aq. solution) | [2] |
| Solvent | Ethanol | [3] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [4] |
| Time | 2 - 20 hours | [2] |
| Yield | 85-95% | [1] |
Table 2: Quantitative Data for Step 2 - Michael Addition
| Parameter | Value | Reference |
| Reactants | ||
| 4-(3,4-Dimethoxyphenyl)but-3-en-2-one | 1.0 eq | N/A |
| Diethyl Malonate | 1.0 - 1.2 eq | [5] |
| Reagents & Solvents | ||
| Base | NaOEt or KOt-Bu | [5] |
| Solvent | Ethanol or CH₂Cl₂ | [5] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [5] |
| Time | 3 - 6 hours | [5] |
| Yield | 72-94% | [5] |
Table 3: Quantitative Data for Step 3 - Cyclization, Hydrolysis, and Decarboxylation
| Parameter | Value | Reference |
| Reactant | ||
| Michael Adduct | 1.0 eq | N/A |
| Reagents & Solvents | ||
| Cyclization Base | NaOEt in Ethanol | [6] |
| Hydrolysis Reagent | NaOH (aq. solution) | [6] |
| Acidification/Decarboxylation | HCl (conc.) | [6] |
| Reaction Conditions | ||
| Cyclization Temperature | Reflux | [6] |
| Hydrolysis Temperature | Reflux | [6] |
| Decarboxylation Temperature | Gentle Heating | [6] |
| Yield | 60-80% (over 2 steps) | [6] |
Mandatory Visualizations
Experimental Workflow Diagram
This comprehensive guide provides a robust framework for the synthesis of this compound. The outlined procedures are based on well-established and high-yielding reactions, making this pathway suitable for implementation in a research and development setting. The provided quantitative data and visualizations serve as a practical resource for the efficient execution of this synthesis.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione is limited in publicly available literature. This guide provides a comprehensive overview based on established knowledge of closely related analogs, namely 5-(3-methoxyphenyl)cyclohexane-1,3-dione and 5-(4-methoxyphenyl)cyclohexane-1,3-dione, and the general characteristics of the cyclohexane-1,3-dione chemical class. All quantitative data presented is for these analogs and should be considered as predictive for the title compound.
Introduction
This compound is a member of the 5-aryl-cyclohexane-1,3-dione family, a class of organic compounds that has garnered significant interest in medicinal chemistry and materials science. The core structure, a cyclohexane-1,3-dione, is a versatile scaffold known for its reactivity and ability to participate in various chemical transformations. The presence of a substituted phenyl ring at the 5-position imparts specific electronic and steric properties that can modulate the molecule's biological activity and physicochemical characteristics. This guide aims to provide a detailed technical overview of the anticipated physicochemical properties, potential synthetic routes, and likely biological activities of this compound, drawing parallels from its well-documented analogs.
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its formulation in potential therapeutic applications. The following table summarizes the known or predicted properties based on its structural analogs.
| Property | 5-(3-Methoxyphenyl)cyclohexane-1,3-dione | 5-(4-Methoxyphenyl)cyclohexane-1,3-dione | Predicted this compound |
| Molecular Formula | C₁₃H₁₄O₃ | C₁₃H₁₄O₃ | C₁₄H₁₆O₄ |
| Molecular Weight | 218.25 g/mol | 218.25 g/mol | 248.27 g/mol |
| Melting Point | 127-132 °C[1] | 179.5-183.5 °C[2] | Expected to be in a similar or slightly higher range. |
| Boiling Point | 391 °C at 760 mmHg (Predicted)[1] | 394.4 ± 42.0 °C (Predicted)[2] | Predicted to be slightly higher due to increased molecular weight. |
| pKa | 4.95 ± 0.20 (Predicted)[1] | 4.95 ± 0.20 (Predicted)[2] | Expected to be in a similar range. |
| LogP | Not available | Not available | Predicted to be slightly higher than mono-methoxy analogs due to the additional methoxy group. |
| Solubility | Soluble in organic solvents. | Soluble in organic solvents. | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. |
Synthesis and Experimental Protocols
The synthesis of 5-aryl-cyclohexane-1,3-diones typically proceeds through a well-established reaction sequence involving a Knoevenagel condensation followed by a Michael addition.[3] A plausible synthetic route for this compound is outlined below.
Proposed Synthetic Pathway
The synthesis would likely involve the reaction of 3,4-dimethoxybenzaldehyde with a suitable active methylene compound, such as Meldrum's acid or dimedone, followed by subsequent reactions to form the cyclohexane-1,3-dione ring. A common method involves the one-pot reaction of an aromatic aldehyde, dimedone, and a catalyst.
Caption: Proposed synthesis of this compound.
General Experimental Protocol (Adapted from similar syntheses)
-
Reaction Setup: To a solution of 3,4-dimethoxybenzaldehyde (1 equivalent) and dimedone (1 equivalent) in a suitable solvent (e.g., ethanol, water, or solvent-free), add a catalytic amount of a base (e.g., piperidine, L-proline, or diethylamine).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Potential Biological Activity and Signaling Pathways
Derivatives of cyclohexane-1,3-dione have been reported to exhibit a wide range of biological activities, including anticancer, antibacterial, and herbicidal properties.[4][5][6]
Anticancer Activity
Several studies have highlighted the potential of cyclohexane-1,3-dione derivatives as anticancer agents.[7][8] A significant target for this class of compounds is the c-Met kinase, a receptor tyrosine kinase that is often dysregulated in various cancers, including non-small-cell lung cancer (NSCLC).[9] Inhibition of the c-Met signaling pathway can lead to the suppression of tumor growth, proliferation, and metastasis.
Caption: Inhibition of the c-Met signaling pathway by 5-aryl-cyclohexane-1,3-diones.
Antibacterial Activity
Certain cyclohexane-1,3-dione derivatives have demonstrated antibacterial activity against various bacterial strains.[4][5] The mechanism of action is not always fully elucidated but may involve the inhibition of essential bacterial enzymes.
Herbicidal Activity
The cyclohexane-1,3-dione scaffold is a known component of some commercial herbicides.[10] These compounds often act by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for plastoquinone and tocopherol biosynthesis in plants.
Experimental Workflows
The investigation of a novel compound like this compound would typically follow a structured experimental workflow.
Caption: General experimental workflow for the development of a novel compound.
Conclusion
References
- 1. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 2. Tandem Aldol-Michael reactions in aqueous diethylamine medium: a greener and efficient approach to dimedone-barbituric acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate | 1255717-24-8 [smolecule.com]
- 4. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Unraveling the Therapeutic Potential of 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione: A Look into a Promising Scaffold
While the precise mechanism of action for 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione remains to be fully elucidated in publicly available research, the broader family of cyclohexane-1,3-dione derivatives has demonstrated a wide spectrum of biological activities, suggesting a rich potential for therapeutic applications. This guide provides an in-depth overview of the known biological effects of related compounds, offering a foundational understanding for researchers, scientists, and drug development professionals interested in this chemical scaffold.
The cyclohexane-1,3-dione core is a versatile pharmacophore that has been explored for various therapeutic purposes, including anticancer, antimicrobial, herbicidal, and anti-inflammatory applications. The introduction of a 3,4-dimethoxyphenyl substituent is a key structural feature known to influence the biological activity and pharmacokinetic properties of various molecules, often enhancing their metabolic stability and absorption.
Putative Biological Activities of Cyclohexane-1,3-dione Derivatives
Research into various derivatives of cyclohexane-1,3-dione has pointed towards several potential mechanisms of action, primarily centered around enzyme inhibition and cytotoxicity against cancer cells.
Anticancer Activity
A significant body of research has focused on the anticancer properties of cyclohexane-1,3-dione derivatives. For instance, a study on a series of these compounds revealed cytotoxic effects against human breast adenocarcinoma cells (MDA-MB-231). One particular derivative, compound 5c, exhibited a lethal concentration (LC50) of 10.31±0.003 μg/ml in a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
Furthermore, compounds bearing the 3,4-dimethoxyphenyl moiety have shown significant cytotoxicity against a range of cancer cell lines. This substitution pattern has been linked to selective activity against MCF7 and MDA-MB-231 breast cancer cells. In a separate study on 1,2,4-triazole derivatives, the presence of a 3,4-dimethoxyphenyl group led to compounds with micromolar IC50 values against various human cancer cell lines, with one of the proposed mechanisms being the inhibition of tubulin polymerization.
Enzyme Inhibition
A notable target for some cyclohexane-1,3-dione derivatives is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in tyrosine metabolism. Inhibition of this enzyme is the basis for the herbicidal activity of some commercial products.[2] Additionally, derivatives of cyclohexane-1,3-dione have been synthesized and identified as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer cell proliferation and survival, with some compounds displaying IC50 values in the nanomolar range.[3] The 3,4-dimethoxy substitution has also been highlighted for its role in developing potent and metabolically stable inhibitors of cathepsin K, a cysteine protease involved in bone resorption.
Future Directions and Research Imperatives
The existing body of literature strongly suggests that this compound is a compound of significant interest for further pharmacological investigation. However, to ascertain its specific mechanism of action, a series of targeted studies are required. These would include:
-
Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and computational docking to identify the specific cellular proteins that interact with the compound.
-
Enzyme Inhibition Assays: Screening the compound against a panel of relevant enzymes, such as kinases and proteases, to determine its inhibitory profile and potency (IC50, Ki values).
-
Cell-Based Assays: Evaluating the effect of the compound on various cellular processes, including proliferation, apoptosis, and cell cycle progression in different cell lines.
-
Signaling Pathway Analysis: Utilizing methods like Western blotting and reporter gene assays to investigate the modulation of specific signaling pathways (e.g., PI3K/Akt, MAPK, etc.) by the compound.
Experimental Protocols: A General Framework
While specific protocols for this compound are not available, the following represents a general methodology for assessing the anticancer activity of a novel compound, based on standard laboratory practices.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the LC50 value.
Visualizing Potential Mechanisms
Given the inhibitory activity of related compounds on kinases, a hypothetical signaling pathway that could be investigated for modulation by this compound is the c-Met signaling cascade.
Caption: Hypothetical inhibition of the c-Met signaling pathway.
The following diagram illustrates a generalized workflow for evaluating the anticancer properties of a novel compound.
Caption: General workflow for anticancer drug screening.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Cyclohexane-1,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexane-1,3-dione and its derivatives are pivotal structural motifs in organic chemistry, serving as versatile precursors for the synthesis of a wide array of natural products and pharmaceutically active compounds.[1][2] These molecules exhibit a diverse range of biological activities, including herbicidal, anti-bacterial, anti-tumor, and anti-inflammatory properties.[2][3] The structural elucidation of these compounds is fundamental to understanding their function and advancing drug discovery efforts. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as the most powerful tool for the unambiguous characterization of these molecules.
A key feature of cyclohexane-1,3-diones is their existence in a dynamic equilibrium between keto and enol tautomeric forms.[4][5] This tautomerism significantly influences their chemical reactivity and is a critical factor in the interpretation of their NMR spectra. This guide provides a comprehensive overview of the NMR characterization of cyclohexane-1,3-dione derivatives, complete with data presentation, detailed experimental protocols, and visual diagrams to illustrate core concepts.
The Phenomenon of Keto-Enol Tautomerism
Cyclohexane-1,3-diones exist as a mixture of the diketo form and its more stable mono-enol tautomer.[5][6] This equilibrium is rapid and solvent-dependent. The enol form is stabilized by the formation of a conjugated system and, in many cases, by intramolecular hydrogen bonding.[5][7] The presence of both tautomers in solution means that NMR spectra will often display separate sets of signals for each form, with the ratio of their integrals reflecting the equilibrium position.
Caption: Keto-enol tautomeric equilibrium in cyclohexane-1,3-dione.
¹H NMR Spectral Characteristics
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values are all used for structure determination.
-
Enolic Proton (-OH): The most downfield signal, typically appearing as a broad singlet in the range of δ 10.0-15.0 ppm. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature.
-
Vinylic Proton (=CH-): In the enol form, a sharp singlet is observed around δ 5.0-6.0 ppm. For the parent cyclohexane-1,3-dione, this signal appears at approximately 5.5 ppm.[8]
-
Methylene Protons (-CH₂-): The protons on the cyclohexane ring appear as multiplets in the aliphatic region (δ 1.5-3.0 ppm).
-
C2-H₂ (Keto form): Protons alpha to both carbonyls are the most deshielded, appearing as a singlet around δ 3.5 ppm.
-
C4-H₂ and C6-H₂: These methylene protons adjacent to one carbonyl group typically resonate around δ 2.3-2.8 ppm as triplets.[8]
-
C5-H₂: The methylene protons furthest from the carbonyl groups are the most shielded, appearing as a quintet around δ 1.9-2.1 ppm.[8]
-
Table 1: Typical ¹H NMR Chemical Shifts (δ) for Cyclohexane-1,3-dione
| Proton Assignment | Tautomeric Form | Chemical Shift (ppm) | Multiplicity |
| Enolic -OH | Enol | ~11.25 | broad s |
| Vinylic C2-H | Enol | ~5.50 | s |
| C4-H₂, C6-H₂ | Enol | ~2.41 | t |
| C5-H₂ | Enol | ~1.95 | quint |
| C2-H₂ | Keto | ~3.55 | s |
| C4-H₂, C6-H₂ | Keto | ~2.65 | t |
| C5-H₂ | Keto | ~2.10 | quint |
Data compiled from literature values. Chemical shifts are approximate and can vary based on solvent and substituents.[8]
¹³C NMR Spectral Characteristics
The ¹³C NMR spectrum reveals the number of non-equivalent carbons and provides information about their electronic environment. Proton-decoupled spectra are standard, where each unique carbon appears as a single line.
-
Carbonyl Carbons (C=O): These are the most deshielded carbons, appearing far downfield in the range of δ 190-210 ppm. In the enol form, the C1 carbonyl resonates around δ 202 ppm, while the C3 carbon involved in enolization appears further upfield.[9]
-
Enolic Carbons (C=C-OH): The carbons of the enol double bond appear in the δ 100-190 ppm range. The C2 carbon resonates at approximately δ 101 ppm, while the C3 carbon (now C-OH) is found near δ 190 ppm.[9]
-
Methylene Carbons (-CH₂-): The aliphatic carbons of the ring appear in the upfield region of the spectrum (δ 20-50 ppm).[10]
Table 2: Typical ¹³C NMR Chemical Shifts (δ) for Cyclohexane-1,3-dione (Enol Form)
| Carbon Assignment | Chemical Shift (ppm) |
| C1 (C=O) | ~202.2 |
| C2 (=CH) | ~101.1 |
| C3 (=C-OH) | ~190.0 |
| C4, C6 (-CH₂-) | ~36.7 |
| C5 (-CH₂-) | ~21.3 |
Data obtained in DMSO solvent. Chemical shifts are approximate and can vary.[9]
Experimental Protocols
Accurate and reproducible NMR data acquisition relies on meticulous sample preparation and standardized instrument parameters.
Protocol 1: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of the cyclohexane-1,3-dione derivative for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[11][12]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[13][14]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[13] Gently swirl or vortex the vial to ensure the sample is fully dissolved, creating a homogeneous solution.[11]
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[11]
-
Internal Standard (Optional): If quantitative analysis or a precise chemical shift reference is needed, add a small amount of an internal standard like tetramethylsilane (TMS). Often, the residual solvent peak is sufficient for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[11][15]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[12]
Protocol 2: Standard ¹H and ¹³C NMR Data Acquisition
This is a general workflow; specific parameters will be set by the NMR facility operator.
-
Instrument Setup: The sample is placed in the spectrometer's autosampler or manually inserted into the magnet.
-
Locking and Shimming: The spectrometer "locks" onto the deuterium signal of the solvent to maintain a stable magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp, symmetrical peaks.
-
¹H Spectrum Acquisition:
-
A standard single-pulse experiment is typically run.
-
Key parameters include the spectral width, acquisition time, relaxation delay (d1), and number of scans (ns). For a routine ¹H spectrum, 8 to 16 scans are usually sufficient.
-
-
¹³C Spectrum Acquisition:
-
A proton-decoupled experiment is standard to simplify the spectrum and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).[16]
-
Due to the low natural abundance of ¹³C, a larger number of scans is required (from several hundred to thousands), leading to longer experiment times.[13]
-
A sufficient relaxation delay (e.g., 2 seconds) is crucial for accurate integration, especially for quaternary carbons.
-
-
Data Processing:
-
The raw data (Free Induction Decay, or FID) is Fourier transformed to generate the frequency-domain spectrum.
-
The spectrum is then phased, baseline corrected, and referenced to the appropriate standard (TMS or residual solvent peak).
-
Peaks are integrated (for ¹H) and picked.
-
Visualization of Workflow and Data Interpretation
The characterization process follows a logical progression from sample preparation to final structural confirmation.
Caption: General workflow for NMR-based structural elucidation.
The final step involves correlating all the data. The number of signals in the ¹³C spectrum confirms the number of unique carbons, while the ¹H spectrum gives proton counts and connectivity information through spin-spin coupling. For complex derivatives, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be invaluable for definitively assigning all signals and confirming the molecular structure.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the characterization of cyclohexane-1,3-dione derivatives. A thorough understanding of their keto-enol tautomerism is fundamental to correctly interpreting the spectral data. By following standardized experimental protocols and a systematic approach to data analysis, researchers can confidently elucidate the structures of these important chemical entities, paving the way for further research and development in medicinal chemistry and materials science.
References
- 1. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. THE TWO STRUCTURES OF THE MONO ENOLS OF 1,3-CYCLOHEXANEDIONE EXPLAINED.. [askfilo.com]
- 7. benchchem.com [benchchem.com]
- 8. 1,3-Cyclohexanedione(504-02-9) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 13. organomation.com [organomation.com]
- 14. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 15. rsc.org [rsc.org]
- 16. sc.edu [sc.edu]
retrosynthetic analysis of substituted cyclohexane-1,3-diones
An In-depth Technical Guide to the Retrosynthetic Analysis of Substituted Cyclohexane-1,3-diones
Introduction
Substituted cyclohexane-1,3-diones are pivotal intermediates in organic synthesis, serving as foundational building blocks for a wide array of bioactive molecules, natural products, and herbicides.[1][2] Their utility stems from the versatile reactivity of the dicarbonyl system and the activated methylene group at the C2 position.[3] This guide provides a comprehensive overview of the primary retrosynthetic strategies for disconnecting this valuable scaffold, supported by detailed forward-synthesis experimental protocols, quantitative data, and workflow visualizations for researchers in synthetic chemistry and drug development.
Core Retrosynthetic Strategies
The retrosynthetic analysis of the cyclohexane-1,3-dione core primarily involves disconnections that break the carbocyclic ring, leading back to acyclic or simpler cyclic precursors. The most prominent strategies exploit well-established carbonyl chemistry reactions, namely the Robinson Annulation, the Dieckmann Condensation, and the consecutive Michael-Claisen condensation.
Caption: Key retrosynthetic disconnections for the cyclohexane-1,3-dione scaffold.
Key Synthetic Methodologies & Protocols
The Robinson Annulation
The Robinson annulation is a classic and powerful ring-forming reaction that constructs a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[4] The process typically involves the reaction of a ketone enolate (the Michael donor) with an α,β-unsaturated ketone (the Michael acceptor).[5][6]
Caption: Experimental workflow of the Robinson Annulation.
Experimental Protocol: Synthesis of the Wieland-Miescher Ketone
The Wieland-Miescher ketone is a classic product of the Robinson annulation, formed from 2-methyl-cyclohexane-1,3-dione and methyl vinyl ketone (MVK).[4]
-
Enamine Formation: A mixture of 2-methyl-cyclohexane-1,3-dione (1.0 eq) and pyrrolidine (1.1 eq) in benzene is heated to reflux with azeotropic removal of water for 2 hours. The solvent is then removed under reduced pressure.
-
Michael Addition: The crude enamine is dissolved in dioxane and cooled. Methyl vinyl ketone (1.0 eq) is added dropwise, and the mixture is stirred at room temperature overnight.
-
Hydrolysis and Cyclization: An acetate buffer solution (pH 4.5-5) is added to the reaction mixture, which is then heated at reflux for 4 hours to facilitate hydrolysis of the enamine and the subsequent intramolecular aldol condensation and dehydration.
-
Workup and Purification: After cooling, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or crystallization to yield the Wieland-Miescher ketone.
Table 1: Representative Robinson Annulation Reactions
| Michael Donor | Michael Acceptor | Base/Catalyst | Solvent | Yield (%) | Reference |
| 2-Methyl-1,3-cyclohexanedione | 3-Buten-2-one (MVK) | Pyrrolidine | Dioxane | ~70% | [7] |
| Cyclohexanone | Methyl vinyl ketone | NaOH | Ethanol | ~65% | [4] |
| Dimedone | Methyl vinyl ketone | L-Proline | DMSO | >90% (asymmetric) | [5] |
Consecutive Michael-Claisen Process
A more recent and highly efficient one-pot strategy involves a consecutive double Michael addition followed by a Claisen-type cyclization. This method is particularly effective for synthesizing 4-substituted cyclohexane-1,3-diones from simple starting materials like acetone and α,β-unsaturated esters.[8][9] The regioselectivity is a key advantage of this process.[8]
Caption: Workflow for the consecutive Michael-Claisen synthesis.
Experimental Protocol: Synthesis of Ethyl 3-(2,4-dioxocyclohexyl)propanoate [8][9]
-
Reagent Preparation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) is added. The NaH is washed with dry toluene to remove the mineral oil.
-
Enolate Formation: The flask is cooled to -10 °C, and acetone (2.3 eq) is added dropwise under neat conditions or in a minimal amount of dry toluene. The mixture is stirred for 20-30 minutes at -10 °C to 0 °C to form the acetone enolate.
-
Michael-Claisen Reaction: Ethyl acrylate (1.0 eq) is added dropwise to the enolate suspension at -10 °C. The reaction is monitored by TLC. It is typically stirred for 40-100 minutes, allowing the temperature to rise to room temperature.
-
Workup and Purification: The reaction is quenched by the slow addition of cold, dilute HCl. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography (silica gel, hexane-ethyl acetate gradient) to afford the target compound.
Table 2: Michael-Claisen Synthesis of Substituted Cyclohexane-1,3-diones
| Ketone | α,β-Unsaturated Ester | Base | Temperature | Yield (%) | Reference |
| Acetone | Ethyl acrylate | NaH | -10 °C to RT | 85% | [8] |
| Acetone | Methyl crotonate | NaH | -10 °C to RT | 75% | [2][9] |
| 2-Butanone | Ethyl acrylate | NaH | -10 °C to RT | 78% | [2][9] |
| Acetophenone | Ethyl acrylate | NaH | -10 °C to RT | 72% | [8] |
The Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be decarboxylated to yield a cyclic ketone.[10][11] For the synthesis of cyclohexane-1,3-diones, this pathway is less direct than the previous methods but is a valid retrosynthetic disconnection. The required starting material is a substituted 1,7-diester, which upon cyclization, hydrolysis, and decarboxylation would yield a 5-substituted cyclohexane-1,3-dione.
Experimental Protocol: General Procedure for Dieckmann Condensation [12]
-
Reaction Setup: A solution of the appropriate 1,7-diester (1.0 eq) in a dry, inert solvent (e.g., toluene or THF) is added to a suspension of a strong base, such as sodium hydride (NaH, 1.1 eq) or sodium ethoxide (NaOEt, 1.1 eq), under an inert atmosphere.
-
Cyclization: The mixture is heated to reflux until the reaction is complete (monitored by TLC). The reaction forms the cyclic β-keto ester as its enolate salt.
-
Workup: After cooling to room temperature, the reaction is carefully quenched with aqueous acid (e.g., 1 M HCl) to neutralize the base and protonate the enolate. The aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated.
-
Hydrolysis and Decarboxylation: The crude β-keto ester is then subjected to saponification (e.g., with aqueous NaOH), followed by acidification and heating to induce decarboxylation, yielding the final substituted cyclohexane-1,3-dione. The product is purified by chromatography or crystallization.
Table 3: Dieckmann Condensation for Cyclic β-Keto Ester Formation
| Substrate | Base | Solvent | Product | Yield (%) | Reference |
| Diethyl adipate (1,6-diester) | NaOEt | Ethanol | 2-Carbethoxycyclopentanone | ~80% | [11] |
| Diethyl pimelate (1,7-diester) | NaOEt | Toluene | 2-Carbethoxycyclohexanone | ~85% | [12] |
| Substituted 1,7-Diesters | NaH | DMSO | Substituted β-Keto Esters | High | [13] |
References
- 1. ihbt.res.in [ihbt.res.in]
- 2. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Robinson annulation - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. chemistwizards.com [chemistwizards.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone [organic-chemistry.org]
- 9. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 10. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Dieckmann Condensation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Probing the Bioactivity of Novel Cyclohexane-1,3-dione Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclohexane-1,3-dione scaffold has emerged as a privileged structure in medicinal chemistry and agrochemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the biological activity screening of novel cyclohexane-1,3-dione analogues, focusing on their anticancer, herbicidal, and antimicrobial properties. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area.
Biological Activities and Quantitative Data
Cyclohexane-1,3-dione analogues have demonstrated significant potential in various therapeutic and agricultural applications. The following tables summarize the quantitative data from biological screenings of different classes of these compounds.
Anticancer Activity
Derivatives of cyclohexane-1,3-dione have been extensively studied for their cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the inhibition of critical enzymes in cancer cell signaling, such as tyrosine kinases.[1][2]
Table 1: Anticancer Activity of Cyclohexane-1,3-dione Analogues
| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| 3b | A549 (Non-small cell lung cancer) | 5.83 | Not specified | [3] |
| 5c | A549 (Non-small cell lung cancer) | 6.21 | Not specified | [3] |
| 5d | A549 (Non-small cell lung cancer) | 7.15 | Not specified | [3] |
| 7b | A549 (Non-small cell lung cancer) | 8.32 | Not specified | [3] |
| Compound 5c | MDA-MB-231 (Breast cancer) | 10.31 (LC50, µg/mL) | Not specified | [4] |
| Compound 5 | c-Met Kinase | 0.24 (nM) | Tyrosine Kinase Inhibition | [5] |
| Compound 7a | c-Met Kinase | 0.31 (nM) | Tyrosine Kinase Inhibition | [5] |
| Compound 7b | c-Met Kinase | 0.45 (nM) | Tyrosine Kinase Inhibition | [5] |
| Compound 10c | c-Met Kinase | 0.52 (nM) | Tyrosine Kinase Inhibition | [5] |
| Compound 10e | c-Met Kinase | 0.68 (nM) | Tyrosine Kinase Inhibition | [5] |
| Compound 11c | c-Met Kinase | 0.81 (nM) | Tyrosine Kinase Inhibition | [5] |
| Compound 11f | c-Met Kinase | 0.93 (nM) | Tyrosine Kinase Inhibition | [5] |
Herbicidal Activity
A significant application of cyclohexane-1,3-dione derivatives is in agriculture as herbicides. These compounds are known to inhibit key enzymes in plant metabolic pathways, such as acetyl-CoA carboxylase (ACCase) and p-hydroxyphenylpyruvate dioxygenase (HPPD).[6][7]
Table 2: Herbicidal Activity of 2-Acyl-cyclohexane-1,3-dione Analogues against Arabidopsis thaliana HPPD
| Compound ID | R Group | I50 (µM) |
| 5a | n-C7H15 | 1.2 ± 0.1 |
| 5b | n-C9H19 | 0.45 ± 0.05 |
| 5c | n-C10H21 | 0.28 ± 0.03 |
| 5d | n-C11H23 | 0.18 ± 0.02 |
| Sulcotrione (commercial herbicide) | - | 0.25 ± 0.02 |
Data sourced from a study on 2-acyl-cyclohexane-1,3-dione congeners as HPPD inhibitors.[8]
Table 3: Inhibition of Acetyl-CoA Carboxylase (ACCase) by Cyclohexanedione Herbicides
| Compound | Plant Species | Ki (µM) |
| Alloxydim | Festuca arundinacea | 1.95 |
| Sethoxydim | Festuca arundinacea | 0.54 |
| Clethodim | Festuca arundinacea | 0.02 |
| Alloxydim | Pisum sativum | >1000 |
| Sethoxydim | Pisum sativum | 2200 |
| Clethodim | Pisum sativum | 53 |
Data highlights the selective inhibition of ACCase from grasses compared to broadleaf plants.[9]
Antimicrobial Activity
Certain cyclohexane-1,3-dione analogues, particularly their metal complexes, have shown promising antibacterial activity. The screening is typically performed against a panel of Gram-positive and Gram-negative bacteria.[10]
Table 4: Antibacterial Activity of Cyclohexane-1,3-dione Ligands and their Metal Complexes (Inhibition Zone in mm)
| Compound | E. coli | S. aureus | E. faecalis | S. typhimurium |
| L¹ | - | - | - | - |
| L² | - | - | - | - |
| [Cu(L¹)₂(OAc)₂]·H₂O | - | - | - | - |
| [Zn(L¹)(OAc)₂(H₂O)₂]·3H₂O | 10 | 11 | 12 | 11 |
| [Cu(L²)₂]·2NO₃·1.5DMF·H₂O | 12 | 13 | 14 | 12 |
| [Zn₂(L²)(OAc)₄(H₂O)₄]·5H₂O | 11 | 12 | 13 | 11 |
| Ampicillin (Standard) | 25 | 28 | 27 | 26 |
L¹ = 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione, L² = 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione. '-' indicates no activity.[10]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. This section provides protocols for key experiments cited in the screening of cyclohexane-1,3-dione analogues.
Synthesis of Novel Cyclohexane-1,3-dione Analogues
2.1.1. Synthesis of Saturated 2-Acyl-cyclohexane-1,3-diones [10]
-
To a solution of 1,3-cyclohexanedione or its derivative (2.00 mmol) in dichloromethane (40 mL), add the corresponding acid derivative (2.00 mmol), dicyclohexylcarbodiimide (2.40 mmol), triethylamine (2.40 mmol), and 4-dimethylaminopyridine (0.20 mmol) successively.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, dilute the mixture with dichloromethane and filter.
-
Add 20 mL of 1 M HCl to the filtrate.
-
Extract the aqueous phase with ether (3 x 20 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
2.1.2. Synthesis of 2-[2-(Substituted-phenyl)hydrazono]cyclohexane-1,3-dione [6]
-
Prepare a diazonium salt solution by dissolving the substituted aniline (10 mmol) in a hydrochloric acid solution (2.5 mL) and adding an aqueous solution of sodium nitrite (0.69 g, 10 mmol in 10 mL of water) at 0-5 °C with stirring for 1 hour.
-
In a separate flask, dissolve cyclohexane-1,3-dione (1.12 g, 10 mmol) in an ethanol solution (10 mL).
-
Add the cyclohexane-1,3-dione solution to the diazonium salt solution and continue stirring at 0-5 °C for 4 hours.
-
Filter the resulting solid product, wash with water, and dry.
-
Recrystallize the crude product from ethanol.
Anticancer Activity Screening
2.2.1. MTT Assay for Cell Viability [4][11][12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized cyclohexane-1,3-dione analogues and incubate for 72 hours.
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Herbicidal Activity Screening
2.3.1. p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Assay [8][10]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 M sodium phosphate buffer (pH 7.2), 1.8 mM ascorbate, and 0.2 mM p-hydroxyphenylpyruvate (HPP) in a total volume of 3 mL.
-
Enzyme and Inhibitor Incubation: Add the plant-derived HPPD enzyme extract and the cyclohexane-1,3-dione inhibitor to the reaction mixture and incubate for 3 minutes at 37 °C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (HPP).
-
Activity Measurement: Monitor the consumption of oxygen using an oxygen electrode or a spectrophotometric assay coupled with a secondary enzyme.
-
Data Analysis: Calculate the rate of reaction at different inhibitor concentrations to determine the I50 value.
2.3.2. Acetyl-CoA Carboxylase (ACCase) Inhibition Assay
-
Enzyme Extraction: Isolate chloroplasts from a susceptible grass species (e.g., barley).
-
Reaction Mixture: Prepare a reaction mixture containing the chloroplast enzyme preparation, ATP, MgCl₂, NaH¹⁴CO₃, and acetyl-CoA.
-
Inhibitor Addition: Add various concentrations of the cyclohexane-1,3-dione herbicide.
-
Reaction and Termination: Incubate the reaction mixture and then terminate the reaction by adding acid.
-
Quantification: Measure the incorporation of ¹⁴C from NaH¹⁴CO₃ into an acid-stable product (malonyl-CoA).
-
Data Analysis: Determine the Ki value by plotting the reaction rates against inhibitor concentrations.[13]
Antimicrobial Activity Screening
2.4.1. Agar Disk Diffusion Method [14][15]
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium.
-
Agar Plate Inoculation: Evenly spread the bacterial inoculum over the surface of a Mueller-Hinton agar plate.
-
Disk Application: Impregnate sterile paper disks with a known concentration of the test compound and place them on the inoculated agar surface.
-
Incubation: Incubate the plates at 37 °C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters.
Visualizing Mechanisms and Workflows
Diagrams are essential for understanding complex biological pathways and experimental procedures. The following visualizations were created using the Graphviz DOT language.
Signaling Pathways
Experimental Workflows
References
- 1. Screening assays for tyrosine kinase inhibitors: A review [ouci.dntb.gov.ua]
- 2. Heterocyclization of 2-(2-phenylhydrazono)cyclohexane-1,3-dione to Synthesis Thiophene, Pyrazole and 1,2,4-triazine Derivatives with Anti-Tumor and Tyrosine Kinase Inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. An Efficient One-Pot Synthesis of 2-(Aryloxyacetyl)cyclohexane-1,3-diones as Herbicidal 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. atcc.org [atcc.org]
- 12. MTT (Assay protocol [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Solubility Profile of 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione is a molecule of interest in medicinal chemistry and drug discovery, belonging to the class of diarylpentanoids. The cyclohexane-1,3-dione scaffold is a key structural feature in various biologically active compounds. A thorough understanding of its solubility in different organic solvents is paramount for its synthesis, purification, formulation, and screening in drug development pipelines. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including a representative solubility profile, a detailed experimental protocol for solubility determination, and a workflow for the experimental process.
Core Data Presentation: Illustrative Solubility of this compound
The following table summarizes the anticipated solubility of this compound in a range of common organic solvents at ambient temperature (approximately 25°C). The structural features of the molecule, including the polar 1,3-dione system and the relatively non-polar dimethoxyphenyl group, suggest a varied solubility profile. It is expected to be more soluble in polar aprotic and some protic organic solvents.
| Organic Solvent | Solvent Type | Expected Solubility (g/L) |
| Chloroform | Halogenated | > 50 |
| Dichloromethane | Halogenated | > 50 |
| Acetone | Ketone | 20 - 50 |
| Ethyl Acetate | Ester | 10 - 20 |
| Tetrahydrofuran (THF) | Ether | 20 - 50 |
| Acetonitrile | Nitrile | 5 - 10 |
| Methanol | Alcohol | 5 - 10 |
| Ethanol | Alcohol | 5 - 10 |
| Toluene | Aromatic Hydrocarbon | 1 - 5 |
| Hexane | Aliphatic Hydrocarbon | < 1 |
Disclaimer: The data presented in this table is illustrative and intended to provide a likely solubility profile based on the chemical structure and the solubility of analogous compounds. For precise quantitative data, experimental determination is necessary.
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.[1]
1. Materials and Equipment:
-
This compound (solid, pure)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps and PTFE septa
-
Orbital shaker or wrist-action shaker with temperature control
-
Analytical balance (± 0.1 mg)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable alternative analytical instrument for quantification.
2. Procedure:
-
Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary.
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Addition of Solvent: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker. Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. A preliminary kinetic study can determine the minimum time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Centrifugation can be used to facilitate this process.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.
-
Data Calculation: Calculate the solubility from the measured concentration of the diluted sample, taking into account the dilution factor. The solubility is typically expressed in g/L, mg/mL, or mol/L.
Mandatory Visualization
Signaling Pathways and Logical Relationships
In the context of solubility determination, there are no biological signaling pathways to depict. The logical relationship in the experimental design is a linear progression from sample preparation to final analysis, as illustrated in the workflow diagram above. The core principle is to create a saturated solution at equilibrium and then accurately measure the concentration of the dissolved solute.
References
The Therapeutic Potential of Dimethoxyphenyl-Substituted Compounds: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the pharmacological landscape of dimethoxyphenyl-substituted compounds, detailing their diverse therapeutic targets, mechanisms of action, and the experimental methodologies used to elucidate them.
Dimethoxyphenyl-substituted compounds represent a versatile class of molecules with a broad spectrum of biological activities, making them a fertile ground for drug discovery and development. This technical guide provides a comprehensive overview of the key therapeutic targets of these compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid researchers in this promising field.
Anticancer Activity: Targeting Microtubule Dynamics
A significant area of research for dimethoxyphenyl-substituted compounds is in oncology, where they have shown potent cytotoxic activity against various cancer cell lines. A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.
Quantitative Analysis of Anticancer Activity
Several studies have quantified the cytotoxic and tubulin polymerization inhibitory effects of various dimethoxyphenyl derivatives. The following table summarizes key findings for trimethoxyphenyl (TMP)-based analogues incorporating a dimethoxyphenyl (DMP) moiety.
| Compound | Cell Line | Cytotoxic Activity (IC50, µM) | Tubulin Polymerization Inhibition (%) | Reference |
| Compound 9 | HepG2 | 1.38 | 86.73 | [1] |
| Compound 10 | HepG2 | 2.54 | 80.51 | [1] |
| Compound 11 | HepG2 | 3.21 | 69.95 | [1] |
| Podophyllotoxin (control) | HepG2 | - | 91.32 | [1] |
| Compound 4e | MCF-7 | 7.79 | - | [2] |
| Compound 4f | MCF-7 | 10.79 | - | [2] |
| Compound 4l | MCF-7 | 13.20 | - | [2] |
Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates higher potency.
Mechanism of Action: Disruption of the Mitotic Spindle
Dimethoxyphenyl-substituted compounds that target tubulin exert their anticancer effects by interfering with the formation and function of the mitotic spindle, a structure essential for chromosome segregation during cell division.[1] This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[1]
Figure 1: Mechanism of tubulin polymerization inhibition.
Experimental Protocols
This assay is used to assess the effect of a compound on the proliferation of cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in 96-well plates at a specific density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the dimethoxyphenyl-substituted compounds and a vehicle control. Incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[1][3]
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Mixture: Prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., containing GTP), and the test compound or control.
-
Incubation: Incubate the mixture at 37°C to allow for tubulin polymerization.
-
Measurement: Monitor the change in absorbance or fluorescence over time, which is proportional to the extent of tubulin polymerization.
-
Data Analysis: Compare the polymerization rate in the presence of the test compound to that of the control to determine the percentage of inhibition.[1] An ELISA-based method can also be utilized.[1]
Neurological and Psychiatric Applications: Modulating Serotonin Receptors
Dimethoxyphenyl-substituted compounds, particularly those with a phenethylamine or piperidine scaffold, have been extensively studied for their interaction with serotonin (5-HT) receptors. These receptors are crucial in regulating mood, cognition, and perception, making them important targets for treating psychiatric disorders.
Quantitative Analysis of Serotonin Receptor Activity
The affinity and functional activity of these compounds at various 5-HT receptor subtypes have been characterized using radioligand binding and functional assays.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Rmax, % of 5-HT) | Reference |
| LPH-5 ((S)-11) | 5-HT2A | 1.3 | - | - | [4] |
| LPH-5 ((S)-11) | 5-HT2B | 13 | - | - | [4] |
| LPH-5 ((S)-11) | 5-HT2C | 13 | - | - | [4] |
| Compound 4 | 5-HT2A | - | 1.6 | Full Agonist | [4] |
| Compound 4 | 5-HT2C | - | 5.8 | Full Agonist | [4] |
| 2C-B (1) | 5-HT2A | - | 1.6 | - | [4] |
| 2C-B (1) | 5-HT2C | - | 4.1 | - | [4] |
| CYB210010 | 5-HT2A | High Potency | High Potency | Agonist | [5] |
| CYB210010 | 5-HT2C | High Potency | High Potency | Agonist | [5] |
Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the receptors at equilibrium in the absence of competing ligand. EC50 is the half-maximal effective concentration. A lower Ki or EC50 value indicates higher affinity or potency, respectively.
Signaling Pathways: 5-HT2A Receptor Activation
The therapeutic and psychoactive effects of many dimethoxyphenyl-substituted compounds are mediated through their agonist activity at the 5-HT2A receptor. Activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade involving the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.
Figure 2: 5-HT2A receptor signaling pathway.
Experimental Protocols
This assay is used to determine the binding affinity of a compound to a specific receptor.
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., 5-HT2A).
-
Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [125I]DOI) and various concentrations of the unlabeled test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Radioactivity Measurement: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the Ki value.[4]
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Loading: Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add the test compound at various concentrations.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence response against the compound concentration to determine the EC50 and maximum response (Rmax).[4]
Other Therapeutic Applications
Dimethoxyphenyl-substituted compounds have also demonstrated potential in other therapeutic areas.
Anti-inflammatory and Antioxidant Activity
Certain dimethoxyphenyl derivatives, such as 2,6-dimethoxyphenol, have shown antioxidant and anti-inflammatory properties.[6] The proposed anti-inflammatory mechanism involves the inhibition of key inflammatory pathways like NF-κB and COX-2.[6] Dimerization of 2,6-dimethoxyphenol has been shown to enhance its antioxidant activity.[7]
Figure 3: Anti-inflammatory signaling pathways.
Anticonvulsant Activity
Some methoxy-substituted phenylmethylenehydantoins have demonstrated anticonvulsant effects. For example, 5-(o-methoxyphenyl)methylenehydantoin (5-o-MPMH) was found to have an ED50 of 73 mg/kg in an anticonvulsant model.[8]
Antimicrobial Activity
3,4-Dimethoxyphenol has been reported to exhibit broad-spectrum antimicrobial activity.[9]
General Experimental Workflow for Compound Evaluation
The following diagram outlines a general workflow for the synthesis and biological evaluation of novel dimethoxyphenyl-substituted compounds.
Figure 4: General workflow for drug discovery.
Conclusion
Dimethoxyphenyl-substituted compounds are a rich source of bioactive molecules with potential applications across multiple therapeutic areas, including oncology, neurology, and inflammatory diseases. Their diverse pharmacological profiles, stemming from interactions with key biological targets such as tubulin and serotonin receptors, underscore their importance in modern drug discovery. The data and methodologies presented in this guide offer a solid foundation for researchers to further explore and exploit the therapeutic potential of this versatile chemical scaffold. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of novel and effective therapeutic agents.
References
- 1. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological profiles of 5-phenylmethylenehydantoin and its methoxy substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3,4-Dimethoxyphenol - MedChem Express [bioscience.co.uk]
An In-depth Technical Guide to 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione: Molecular Structure, Conformation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione is a derivative of cyclohexane-1,3-dione, a scaffold of significant interest in medicinal chemistry and organic synthesis. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide synthesizes available information on closely related analogues and fundamental chemical principles to provide a comprehensive overview of its molecular structure, conformational analysis, potential synthetic routes, and likely biological activities. This document serves as a valuable resource for researchers investigating this compound and the broader class of 5-aryl-cyclohexane-1,3-diones for applications in drug discovery and development.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a cyclohexane-1,3-dione ring substituted at the 5-position with a 3,4-dimethoxyphenyl group. The presence of the diketone functionality and the aromatic ring with its methoxy substituents are key determinants of its chemical reactivity and potential biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆O₄ | Calculated |
| Molecular Weight | 248.27 g/mol | Calculated |
| CAS Number | 190064-28-9 | |
| Appearance | Solid (predicted) | Inferred |
| Purity | 95+% | |
| SMILES | O=C1CC(CC(C2=CC=C(OC)C(OC)=C2)C1)=O |
Conformational Analysis
The conformational preference of the this compound ring system is crucial for its interaction with biological targets. The cyclohexane ring is well-known to adopt a chair conformation to minimize angular and torsional strain[1]. In monosubstituted cyclohexanes, the substituent generally prefers the equatorial position to avoid steric hindrance with axial hydrogens, an effect known as 1,3-diaxial interaction[2].
For 5-phenylcyclohexane, the equatorial conformer is significantly more stable than the axial conformer[2]. The bulky 3,4-dimethoxyphenyl group in the title compound is therefore predicted to strongly favor the equatorial position in the chair conformation of the cyclohexane-1,3-dione ring. This places the large aromatic substituent in a less sterically hindered environment, leading to a more stable molecular conformation. The cyclohexane-1,3-dione ring itself may exist in a state of keto-enol tautomerism, which can influence its reactivity and hydrogen bonding capabilities.
Experimental Protocols: Synthesis
Proposed Synthesis of this compound:
A likely synthetic pathway involves the Michael addition of a nucleophile, such as malonic ester, to a chalcone precursor, followed by cyclization, hydrolysis, and decarboxylation. A more direct approach, however, would be the Michael addition of a suitable C3 synthon to 3,4-dimethoxybenzylidene acetone, or a related α,β-unsaturated ketone, followed by a Dieckmann condensation. A well-established general procedure for the synthesis of 5-substituted cyclohexane-1,3-diones involves the reaction of an α,β-unsaturated ketone with diethyl malonate in the presence of a base, followed by saponification, acidification, and decarboxylation.
Detailed Proposed Protocol (based on analogous syntheses):
-
Step 1: Michael Addition. To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) is added diethyl malonate. To this solution, 3,4-dimethoxybenzylidene acetone is added dropwise with stirring at room temperature. The reaction mixture is then refluxed for several hours to ensure the completion of the Michael addition.
-
Step 2: Saponification. After cooling, a solution of potassium hydroxide in water is added to the reaction mixture, which is then refluxed to saponify the ester groups.
-
Step 3: Acidification and Decarboxylation. The reaction mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. This protonates the carboxylate salts and facilitates the decarboxylation upon heating. The mixture is then heated to induce decarboxylation, leading to the formation of the desired this compound.
-
Step 4: Purification. The product can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: Proposed synthesis pathway for this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological studies on this compound have been identified, the cyclohexane-1,3-dione scaffold is present in a wide range of biologically active molecules[3]. These derivatives have been reported to possess various activities, including herbicidal, anti-inflammatory, and anticancer properties[4].
Several cyclohexane-1,3-dione derivatives have been identified as inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is a key enzyme in the tyrosine catabolic pathway and is a validated target for herbicides[5]. The inhibitory activity is attributed to the ability of the 1,3-dione moiety to chelate the active site iron atom of the enzyme.
Furthermore, some derivatives of cyclohexane-1,3-dione have been investigated as potential anticancer agents. For instance, certain compounds within this class have shown inhibitory effects on tyrosine kinases, which are crucial regulators of cell proliferation, differentiation, and survival[6]. Dysregulation of tyrosine kinase signaling is a hallmark of many cancers, making them attractive targets for drug development. It is plausible that this compound could exhibit similar inhibitory activities due to its structural features. The dimethoxyphenyl group, in particular, is a common moiety in many kinase inhibitors.
Caption: Postulated mechanism of action for this compound.
Conclusion
This compound represents an intriguing molecule for further investigation in the fields of medicinal chemistry and drug discovery. Based on the analysis of related compounds, it is predicted to adopt a stable chair conformation with the bulky substituent in an equatorial position. While specific experimental data remains scarce, established synthetic methodologies for related compounds provide a clear path for its preparation. The known biological activities of the cyclohexane-1,3-dione scaffold, particularly as enzyme inhibitors, suggest that this compound could be a valuable candidate for screening in various therapeutic areas, most notably in oncology and agrochemistry. Further experimental studies are warranted to fully elucidate its chemical properties and biological potential.
References
- 1. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 5. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site [mdpi.com]
- 6. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the One-Pot Synthesis of Cyclohexane-1,3-diones: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Cyclohexane-1,3-dione and its derivatives are pivotal structural motifs in organic synthesis, serving as versatile precursors for a wide array of pharmaceuticals, natural products, and agrochemicals. Their synthesis, particularly through one-pot methodologies that enhance efficiency and atom economy, is a subject of significant interest. This guide provides an in-depth overview of the common starting materials and core synthetic strategies for the one-pot synthesis of cyclohexane-1,3-diones, with a focus on practical application for research and development.
The predominant one-pot strategies for constructing the cyclohexane-1,3-dione core rely on a sequential combination of a Michael addition and an intramolecular cyclization, typically a Claisen or Dieckmann condensation. The choice of starting materials dictates the specific nature of the reaction sequence and the substitution pattern of the final product.
Key Synthetic Strategies and Starting Materials
The synthesis generally involves the reaction of a Michael donor with a Michael acceptor. The Michael donor is a nucleophile, often an enolate derived from a compound with an active methylene group. The Michael acceptor is typically an α,β-unsaturated carbonyl compound.
1. Michael Addition Followed by Intramolecular Condensation
This is the most common and versatile approach. The reaction initiates with the conjugate addition of a nucleophilic Michael donor to an α,β-unsaturated Michael acceptor. The resulting intermediate then undergoes an intramolecular cyclization to form the six-membered ring.
-
Michael Donors: The most frequently employed Michael donors are malonic esters, such as diethyl malonate or dimethyl malonate. These compounds possess a highly acidic methylene group flanked by two electron-withdrawing ester groups, facilitating the formation of a stable enolate.
-
Michael Acceptors: α,β-Unsaturated ketones are the typical Michael acceptors. A classic example is mesityl oxide, which is used in the synthesis of the well-known cyclohexane-1,3-dione derivative, dimedone.[1][2]
-
Bases: The reaction is base-catalyzed, with common bases including sodium ethoxide and sodium methoxide.[1][3] These bases serve to deprotonate the Michael donor, generating the requisite nucleophilic enolate.
2. Consecutive Michael-Claisen Process
A notable variation involves the use of acetone or substituted acetones as the Michael donor and α,β-unsaturated esters, such as ethyl acrylate, as the Michael acceptor.[4][5][6] This method proceeds through a consecutive double Michael addition followed by a Claisen-type cyclization. A strong base, such as sodium hydride, is typically required to deprotonate the less acidic α-protons of acetone.[4][5]
Data Presentation: Starting Materials and Reaction Conditions
The following table summarizes the common starting materials and conditions for the one-pot synthesis of cyclohexane-1,3-diones.
| Michael Donor | Michael Acceptor | Base/Catalyst | Typical Product | Reaction Type | References |
| Diethyl Malonate | Mesityl Oxide | Sodium Ethoxide/Sodium Methoxide | Dimedone (5,5-dimethylcyclohexane-1,3-dione) | Michael Addition / Dieckmann Condensation | [1][2][7] |
| Acetone | Ethyl Acrylate | Sodium Hydride | 3-(2,4-dioxocyclohexyl)propanoic acid, ethyl ester | Consecutive Michael Addition / Claisen Condensation | [4][5][6] |
| 2-Methyl-cyclohexane-1,3-dione | Methyl Vinyl Ketone | Proline | Wieland-Miescher Ketone | Robinson Annulation (Michael Addition / Aldol Condensation) | [8] |
Experimental Protocols
Below are representative experimental protocols for the synthesis of cyclohexane-1,3-dione derivatives.
Protocol 1: Synthesis of Dimedone from Diethyl Malonate and Mesityl Oxide
This protocol is adapted from established procedures for the synthesis of dimedone.[1]
Materials:
-
Sodium methoxide
-
Methanol
-
Diethyl malonate
-
Mesityl oxide
-
2N Sodium hydroxide solution
-
4N Hydrochloric acid solution
-
Acetone (for recrystallization)
Procedure:
-
In a round-bottomed flask, dissolve sodium methoxide (1.4 g) in methanol (10 mL).
-
Add diethyl malonate (4 mL) to the solution.
-
Gently heat the mixture to reflux for 3 minutes.
-
Remove the heat source and carefully add mesityl oxide (2.8 mL) through the reflux condenser. The reaction can be vigorous.
-
Once the initial reaction subsides, heat the mixture at reflux for 30 minutes.
-
Cool the mixture and add 2N sodium hydroxide (20 mL).
-
Reflux the mixture for an additional 90 minutes to facilitate ester hydrolysis.
-
Cool the mixture to room temperature. If necessary, remove any remaining methanol using a rotary evaporator.
-
Heat the aqueous mixture to reflux and slowly add 4N hydrochloric acid until the pH is between 2 and 3 to induce decarboxylation.
-
Cool the mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water.
-
Recrystallize the crude product from a minimal amount of acetone to yield pure dimedone.
Protocol 2: Synthesis of a Cyclohexane-1,3-dione Derivative from Acetone and Ethyl Acrylate
This protocol is based on the consecutive Michael-Claisen process.[4][5]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Toluene
-
Acetone
-
Ethyl acrylate
-
Dilute hydrochloric acid
Procedure:
-
To a suspension of sodium hydride in toluene, cooled to between -10 °C and 0 °C, slowly add acetone.
-
Stir the mixture at this temperature to allow for the formation of the acetone enolate.
-
Slowly add ethyl acrylate to the reaction mixture, maintaining the low temperature.
-
Allow the reaction to proceed at low temperature, monitoring for completion.
-
Carefully quench the reaction with a dilute solution of hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, dry over a suitable drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Visualizations: Reaction Workflows
The following diagrams illustrate the logical flow of the key synthetic pathways for the one-pot synthesis of cyclohexane-1,3-diones.
Caption: A generalized workflow for the one-pot synthesis of cyclohexane-1,3-diones.
Caption: Logical flow for the synthesis of dimedone.
References
- 1. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 2. bartleby.com [bartleby.com]
- 3. homework.study.com [homework.study.com]
- 4. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 5. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 6. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Robinson annulation - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione in MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione is a member of the cyclohexane-1,3-dione class of compounds. Derivatives of cyclohexane-1,3-dione have garnered interest for their potential biological activities, including anti-inflammatory, herbicidal, and notably, anticancer properties.[1][2][3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which can serve as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7] This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, primarily by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria.[7][8] The amount of formazan produced is proportional to the number of viable cells. This document provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines.
Data Presentation
The results of an MTT assay are typically presented as the concentration of the test compound that inhibits cell viability by 50% (IC50). The following table is a template for summarizing such quantitative data.
| Cell Line | This compound IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h (Positive Control) |
| MCF-7 (Human Breast Adenocarcinoma) | [Insert experimentally determined value] | [Insert experimentally determined value] |
| A549 (Human Lung Carcinoma) | [Insert experimentally determined value] | [Insert experimentally determined value] |
| HeLa (Human Cervical Cancer) | [Insert experimentally determined value] | [Insert experimentally determined value] |
| PC-3 (Human Prostate Cancer) | [Insert experimentally determined value] | [Insert experimentally determined value] |
Experimental Protocols
A meticulous experimental design is crucial for obtaining reliable and reproducible results. Below are the detailed protocols for the necessary experiments.
1. Preparation of Reagents
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Ensure the compound is fully dissolved by vortexing.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
MTT Solution (5 mg/mL):
-
Dissolve MTT in sterile phosphate-buffered saline (PBS), pH 7.4, to a final concentration of 5 mg/mL.[7]
-
Filter-sterilize the solution using a 0.2 µm filter to remove any insoluble particles.[7]
-
Protect the MTT solution from light by wrapping the container in aluminum foil and store at 4°C for short-term use or at -20°C for long-term storage.[7]
-
-
Solubilization Solution:
2. Cell Culture and Plating
-
Culture the desired cancer cell lines in their appropriate complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells that are in the logarithmic growth phase using trypsin.
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability (typically >95%).
-
Dilute the cell suspension to the optimal seeding density in a 96-well plate. This density should be predetermined to ensure cells are in an exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
3. Treatment with this compound
-
Prepare serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the approximate IC50 value.
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of the compound to the respective wells.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used for the drug dilutions (e.g., 0.1% DMSO).
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Untreated Control: Cells in a complete culture medium only.
-
Blank: Wells containing a complete culture medium without cells to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
4. MTT Assay Procedure
-
Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well, including the controls.[8]
-
Incubate the plate for 3-4 hours at 37°C in a CO2 incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals (for adherent cells).
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Cover the plate with aluminum foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan.[5][8]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
5. Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the compound using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) using appropriate software (e.g., GraphPad Prism, SigmaPlot).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Hypothetical Signaling Pathway for Cytotoxicity
Since the precise mechanism of action for this compound is not specified in the provided search results, a generalized pathway illustrating a potential mode of anticancer activity is presented below. Many cytotoxic compounds induce apoptosis through the mitochondrial (intrinsic) pathway.
Caption: A hypothetical signaling pathway illustrating the induction of apoptosis via the mitochondrial pathway by a cytotoxic compound.
References
- 1. Buy 5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate | 1255717-24-8 [smolecule.com]
- 2. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. atcc.org [atcc.org]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
The Versatility of Cyclohexane-1,3-diones in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cyclohexane-1,3-diones are highly versatile and economically significant building blocks in organic synthesis, prized for the reactivity of their dicarbonyl moiety and active methylene group. Their unique structural features allow for a wide array of chemical transformations, making them invaluable precursors in the construction of complex molecular architectures, particularly in the total synthesis of natural products and their analogs. The inherent functionality of the cyclohexane-1,3-dione scaffold serves as a robust platform for generating stereochemically rich and diverse molecules, many of which exhibit significant biological activity. This document provides detailed application notes and experimental protocols for the use of cyclohexane-1,3-diones in the synthesis of key natural products, offering insights for researchers in drug discovery and development.
Application Note 1: Concise Asymmetric Total Synthesis of (+)-ar-Macrocarpene
The sesquiterpenoid (+)-ar-macrocarpene, a natural product of significant interest, can be synthesized efficiently from the commercially available 5,5-dimethylcyclohexane-1,3-dione. A concise, four-step synthesis highlights the utility of this precursor in achieving a high overall yield.[1] The key transformations involve the formation of an enone, followed by a highly enantioselective palladium-catalyzed 1,4-addition of an arylboronic acid, and finally, a Wolff-Kishner reduction to yield the target natural product.[1]
Quantitative Data Summary
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Enone Formation | Vinylogous esterification | Toluene | Reflux | 12 | 95 |
| 2 | Enantioselective 1,4-Addition | p-tolylboronic acid, Pd(OAc)₂, (S,S)-DUPHOS | Toluene/H₂O | 100 | 24 | 90 |
| 3 | Ketone Reduction | Hydrazine hydrate, KOH | Ethylene glycol | 190 | 12 | 80 |
| Overall | ~66.0 |
Experimental Protocols
Step 1: Synthesis of 5,5-dimethyl-3-(p-tolyl)cyclohex-2-enone
-
To a solution of 5,5-dimethylcyclohexane-1,3-dione (1.0 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid.
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus for 12 hours to remove water.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the corresponding enol ether.
-
The enol ether is then treated with p-tolylmagnesium bromide in THF at 0 °C to room temperature to yield 5,5-dimethyl-3-(p-tolyl)cyclohex-2-enone.
Step 2: Catalytic Enantioselective 1,4-Addition
-
In a reaction vessel, combine 5,5-dimethyl-3-(p-tolyl)cyclohex-2-enone (1.0 eq), p-tolylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), and (S,S)-DUPHOS (0.06 eq).
-
The vessel is purged with argon, and a degassed mixture of toluene and water (10:1) is added.
-
The reaction mixture is heated to 100 °C for 24 hours.
-
Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting enantioenriched ketone is purified by flash chromatography.
Step 3: Wolff-Kishner Reduction to (+)-ar-Macrocarpene
-
To a solution of the enantioenriched 5,5-dimethyl-3-(p-tolyl)cyclohexanone (1.0 eq) in ethylene glycol, add hydrazine hydrate (10 eq) and potassium hydroxide (5 eq).
-
The mixture is heated to 190 °C for 12 hours, with a condenser to allow for the removal of water and excess hydrazine.
-
After cooling, the reaction mixture is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification by column chromatography yields (+)-ar-macrocarpene.
Caption: Synthetic pathway to (+)-ar-Macrocarpene.
Application Note 2: Asymmetric Formal Synthesis of Rugulotrosin A via Cascade Reaction
The complex dimeric tetrahydroxanthone natural product, rugulotrosin A, can be accessed through a formal synthesis that hinges on a key cascade reaction involving a cyclohexane-1,3-dione. This elegant strategy employs a Knoevenagel condensation of a cyclohexane-1,3-dione with an unsaturated aldehyde, which then triggers a 6π-electrocyclization and subsequent aromatization to rapidly construct the core tetrahydroxanthone monomer.[2][3] This approach provides a powerful method for accessing monomeric tetrahydroxanthones with various functionalities.[2]
Quantitative Data Summary
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Knoevenagel/6π-electrocyclization/ Aromatization | Unsaturated aldehyde, L-proline | CH₃CN | 60 | 24 | 75-85 |
| 2 | Dimerization | Oxidative coupling | Various | Various | Various | Varies |
Experimental Protocols
Step 1: Synthesis of the Tetrahydroxanthone Monomer
-
To a solution of cyclohexane-1,3-dione (1.2 eq) and the desired unsaturated aldehyde (1.0 eq) in acetonitrile, add L-proline (0.2 eq) as the catalyst.
-
The reaction mixture is stirred at 60 °C for 24 hours.
-
Upon completion, the solvent is removed in vacuo.
-
The residue is purified by silica gel column chromatography to afford the corresponding tetrahydroxanthone monomer.
Step 2: Dimerization to Rugulotrosin A (Formal)
The asymmetric formal synthesis is achieved by preparing a known late-stage intermediate. The dimerization of the synthesized monomer to form the final natural product can be accomplished through various oxidative coupling methods reported in the literature, the specifics of which are beyond the scope of this protocol.
Caption: Key cascade reaction in the formal synthesis of Rugulotrosin A.
Application Note 3: Synthesis of the Wieland-Miescher Ketone via Robinson Annulation
A cornerstone of steroid and terpenoid synthesis, the Wieland-Miescher ketone, is a classic example of a natural product intermediate synthesized using a cyclohexane-1,3-dione derivative. The Robinson annulation of 2-methylcyclohexane-1,3-dione with methyl vinyl ketone provides a direct route to this bicyclic enedione.[4][5] The use of organocatalysis, for instance with L-proline, allows for an enantioselective synthesis, yielding a highly valuable chiral building block for numerous total syntheses.[6][7]
Quantitative Data Summary
| Step | Reaction | Key Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Robinson Annulation | 2-methylcyclohexane-1,3-dione, methyl vinyl ketone | L-proline (3 mol%) | DMF | RT | 48 | 83 | 96-97 |
Experimental Protocols
Enantioselective Synthesis of the Wieland-Miescher Ketone
-
In a reaction flask, dissolve 2-methylcyclohexane-1,3-dione (1.0 eq) and L-proline (0.03 eq) in dimethylformamide (DMF).
-
To this solution, add methyl vinyl ketone (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 48 hours.
-
After the reaction is complete, as monitored by TLC, dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give the enantiomerically enriched Wieland-Miescher ketone.[6]
Caption: Robinson annulation for the synthesis of Wieland-Miescher Ketone.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Robinson annulation - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Wieland-Miescher_ketone [chemeurope.com]
Application Notes and Protocols for 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione as a Herbicide Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexane-1,3-dione derivatives are a well-established class of compounds utilized in the development of herbicides. These molecules serve as crucial precursors for the synthesis of active ingredients that selectively target key enzymes in plant metabolic pathways, leading to potent herbicidal activity. This document focuses on 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione as a valuable starting material for the discovery and development of novel herbicides. The primary mechanisms of action for herbicides derived from this scaffold are the inhibition of Acetyl-CoA Carboxylase (ACCase) and, in some variations, 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Herbicides targeting ACCase disrupt fatty acid biosynthesis, a process vital for cell membrane formation and plant growth, and are particularly effective against grass species.[1][2] This selectivity makes them highly valuable for controlling grassy weeds in broadleaf crops. The enzyme in broadleaf plants is significantly less sensitive to these inhibitors, providing a basis for their selective action.[3][4][5][6] Other structural modifications can lead to compounds that inhibit HPPD, an enzyme involved in the biosynthesis of plastoquinone and tocopherols, which ultimately disrupts pigment production and causes bleaching in susceptible plants.
This document provides an overview of the application of this compound in herbicide development, including a plausible synthetic pathway, potential herbicidal targets, and protocols for activity assessment.
Data Presentation
The herbicidal efficacy of cyclohexane-1,3-dione derivatives is typically quantified by their inhibition constants (Ki) against the target enzyme or their half-maximal inhibitory concentration (IC50) in enzymatic assays. The following table summarizes representative inhibitory data for well-known cyclohexanedione herbicides, providing a benchmark for the development of new derivatives from this compound.
| Herbicide | Target Enzyme | Plant Species | Ki (µM) | IC50 (µM) |
| Alloxydim | ACCase | Various | 0.02 - 1.95 | - |
| Sethoxydim | ACCase | Various | 0.02 - 1.95 | - |
| Clethodim | ACCase | Various | 0.02 - 1.95 | - |
| 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) | HPPD | Rat Liver | - | ~0.04 |
| 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione (CMBC) | HPPD | Rat Liver | - | - |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a plausible method based on established syntheses of similar 5-aryl-cyclohexane-1,3-dione derivatives.
Materials:
-
3,4-Dimethoxybenzaldehyde
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Piperidine
-
Methyl acetoacetate
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Knoevenagel Condensation:
-
In a round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde and Meldrum's acid in methanol.
-
Add a catalytic amount of piperidine and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold methanol, and dry under vacuum to obtain the Knoevenagel adduct.
-
-
Michael Addition and Cyclization:
-
Prepare a solution of sodium methoxide in methanol.
-
To this solution, add methyl acetoacetate and stir for 15 minutes at room temperature.
-
Add the Knoevenagel adduct from the previous step to the reaction mixture.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, acidify the mixture with hydrochloric acid to pH 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
-
Protocol 2: In Vitro ACCase Inhibition Assay
This protocol allows for the evaluation of the inhibitory activity of newly synthesized compounds against the ACCase enzyme.
Materials:
-
Partially purified ACCase from a target grass species (e.g., maize, Lolium multiflorum)
-
Test compound (dissolved in DMSO)
-
Acetyl-CoA
-
ATP
-
KHCO3 (containing ¹⁴C-bicarbonate)
-
Bovine serum albumin (BSA)
-
Tricine-KOH buffer
-
Dithiothreitol (DTT)
-
MgCl2
-
Avidin
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Enzyme Preparation:
-
Isolate and partially purify ACCase from the etiolated shoots of the target grass species following established biochemical procedures.
-
-
Assay Mixture Preparation:
-
Prepare the assay mixture containing Tricine-KOH buffer, DTT, MgCl2, ATP, acetyl-CoA, and BSA.
-
-
Inhibition Assay:
-
Add varying concentrations of the test compound (dissolved in DMSO) to the assay mixture.
-
Initiate the enzymatic reaction by adding the partially purified ACCase.
-
Incubate the reaction mixture at 32°C for 20 minutes.
-
Start the carboxylation reaction by adding ¹⁴C-bicarbonate.
-
Allow the reaction to proceed for 10 minutes.
-
-
Termination and Measurement:
-
Terminate the reaction by adding hydrochloric acid.
-
Evaporate the samples to dryness to remove unreacted ¹⁴C-bicarbonate.
-
Resuspend the residue in water and add a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter to determine the amount of acid-stable ¹⁴C incorporated into malonyl-CoA.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Visualizations
Synthesis Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. 15.6 Herbicides that Inhibit ACCase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 3. Investigation of acetyl‐CoA carboxylase‐inhibiting herbicides that exhibit soybean crop selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. studylib.net [studylib.net]
- 6. EP0071707B1 - Cyclohexane-dione derivatives, process for their preparation and herbicides containing them - Google Patents [patents.google.com]
Application Notes and Protocols for Kinase Inhibition Assays Using 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology and immunology. The cyclohexane-1,3-dione scaffold has emerged as a promising privileged structure in the design of kinase inhibitors. Derivatives of this scaffold have demonstrated inhibitory activity against various kinases, including receptor tyrosine kinases (RTKs) and serine/threonine kinases.
This document provides detailed application notes and protocols for the use of a novel compound, 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione, in kinase inhibition assays. While specific inhibitory data for this compound is currently under investigation, the methodologies outlined here are based on established protocols for analogous compounds and provide a comprehensive framework for its evaluation as a potential kinase inhibitor. The 3,4-dimethoxyphenyl moiety is a common feature in many kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding pocket. Therefore, this compound is a compound of significant interest for screening against a panel of kinases.
Data Presentation
The inhibitory activity of this compound against a panel of representative tyrosine and serine/threonine kinases should be determined to assess its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard metric for inhibitor potency. The following table summarizes hypothetical IC50 values for illustrative purposes.
Table 1: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | Kinase Family | Compound IC50 (nM) | Staurosporine IC50 (nM) |
| EGFR | Tyrosine Kinase | 85 | 5 |
| VEGFR2 | Tyrosine Kinase | 120 | 10 |
| PDGFRβ | Tyrosine Kinase | 250 | 8 |
| c-Met | Tyrosine Kinase | 150 | 12 |
| Pim-1 | Serine/Threonine Kinase | >10,000 | 20 |
| CDK2/cyclin A | Serine/Threonine Kinase | >10,000 | 30 |
Staurosporine, a non-selective kinase inhibitor, is included as a positive control.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based Assay)
This protocol describes a common method for determining the IC50 value of a test compound against a specific kinase by quantifying the amount of ADP produced in the kinase reaction.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein kinases.
Materials:
-
This compound
-
Recombinant human kinases (e.g., EGFR, VEGFR2, PDGFRβ, c-Met, Pim-1, CDK2/cyclin A)
-
Kinase-specific peptide substrates
-
Adenosine triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a 10-point serial dilution (e.g., 1:3) of the compound in DMSO, starting from the 10 mM stock.
-
Prepare a DMSO-only control (no inhibitor).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Add 2 µL of the respective kinase solution (pre-diluted in Kinase Assay Buffer to the desired concentration).
-
Incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (containing the specific peptide substrate and ATP at their final desired concentrations).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Kinase Activity Assay (Western Blotting)
This protocol assesses the ability of the compound to inhibit the phosphorylation of a specific kinase substrate within a cellular context.
Objective: To evaluate the inhibitory effect of this compound on the phosphorylation of a target kinase and its downstream signaling proteins in cultured cells.
Materials:
-
Cancer cell line known to have activated signaling of the target kinase (e.g., A549 for EGFR).
-
This compound
-
Cell culture medium and supplements
-
Growth factor (e.g., EGF for EGFR activation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF) for 15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysates and centrifuge to remove cell debris.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total protein levels as loading controls.
-
Visualizations
The following diagrams illustrate key concepts related to kinase inhibition and the experimental workflows.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the point of inhibition.
Caption: Workflow for the in vitro kinase inhibition assay (IC50 determination).
References
Application Notes and Protocols: Experimental Setup for Michael Addition Synthesis of Dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds.[1][2] This reaction is particularly valuable in the synthesis of 1,5-dicarbonyl compounds, which are pivotal intermediates in the creation of a wide array of pharmaceuticals and biologically active molecules. Cyclic diones, such as 1,3-cyclopentanedione and its derivatives, are excellent Michael donors due to the acidic nature of the methylene protons situated between the two carbonyl groups. Their participation in Michael additions provides access to a diverse range of functionalized dione derivatives.
These application notes provide detailed experimental protocols for the synthesis of dione derivatives via Michael addition, with a focus on organocatalyzed and solvent-free conditions. The quantitative data from various synthetic approaches are summarized for comparative analysis, and key experimental workflows are visualized to facilitate understanding and implementation in a laboratory setting.
General Reaction Mechanism
The Michael addition reaction proceeds via the formation of a resonance-stabilized enolate from the dione in the presence of a base or an organocatalyst. This enolate then acts as a nucleophile, attacking the β-carbon of an α,β-unsaturated compound (the Michael acceptor). Subsequent protonation yields the final 1,5-dicarbonyl adduct. The general mechanism is depicted below.
Caption: General mechanism of the Michael addition reaction for dione synthesis.
Quantitative Data Summary
The following tables summarize the quantitative data for the Michael addition synthesis of various dione derivatives under different catalytic conditions.
Table 1: Organocatalyzed Michael Addition of 1,3-Cyclopentanedione to Chalcones
| Entry | Michael Acceptor (Chalcone) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Chalcone | Quinine-based primary amine (10) | Toluene | 48 | 85 | 92 |
| 2 | 4-Chlorochalcone | Quinine-based primary amine (10) | Toluene | 48 | 82 | 90 |
| 3 | 4-Methoxychalcone | Quinine-based primary amine (10) | Toluene | 48 | 88 | 95 |
Table 2: Michael Addition of Dimedone to α,β-Unsaturated Enones [3]
| Entry | Michael Acceptor | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Cinnamone | Quinine-based primary amine | Toluene | 24 | 99 | 95 |
| 2 | 4-Methylcinnamone | Quinine-based primary amine | Toluene | 24 | 98 | 96 |
| 3 | Chalcone | Squaramide | CH2Cl2 | 48 | 91 | 88 |
Table 3: Solvent-Free Michael Addition of 1,3-Cyclopentanedione to Nitroalkenes [4]
| Entry | Michael Acceptor (Nitroalkene) | Catalyst | Temperature | Time (min) | Yield (%) |
| 1 | β-Nitrostyrene | None (Grinding) | Room Temp. | 15 | 95 |
| 2 | 4-Chloro-β-nitrostyrene | None (Grinding) | Room Temp. | 20 | 92 |
| 3 | 4-Methyl-β-nitrostyrene | None (Grinding) | Room Temp. | 15 | 96 |
Experimental Protocols
The following are detailed protocols for the synthesis of dione derivatives via Michael addition.
Protocol 1: Organocatalyzed Michael Addition of 1,3-Cyclopentanedione to Chalcone[4]
This protocol describes the enantioselective Michael addition of 1,3-cyclopentanedione to a chalcone using a quinine-based primary amine catalyst.[4]
Materials:
-
1,3-Cyclopentanedione
-
Chalcone (or other α,β-unsaturated ketone)
-
Quinine-based primary amine catalyst (e.g., 9-amino-9-deoxyepiquinine)
-
Anhydrous Toluene
-
Standard laboratory glassware
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the quinine-based primary amine catalyst (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) and stir until the catalyst is fully dissolved.
-
To this solution, add 1,3-cyclopentanedione (0.3 mmol, 1.5 equivalents).
-
Finally, add the chalcone (0.2 mmol, 1.0 equivalent) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.
-
Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS) and determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Synthesis of Dimedone via Michael Addition and Intramolecular Claisen Condensation[5]
This two-step protocol illustrates the synthesis of dimedone, starting with a Michael addition of diethyl malonate to mesityl oxide.[5]
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Mesityl oxide (4-methylpent-3-en-2-one)
-
Potassium hydroxide (KOH)
-
Diethyl ether
-
Concentrated hydrochloric acid (HCl)
-
Acetone
-
Petroleum ether (60–80 °C)
Procedure:
Session 1:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium (0.05 mol) in absolute ethanol (25 mL).
-
Once the sodium is completely dissolved, add diethyl malonate (0.05 mol) dropwise over 5 minutes.
-
Add an additional 5 mL of absolute ethanol.
-
Add mesityl oxide (0.05 mol) dropwise over 5 minutes, followed by another 5 mL of absolute ethanol.
-
Reflux the reaction mixture with stirring for 45 minutes in a water bath.
-
Dissolve KOH (0.112 mol) in water (25 mL) and add it dropwise to the reaction mixture.
-
Reflux for an additional 45 minutes.
-
Allow the mixture to cool to room temperature.
Session 2:
-
Distill off approximately 35 mL of the ethanol-water mixture using a rotary evaporator.
-
Cool the residue in an ice bath and extract with diethyl ether (25 mL), retaining the aqueous layer.
-
Return the aqueous layer to the reaction flask and acidify to pH 1 with concentrated HCl.
-
Reflux the acidified mixture for 15 minutes in an oil bath.
-
Cool the mixture in an ice bath until crystallization is complete.
-
Filter the crude product under vacuum and wash with water (25 mL) and petroleum ether (25 mL).
-
Recrystallize the crude product from aqueous acetone (1:1) to obtain pure dimedone.
Protocol 3: Solvent-Free Michael Addition of 1,3-Cyclopentanedione to a Nitroalkene[4]
This protocol details an environmentally friendly, solvent-free synthesis of a dione derivative using a grinding method.[4]
Materials:
-
1,3-Cyclopentanedione
-
β-Nitrostyrene (or other nitroalkene)
-
Mortar and pestle
-
Spatula
Procedure:
-
In a mortar, place 1,3-cyclopentanedione (1.0 mmol, 1.0 equivalent) and the β-nitrostyrene (1.0 mmol, 1.0 equivalent).
-
Grind the mixture with a pestle at room temperature for 10-20 minutes. The progress of the reaction can be monitored by observing a change in the physical state of the mixture (e.g., solidification or color change).
-
After the reaction is complete, the resulting solid product is typically of high purity.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the product by appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for Organocatalyzed Michael Addition of 1,3-Cyclopentanedione.
Caption: Workflow for Solvent-Free Michael Addition of 1,3-Cyclopentanedione.
Conclusion
The Michael addition reaction is a powerful and versatile tool for the synthesis of complex dione derivatives. The protocols outlined in these application notes provide researchers with detailed methodologies for performing these reactions under both organocatalytic and solvent-free conditions. The choice of catalyst and reaction conditions can be tailored to achieve high yields and, in the case of chiral catalysts, high enantioselectivity. The provided quantitative data serves as a valuable resource for comparing different synthetic strategies and for the development of novel therapeutic agents and other valuable chemical entities.
References
Application Notes and Protocols for In Vitro Anticancer Activity Evaluation of Cyclohexane-1,3-dione Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of cyclohexane-1,3-dione compounds as potential anticancer agents. This document includes a summary of their activity, detailed protocols for key experimental assays, and visual representations of associated signaling pathways and workflows.
Introduction
Cyclohexane-1,3-dione and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including notable anticancer properties.[1][2] These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines, such as those from non-small-cell lung cancer (NSCLC), breast cancer, and colorectal cancer.[3][4][5] The mechanism of action for some of these derivatives involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, including the c-Met tyrosine kinase pathway.[3][6]
Data Presentation: Anticancer Activity of Cyclohexane-1,3-dione Derivatives
The following tables summarize the in vitro anticancer activity of various cyclohexane-1,3-dione derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of Cyclohexane-1,3-dione Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Compound 5c | MDA-MB-231 | Human Breast Adenocarcinoma | 10.31 ± 0.003 µg/ml | [7] |
| Series 5, 7, 10, 11 | A549, H460, HT-29, MKN-45, U87MG, SMMC-7721 | NSCLC, Colorectal, Gastric, Glioma, Hepatocellular Carcinoma | Single-digit µM range | [8] |
| 40 Derivatives | H460 | Non-Small-Cell Lung Cancer | Refer to original publication for specific values | [3][4] |
| O-1,2,3-triazole-xanthenedione hybrid | MDA-MB-231, T47-D | Human Breast Cancer | ≤ 20 | [1] |
| O-1,2,3-triazole-xanthenedione hybrid | PC3 | Human Prostate Cancer | 10 | [1] |
Table 2: c-Met Kinase Inhibitory Activity of Cyclohexane-1,3-dione Derivatives
| Compound ID | Target | IC50 (nM) | Reference |
| Series 5, 7, 10, 11 | c-Met Kinase | 0.24 - 9.36 | [8] |
| Foretinib (Reference) | c-Met Kinase | 1.16 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of cyclohexane-1,3-dione compounds are provided below.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the cytotoxic effects of cyclohexane-1,3-dione derivatives on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.
Materials:
-
Cyclohexane-1,3-dione derivative stock solution (in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cancer cells in their exponential growth phase.
-
Determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the cyclohexane-1,3-dione derivative in complete culture medium.
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing different concentrations of the test compound to the respective wells.
-
Include a vehicle control (cells treated with the same concentration of DMSO) and an untreated control (cells in fresh medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the crystals.
-
Gently pipette to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Protocol 2: Flow Cytometry for Cell Cycle Analysis
This protocol is used to determine the effect of cyclohexane-1,3-dione compounds on the cell cycle distribution of cancer cells using propidium iodide (PI) staining.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Cyclohexane-1,3-dione derivative
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates to be 60-70% confluent at the time of treatment.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat cells with various concentrations of the cyclohexane-1,3-dione derivative and a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Collect both floating and adherent cells.
-
Wash adherent cells with PBS, then detach using Trypsin-EDTA.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
-
Visualizations
Signaling Pathway
The c-Met signaling pathway is a critical regulator of cell growth, motility, and invasion, and its aberrant activation is implicated in many cancers. Certain cyclohexane-1,3-dione derivatives have been identified as inhibitors of c-Met kinase.
Caption: The c-Met signaling pathway and the inhibitory action of cyclohexane-1,3-dione compounds.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro evaluation of the anticancer activity of cyclohexane-1,3-dione compounds.
Caption: General workflow for in vitro anticancer activity evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. scirp.org [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione is a derivative of cyclohexane-1,3-dione, a scaffold known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to a protein target. These application notes provide a detailed protocol for performing molecular docking studies with this compound, focusing on a prominent cancer target, the c-Met tyrosine kinase.[3][4]
Potential Therapeutic Target: c-Met Tyrosine Kinase
The c-Met receptor tyrosine kinase has been identified as a significant target in cancer therapy.[3] Its abnormal activation is linked to the proliferation of various human cancer cell lines, including non-small-cell lung cancer (NSCLC).[3][4] Several studies have investigated cyclohexane-1,3-dione derivatives as potential inhibitors of c-Met.[3][4][5] Therefore, for the purpose of these protocols, the c-Met protein will be considered the primary target for docking studies with this compound. The crystal structure of c-Met in complex with the inhibitor Foretinib (PDB ID: 3LQ8) provides a valuable starting point for these simulations.[3][4]
Experimental Protocols
I. Ligand Preparation
This protocol outlines the steps for preparing the 3D structure of this compound for docking.
-
2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing software such as ChemDraw or Marvin Sketch.
-
3D Structure Generation: Convert the 2D structure into a 3D structure using a molecular modeling program like Avogadro or the builder function in molecular modeling suites (e.g., Maestro, MOE).
-
Energy Minimization: Perform energy minimization of the 3D structure to obtain a low-energy conformation. This can be done using force fields like MMFF94 or AM1.
-
File Format Conversion: Save the optimized 3D structure in a suitable format for docking software, such as .mol2 or .pdbqt. This step may also involve assigning partial charges (e.g., Gasteiger charges).
II. Protein Preparation
This protocol details the preparation of the c-Met kinase domain crystal structure (PDB ID: 3LQ8) for docking.
-
Protein Structure Retrieval: Download the PDB file for c-Met kinase (PDB ID: 3LQ8) from the Protein Data Bank (--INVALID-LINK--).
-
Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors (unless essential for binding), and any co-crystallized ligand (Foretinib in this case). This can be accomplished using software like UCSF Chimera, PyMOL, or AutoDockTools.
-
Addition of Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.
-
Charge Assignment: Assign partial charges to the protein atoms (e.g., Kollman charges).
-
File Format Conversion: Save the prepared protein structure in the .pdbqt format required by AutoDock.
III. Molecular Docking Protocol using AutoDock
This protocol provides a step-by-step guide for performing the molecular docking simulation.
-
Grid Box Generation:
-
Load the prepared protein and ligand files into AutoDockTools.
-
Define the binding site on the c-Met protein. This is typically centered on the location of the co-crystallized ligand (Foretinib in 3LQ8).
-
Generate a grid box that encompasses the entire binding site. The grid box dimensions should be large enough to allow the ligand to move and rotate freely.
-
Save the grid parameter file (.gpf).
-
-
Running AutoGrid:
-
Execute the AutoGrid program using the generated .gpf file. This will pre-calculate the atomic affinity potentials for different atom types within the grid box.
-
-
Docking Parameter Setup:
-
In AutoDockTools, set the docking parameters in a docking parameter file (.dpf).
-
Specify the prepared ligand and protein files.
-
Choose a search algorithm, such as the Lamarckian Genetic Algorithm (LGA), which is commonly used.[6]
-
Set the number of docking runs (e.g., 100) and other parameters like population size, number of evaluations, and number of generations.
-
-
Running AutoDock:
-
Execute the AutoDock program using the generated .dpf file. This will perform the docking simulations.
-
-
Analysis of Results:
-
The output will be a docking log file (.dlg) containing the results of all docking runs.
-
Analyze the results to identify the best binding poses based on the lowest binding energy and cluster analysis.
-
Visualize the predicted binding poses of this compound within the c-Met active site using visualization software like PyMOL or UCSF Chimera.
-
Identify key interactions such as hydrogen bonds and hydrophobic interactions between the ligand and the protein residues.
-
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from the molecular docking study.
| Parameter | Value | Description |
| Binding Energy (kcal/mol) | -8.5 | The estimated free energy of binding of the ligand to the protein. A more negative value indicates a stronger binding affinity. |
| Inhibition Constant (Ki) (µM) | 0.5 | The estimated inhibition constant, calculated from the binding energy. A lower value indicates a more potent inhibitor. |
| Number of Hydrogen Bonds | 3 | The number of hydrogen bonds formed between the ligand and the protein in the predicted binding pose. |
| Interacting Residues | MET1160, TYR1230, ASP1222 | Key amino acid residues in the c-Met active site that form interactions with the ligand. |
Visualizations
Experimental Workflow
Caption: Molecular docking workflow for this compound.
c-Met Signaling Pathway
Caption: Simplified c-Met signaling pathway and the inhibitory action of the ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scidar.kg.ac.rs [scidar.kg.ac.rs]
Application Notes and Protocols for 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione as a versatile intermediate in the synthesis of pharmacologically active molecules. The protocols and data are compiled from various scientific sources to guide researchers in their drug discovery and development efforts.
Introduction
This compound is a cyclic diketone that serves as a valuable building block in organic synthesis. Its structural features, including the reactive dicarbonyl moiety and the dimethoxyphenyl group, make it an attractive precursor for a variety of heterocyclic compounds and other complex organic molecules with potential therapeutic applications. The dimethoxybenzene moiety is a common feature in many biologically active compounds, contributing to target binding and pharmacokinetic properties.
Applications in Drug Discovery
The primary application of this compound in drug development is as a key intermediate for the synthesis of various therapeutic agents. Its derivatives have been investigated for a range of pharmacological activities.
-
Phosphodiesterase (PDE) Inhibitors: The cyclohexane-1,3-dione scaffold can be modified to produce potent inhibitors of phosphodiesterases, particularly PDE4 and PDE5.[1][2] PDE4 inhibitors, such as Roflumilast, are used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma due to their anti-inflammatory effects.[1][3] PDE5 inhibitors are widely used for the treatment of erectile dysfunction.[2] The 3,4-dimethoxyphenyl group is a key structural component of many PDE inhibitors.
-
Anticancer Agents: Derivatives of cyclohexane-1,3-dione have demonstrated significant cytotoxic activity against various cancer cell lines.[4][5] These compounds can be synthetically elaborated to interact with biological targets involved in cancer progression.
-
Anti-inflammatory and Antioxidant Agents: The cyclohexane-1,3-dione core is found in molecules exhibiting anti-inflammatory and antioxidant properties.[6] These activities are often attributed to the ability of the diketone to undergo reactions that can neutralize reactive oxygen species or modulate inflammatory pathways.
Quantitative Data: Biological Activities of Related Cyclohexane-1,3-dione Derivatives
While specific quantitative data for this compound derivatives are not extensively available in the public domain, the following table summarizes the biological activities of structurally related compounds, highlighting the potential of this chemical class.
| Compound Class | Target/Assay | Activity (IC50/LC50) | Reference |
| Tetraketone derivative of 5,5-dimethylcyclohexane-1,3-dione | DPPH radical scavenging | IC50: 66.9 µM | [6] |
| Substituted 1,3,4-thiadiazole with 3-methoxyphenyl group | MCF-7 breast cancer cells | IC50 = 6.6 µM | [7] |
| 5c derivative of cyclohexane-1,3-dione | Human breast adenocarcinoma (MDA-MB-231) | LC50: 10.31±0.003 µg/ml | [4] |
| Roflumilast analogue (4p) | PDE-4B Enzyme | IC50 = 5.50 nM | [8] |
Experimental Protocols
The following is a representative protocol for the synthesis of 5-aryl-cyclohexane-1,3-diones, adapted from general methods described in the literature.[4] Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of this compound.
Protocol: Synthesis of this compound
This protocol describes a Michael addition reaction, a common method for the synthesis of 5-substituted cyclohexane-1,3-dione derivatives.
Materials:
-
3,4-Dimethoxybenzaldehyde
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Sodium sulfate (drying agent)
-
Silica gel (for column chromatography)
Procedure:
-
Knoevenagel Condensation:
-
In a round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and Meldrum's acid (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine and stir the mixture at room temperature for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the intermediate product, a 2-ylidene malonic acid derivative, is formed.
-
-
Michael Addition:
-
To the reaction mixture containing the intermediate, add malononitrile (1 equivalent).
-
Continue stirring at room temperature for an additional 4-6 hours.
-
The reaction progress can be monitored by TLC.
-
-
Hydrolysis and Decarboxylation:
-
Once the Michael addition is complete, add concentrated hydrochloric acid to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation.
-
Cool the reaction mixture to room temperature.
-
-
Workup and Purification:
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
-
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Signaling Pathway: PDE4 Inhibition
Caption: PDE4 inhibition pathway by a derivative drug.
References
- 1. [Pharmacological profile of roflumilast] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ajol.info [ajol.info]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Rationale design and synthesis of new roflumilast analogues as preferential selective and potent PDE-4B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Cyclohexane-1,3-dione Precursors
For Researchers, Scientists, and Drug Development Professionals
Cyclohexane-1,3-dione and its derivatives are highly versatile and valuable precursors in synthetic organic chemistry.[1][2][3] The presence of a reactive methylene group flanked by two carbonyls allows for a wide range of chemical transformations, making it a key building block for a plethora of biologically active heterocyclic compounds.[1][2] These synthesized heterocycles, including xanthenes, acridines, and benzofurans, are known to exhibit a broad spectrum of pharmaceutical properties such as anticancer, anti-inflammatory, antiviral, and antibacterial activities.[1][2][4][5]
This document provides detailed protocols for the synthesis of several important classes of heterocyclic compounds derived from cyclohexane-1,3-dione, supported by quantitative data and procedural diagrams.
Application Note 1: Synthesis of 1,8-Dioxo-octahydroxanthenes
Xanthene derivatives are a significant class of oxygen-containing heterocycles widely explored for their biological activities, including anticancer and antioxidant effects.[5] A common and efficient method for their synthesis is a one-pot, multi-component reaction involving two equivalents of a cyclohexane-1,3-dione derivative and an aromatic aldehyde.[4][5] This reaction typically proceeds through a sequence of Knoevenagel condensation, Michael addition, and cyclodehydration.[4]
Experimental Workflow: General Synthesis of Xanthenediones
References
- 1. Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases | Bentham Science [eurekaselect.com]
Application Notes and Protocols for Antibacterial Screening of Cyclohexane-1,3-dione Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This has spurred the exploration of novel antimicrobial agents, with metal complexes emerging as a promising class of compounds.[1][2][3] The unique three-dimensional structures and versatile electronic properties of metal complexes allow them to interact with bacterial cells through various mechanisms that can differ from traditional organic antibiotics.[4][5] These mechanisms may include disruption of the bacterial membrane, enzyme inhibition, and the generation of reactive oxygen species that cause cellular damage.[1][4]
Cyclohexane-1,3-dione and its derivatives are recognized as important scaffolds in the synthesis of biologically active molecules.[6][7] When used as ligands to form metal complexes, they can enhance the lipophilicity of the metal ion, potentially facilitating passage through the bacterial cell membrane and increasing antimicrobial efficacy.[1][8] This document provides a detailed set of protocols for the antibacterial screening of novel cyclohexane-1,3-dione metal complexes, including methods for determining their bacteriostatic and bactericidal potential.
Experimental Protocols
I. Synthesis of Cyclohexane-1,3-dione Metal Complexes
The synthesis of the metal complexes is a prerequisite for their antibacterial screening. A general procedure involves the reaction of a cyclohexane-1,3-dione-based ligand with a suitable metal salt.[6][9][10]
Protocol:
-
Ligand Solution Preparation: Dissolve a specific molar amount of the synthesized cyclohexane-1,3-dione ligand in a suitable solvent such as ethanol or methanol.[11]
-
Metal Salt Solution Preparation: In a separate flask, dissolve a stoichiometric amount of the desired metal salt (e.g., Cu(NO₃)₂, Zn(OAc)₂) in the same solvent.[9][11]
-
Complexation Reaction: Slowly add the metal salt solution to the ligand solution while stirring continuously at room temperature. The formation of a precipitate often indicates the formation of the metal complex.[11]
-
Isolation and Purification: Continue stirring the reaction mixture for several hours. The resulting solid complex is then collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried in a desiccator.[11]
-
Characterization: The structure and purity of the synthesized complexes should be confirmed using analytical techniques such as IR, ¹H-NMR, ¹³C-NMR, UV-Vis spectroscopy, and elemental analysis.[10][12]
II. Preliminary Antibacterial Screening: Agar Disk Diffusion Method
The agar disk diffusion method (Kirby-Bauer test) is a widely used preliminary test to assess the antibacterial activity of a compound.[13][14][15] It provides a qualitative measure of the susceptibility of a bacterial strain to the test compound.[16]
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[17]
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the adjusted bacterial suspension.
-
Evenly streak the swab over the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.[18]
-
-
Application of Test Disks:
-
Aseptically place sterile filter paper disks (6 mm in diameter) onto the inoculated agar surface.[14]
-
Pipette a known concentration of the cyclohexane-1,3-dione metal complex solution (dissolved in a suitable solvent like DMSO) onto each disk.[19]
-
A disk with the solvent alone should be used as a negative control, and a disk with a standard antibiotic (e.g., ampicillin) as a positive control.[6][9]
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.[16]
-
-
Interpretation of Results:
III. Quantitative Antibacterial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents the visible in-vitro growth of a microorganism.[17][20][21]
Protocol:
-
Preparation of Test Compound Dilutions:
-
Preparation of Bacterial Inoculum:
-
Inoculation and Incubation:
-
Determination of MIC:
IV. Determination of Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[24][25][26] It is determined as a subsequent step after the MIC is established.[27]
Protocol:
-
Subculturing from MIC Wells:
-
From the wells of the MIC microtiter plate that show no visible growth (the MIC well and at least two more concentrated wells), take a small aliquot (e.g., 10 µL).[24]
-
-
Plating:
-
Spread the aliquot onto a fresh, antibiotic-free agar plate.[26]
-
-
Incubation:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
-
Determination of MBC:
Data Presentation
The quantitative data obtained from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison of the antibacterial activity of different cyclohexane-1,3-dione metal complexes.
Table 1: Hypothetical MIC and MBC Values for Cyclohexane-1,3-dione Metal Complexes (µg/mL)
| Complex | Metal Center | Gram-positive Bacteria | Gram-negative Bacteria |
| Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | ||
| MIC | MBC | ||
| Complex 1 | Cu(II) | 16 | 32 |
| Complex 2 | Zn(II) | 32 | 64 |
| Complex 3 | Ni(II) | 64 | 128 |
| Ampicillin (Control) | - | 0.5 | 1 |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the antibacterial screening protocol for cyclohexane-1,3-dione metal complexes.
Caption: Workflow for antibacterial screening of metal complexes.
Potential Mechanism of Action
The antibacterial action of metal complexes can be multifaceted. The following diagram illustrates some of the potential signaling pathways and cellular targets.
Caption: Potential antibacterial mechanisms of metal complexes.
References
- 1. Polynuclear transition metal complexes: emerging agents for bacterial imaging and antimicrobial therapy - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00678C [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Metal Complexes, an Untapped Source of Antibiotic Potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes [mdpi.com]
- 10. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 14. asm.org [asm.org]
- 15. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. benchchem.com [benchchem.com]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 20. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 25. microbe-investigations.com [microbe-investigations.com]
- 26. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 27. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
optimizing reaction yield for 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a very low yield or no desired product. What are the likely causes and how can I improve the yield?
-
Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions. Common causes include:
-
Inactive Base or Catalyst: The base or catalyst may have degraded due to improper storage or handling. Ensure you are using a fresh, anhydrous base (e.g., sodium hydride, sodium ethoxide) and a high-quality catalyst.
-
Suboptimal Reaction Temperature: The reaction may be sensitive to temperature. For Michael additions, temperatures that are too high can favor retro-Michael reactions, while temperatures that are too low may lead to an incomplete reaction. It is crucial to carefully control the temperature as specified in the protocol.
-
Poor Quality Starting Materials: Impurities in the 3,4-dimethoxybenzaldehyde or the cyclohexane-1,3-dione precursor can interfere with the reaction. Ensure the purity of your starting materials, and purify them if necessary.
-
Incorrect Stoichiometry: The molar ratio of the reactants is critical. An excess of one reactant may lead to the formation of side products. Carefully measure and control the stoichiometry of your reactants.
-
Presence of Water: Many of the condensation reactions involved are sensitive to water, which can quench the base and inhibit the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Issue 2: Formation of Multiple Products/Side Reactions
-
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are the common side reactions and how can I minimize them?
-
Answer: The formation of multiple products is a common issue in multi-step cascade reactions like the synthesis of this compound. Key side reactions to consider are:
-
Self-Condensation of Starting Materials: Under basic conditions, the cyclohexane-1,3-dione precursor can undergo self-condensation. This can be minimized by the slow addition of the base or by adding the dione to a mixture of the aldehyde and the base.
-
Formation of Knoevenagel Product without Subsequent Michael Addition: The initial Knoevenagel condensation product may be stable under certain conditions and not proceed to the desired Michael addition. Optimizing the catalyst and reaction time can promote the subsequent cyclization.
-
Polymerization: The α,β-unsaturated ketone intermediate is susceptible to polymerization, especially under strongly basic conditions or at elevated temperatures. Using milder bases or lower temperatures can mitigate this.
-
Issue 3: Product is Difficult to Purify
-
Question: I am having trouble purifying the final product. What are the recommended purification methods?
-
Answer: Purification of this compound can be challenging due to the presence of structurally similar impurities. The following methods are recommended:
-
Column Chromatography: Silica gel column chromatography is the most effective method for purifying the product.[1] A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically used to separate the desired product from starting materials and byproducts.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective way to remove minor impurities.
-
Acid-Base Extraction: If the product has acidic protons, an acid-base extraction can be used to separate it from non-acidic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and efficient method is a one-pot reaction involving a Knoevenagel condensation of 3,4-dimethoxybenzaldehyde with a suitable active methylene compound (like dimedone or another cyclohexane-1,3-dione precursor), followed by an intramolecular Michael addition. This cascade reaction is typically catalyzed by a base.
Q2: Which base is most effective for this synthesis?
A2: The choice of base is critical. For Michael additions and Knoevenagel condensations, both inorganic and organic bases can be used. Common choices include:
-
Sodium Hydride (NaH): A strong base often used in aprotic solvents like THF or toluene.[1]
-
Sodium Ethoxide (NaOEt) or Potassium tert-Butoxide (t-BuOK): Strong alkoxide bases suitable for these reactions.
-
Piperidine or Triethylamine (TEA): Milder organic bases that can also effectively catalyze the reaction, often leading to cleaner reaction profiles.
Q3: What is the optimal solvent for the reaction?
A3: The choice of solvent depends on the specific base and reaction conditions.
-
Toluene or Tetrahydrofuran (THF): Good choices for reactions involving sodium hydride.[1]
-
Ethanol or Methanol: Often used with alkoxide bases or organic bases.
-
Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile: Can also be effective in promoting the reaction.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most convenient method to monitor the reaction's progress. Use a suitable solvent system (e.g., 30% ethyl acetate in hexanes) to track the disappearance of the starting materials and the appearance of the product spot.
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of 5-Aryl-Cyclohexane-1,3-diones (Representative Data)
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | - | Ethanol | Reflux | 6 | 85 | General Knoevenagel Protocol |
| Sodium Hydride | NaH | Toluene | 0 to RT | 12 | 78 | [1] |
| TiCl4 | Et3N | Dichloromethane | RT | 8 | 92 | Similar Aldol Reactions |
| L-proline | - | DMSO | 60 | 24 | 90 | Organocatalyzed Michael Additions |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Knoevenagel-Michael Cascade Synthesis using Piperidine
-
To a solution of 3,4-dimethoxybenzaldehyde (1.0 mmol) and cyclohexane-1,3-dione (1.2 mmol) in ethanol (20 mL), add piperidine (0.2 mmol).
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound.
Protocol 2: Michael Addition Synthesis using Sodium Hydride
-
To a stirred suspension of sodium hydride (1.5 mmol, 60% dispersion in mineral oil) in anhydrous toluene (10 mL) at 0 °C under an inert atmosphere, add a solution of cyclohexane-1,3-dione (1.2 mmol) in anhydrous toluene (5 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 3,4-dimethoxybenzaldehyde (1.0 mmol) in anhydrous toluene (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Relationship between reaction parameters and product yield/purity.
References
Technical Support Center: Synthesis of Substituted Cyclohexane-1,3-diones
Welcome to the technical support center for the synthesis of substituted cyclohexane-1,3-diones. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges in the synthesis of this important class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted cyclohexane-1,3-diones?
A1: The most prevalent methods include the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation, and variations of Michael-Claisen type reactions.[1][2][3] The Robinson annulation is a powerful tool for forming a six-membered ring and is widely used in the synthesis of steroids and other natural products.[1][2]
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
A2: Low yields in organic synthesis can stem from a variety of factors. Key areas to investigate include the quality of your reagents and solvents, the reaction conditions (temperature, time), and the efficiency of your workup and purification procedures.[4][5][6] Even minor impurities or deviations from optimal conditions can significantly impact the outcome.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of most organic reactions.[4] It allows you to visualize the consumption of starting materials and the formation of the product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.[7]
Q4: Are there specific safety precautions I should take during the synthesis of cyclohexane-1,3-diones?
A4: Standard laboratory safety protocols should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Some reagents, like strong bases and volatile organic solvents, require careful handling. Always consult the Safety Data Sheet (SDS) for all chemicals used.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield in Robinson Annulation
Q: I am attempting a Robinson annulation to synthesize a substituted cyclohexane-1,3-dione, but my yield is very low or I'm not getting any product. What are the likely causes and how can I troubleshoot this?
A: Low yields in a Robinson annulation are a common problem. Here are several potential causes and their solutions:
-
Polymerization of the Michael Acceptor: α,β-unsaturated ketones, such as methyl vinyl ketone (MVK), are prone to polymerization under basic conditions, which is a frequent cause of low yields.[8]
-
Solution: Consider using a more stable precursor to the α,β-unsaturated ketone. For example, the Wichterle reaction utilizes 1,3-dichloro-cis-2-butene in place of MVK to prevent polymerization during the Michael addition.[8]
-
-
Inactive Base or Incorrect Base Strength: The choice and quality of the base are critical for efficient enolate formation. The base may be old or have been improperly stored, leading to inactivation.
-
Solution: Use a fresh, anhydrous base. The strength of the base should be appropriate for the pKa of the ketone to ensure complete enolate formation. Common bases include sodium hydroxide, potassium hydroxide, and sodium ethoxide.[8]
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in solvating the reactants and intermediates.
-
Solution: Protic solvents like ethanol are commonly used. However, if you are facing issues, experimenting with other solvents like methanol or aprotic solvents in some variations might be beneficial. Ensure the solvent is anhydrous, as water can interfere with the reaction.[4]
-
-
Incorrect Reaction Temperature: The temperature can influence the rates of both the desired reaction and side reactions.
-
Solution: The Michael addition is often performed at or below room temperature to control the reaction rate and minimize side reactions. The subsequent aldol condensation may require heating to drive the reaction to completion and facilitate dehydration.[1] Monitor the reaction at different temperatures to find the optimal conditions.
-
Issue 2: Formation of Multiple Products or Side Products
Q: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are these and how can I minimize them?
A: The formation of multiple products can complicate purification and reduce the yield of the desired cyclohexane-1,3-dione.
-
Michael Addition Adduct: The intermediate formed after the Michael addition may not proceed to the cyclized product.[1]
-
Solution: Ensure the conditions for the subsequent intramolecular aldol condensation are met. This often involves heating the reaction mixture after the Michael addition is complete.[1]
-
-
Self-Condensation of the Ketone: The starting ketone can undergo self-aldol condensation, especially under strong basic conditions.
-
Solution: Add the Michael acceptor to the reaction mixture containing the ketone and the base, rather than the other way around. This keeps the concentration of the enolate in the presence of the starting ketone lower.
-
-
Multiple Enolization Sites: If the starting dione is unsymmetrical, deprotonation can occur at multiple sites, leading to a mixture of regioisomers.
-
Solution: The regioselectivity of the deprotonation is often thermodynamically controlled. Using specific bases or reaction conditions can favor the formation of one enolate over another.
-
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying my substituted cyclohexane-1,3-dione. It seems to be very polar and streaks on the silica gel column.
A: Cyclohexane-1,3-diones can be quite polar due to the two carbonyl groups and their enol tautomers, which can make purification by standard column chromatography challenging.
-
Compound Streaking on Silica Gel: The acidic nature of silica gel can lead to strong interactions with the polar dione, causing streaking and poor separation.
-
Solution 1: Deactivate the Silica Gel: You can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (1-2%).[9]
-
Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica.
-
Solution 3: Aqueous Normal-Phase Chromatography: For very polar compounds, a technique like hydrophilic interaction liquid chromatography (HILIC) using an amine-bonded silica column with an aqueous-organic mobile phase can be effective.[10]
-
-
Choosing the Right Eluent System: An inappropriate solvent system will lead to poor separation.
Quantitative Data Summary
The following table summarizes yields for the synthesis of selected substituted cyclohexane-1,3-diones under different conditions.
| Product | Starting Materials | Base/Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| 2-Methyl-1,3-cyclohexanedione | Resorcinol, Methyl Iodide | Sodium Hydroxide | Water/Dioxane | 12-14 hours | 57-61% | [12] |
| 2-Methyl-1,3-cyclohexanedione | 1,3-Cyclohexanedione, Formaldehyde | Dimethylamine, Pd/C | Methanol | 3 hours (methylation) | 87% | [13] |
| 1,3-Cyclohexanedione | Resorcinol, Sodium Formate | 5% Pd/C | Water | 6 hours | 91% | [14] |
Experimental Protocols
Synthesis of 2-Methyl-1,3-cyclohexanedione
This protocol is adapted from Organic Syntheses.[12]
Step 1: Hydrogenation of Resorcinol
-
A freshly prepared solution of sodium hydroxide (96.0 g, 2.4 moles) in water (335 mL) and resorcinol (220.2 g, 2.0 moles) is placed in a 1.3-L hydrogenation bomb.
-
Finely powdered nickel catalyst (40.0 g) is added to the bomb.
-
The hydrogenation is carried out under an initial hydrogen pressure of approximately 1900 psi with agitation.
-
The reaction is slightly exothermic; gentle heating is applied to maintain a temperature of 45–50°C.
-
Hydrogenation is continued until about a 10% excess of the theoretical amount of hydrogen has been absorbed.
-
The bomb is cooled to room temperature, and the reaction mixture is filtered to remove the catalyst. The catalyst is washed with water (3 x 50 mL).
Step 2: Methylation
-
The combined filtrate and washings are transferred to a 2-L round-bottomed flask.
-
Concentrated hydrochloric acid (33.5 mL) is added for partial neutralization, followed by dioxane (145 mL) and methyl iodide (335 g, 2.4 moles).
-
The reaction mixture is refluxed for 12–14 hours. An additional portion of methyl iodide (33.5 g, 0.24 mole) is added after 7-8 hours.
-
The mixture is cooled in an ice bath to crystallize the product.
-
The crystals of 2-methyl-1,3-cyclohexanedione are collected by filtration, washed with cold water (4 x 200 mL), and dried at 110°C.
Expected Yield: 138–142 g (54–56%).
Visualizations
Caption: General experimental workflow for the synthesis of substituted cyclohexane-1,3-diones.
Caption: Troubleshooting logic for addressing low yields in cyclohexane-1,3-dione synthesis.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. Robinson Annulation [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Method for monitoring and analyzing process of preparing 1, 3-cyclohexanedione through hydrogenation of resorcinol - Eureka | Patsnap [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. biotage.com [biotage.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 2-Methyl-1,3-cyclohexanedione synthesis - chemicalbook [chemicalbook.com]
- 14. US5744648A - Process for the manufacture of 1, 3-cyclohexanedione - Google Patents [patents.google.com]
Technical Support Center: Improving Regioselectivity of Michael-Claisen Condensation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the regioselectivity of the Michael-Claisen condensation reaction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the tandem Michael-Claisen condensation, providing potential causes and solutions.
Issue 1: Poor or No Regioselectivity Observed
-
Question: My Michael-Claisen reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired product?
-
Answer: Poor regioselectivity is a common issue and can often be addressed by carefully controlling the reaction conditions to favor either the kinetic or thermodynamic product.[1] Key factors to consider include the choice of base, reaction temperature, and solvent. Under thermodynamically controlled conditions (e.g., using a protic solvent and a weaker base at higher temperatures), the most stable product is favored.[1] Conversely, kinetic control (e.g., using a strong, sterically hindered base at low temperatures) favors the most rapidly formed product.[1]
Issue 2: Formation of Self-Condensation Byproducts
-
Question: I am observing significant amounts of self-condensation products from my ketone starting material. How can I minimize this side reaction?
-
Answer: Self-condensation of the ketone is a frequent side reaction, particularly when the ketone is more reactive than the α,β-unsaturated ester. To mitigate this, consider using an excess of the ketone relative to the ester.[2] In some cases, if the ketone is a liquid and inexpensive, it can be used as the solvent to drive the desired reaction.[2]
Issue 3: Michael Addition Occurs, but Subsequent Claisen Cyclization Fails
-
Question: My reaction appears to stop after the initial Michael addition, and I am not getting the cyclized Claisen product. What could be the cause?
-
Answer: The failure of the intramolecular Claisen condensation (a Dieckmann condensation) can be due to several factors. The base may not be strong enough to deprotonate the α-carbon of the ester in the Michael adduct to initiate the cyclization. Using a stronger base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), can be beneficial. Additionally, the conformation of the Michael adduct may not be favorable for cyclization. Changing the solvent to influence the adduct's conformation can sometimes promote the desired cyclization.
Issue 4: Reaction Mixture Turns Dark and Forms Tar
-
Question: My reaction mixture is turning dark brown or black, and I am unable to isolate the desired product. What is causing this?
-
Answer: The formation of a dark-colored tar often indicates polymerization or decomposition of the starting materials or products.[2] This is typically a result of overly harsh reaction conditions, such as excessively high temperatures or a high concentration of a strong base.[2] It is advisable to lower the reaction temperature and consider the slow, dropwise addition of the base to avoid localized high concentrations.[2]
Frequently Asked Questions (FAQs)
Q1: What is the difference between kinetic and thermodynamic control in the context of the Michael-Claisen condensation, and how do I favor one over the other?
A1:
-
Thermodynamic Control: This favors the formation of the most stable product. The reaction is run under conditions that allow for equilibrium to be established between the products, meaning the reaction is reversible. Typically, this involves using a weaker base (e.g., sodium ethoxide), a protic solvent, and higher reaction temperatures.[1]
-
Kinetic Control: This favors the formation of the product that is formed the fastest, which is not necessarily the most stable. These conditions are typically irreversible. To achieve kinetic control, a strong, sterically hindered base (e.g., lithium diisopropylamide - LDA) is often used at low temperatures (e.g., -78 °C) in an aprotic solvent. The bulky base will deprotonate the most accessible proton, leading to the kinetic enolate and subsequently the kinetic product.
Q2: How does the choice of base affect the regioselectivity of the Michael-Claisen condensation?
A2: The base plays a crucial role in determining which proton is removed to form the enolate, thereby directing the regioselectivity.
-
Strong, Bulky Bases (e.g., LDA): These bases favor the formation of the kinetic enolate by abstracting the most sterically accessible proton. This is ideal for achieving kinetic control.
-
Smaller, Weaker Bases (e.g., Sodium Ethoxide, Potassium Carbonate): These bases are often used under thermodynamic conditions. They are more likely to be in equilibrium, allowing for the formation of the more stable, thermodynamically favored enolate.
-
Sodium Hydride (NaH): This is a strong, non-nucleophilic base that can be effective in promoting both the Michael addition and the subsequent Claisen cyclization, particularly at low temperatures to achieve high regioselectivity.[3]
Q3: Can the solvent influence the outcome of my reaction?
A3: Yes, the solvent can have a significant impact on both the reaction rate and selectivity.
-
Protic Solvents (e.g., ethanol): These solvents can participate in hydrogen bonding and can solvate the enolate, which can influence its reactivity. They are often used under thermodynamic conditions.
-
Aprotic Solvents (e.g., tetrahydrofuran (THF), diethyl ether): These solvents do not participate in hydrogen bonding and are typically used for reactions under kinetic control, especially at low temperatures with strong bases like LDA.
Data Presentation
Table 1: Effect of Reaction Conditions on the Regioselectivity of a Consecutive Michael-Claisen Process
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Regioselectivity |
| 1 | NaH | THF | -10 to 0 | 85 | High |
| 2 | NaOEt | Ethanol | 25 | 60 | Mixture of regioisomers |
| 3 | K₂CO₃ | Methanol | 25 | 72 | Moderate |
| 4 | LDA | THF | -78 | 80 | High (Kinetic Product) |
This table is a representative example compiled from general principles and specific examples found in the literature. Actual results may vary depending on the specific substrates used.
Experimental Protocols
Protocol 1: Regioselective Synthesis of Cyclohexane-1,3-dione Derivatives via a Consecutive Michael-Claisen Process [3]
This protocol is adapted from a method demonstrating high regioselectivity in the synthesis of cyclohexane-1,3-dione derivatives.[3]
-
Preparation of the Enolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 1.2 eq) as a 60% dispersion in mineral oil.
-
Wash the NaH with dry hexanes under a nitrogen atmosphere to remove the mineral oil.
-
Add the appropriate solvent (e.g., dry THF).
-
Cool the suspension to -10 °C using an ice-salt bath.
-
Slowly add the ketone (e.g., acetone, 1.0 eq) dropwise to the cooled suspension while maintaining the temperature between -10 °C and 0 °C.
-
Stir the mixture at this temperature for 30 minutes to allow for the complete formation of the enolate.
-
Michael Addition: Slowly add the α,β-unsaturated ester (1.0 eq) dropwise to the enolate solution, ensuring the temperature does not rise above 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by Thin-Layer Chromatography (TLC).
-
Claisen Condensation (Cyclization): Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours, or until the Michael adduct is consumed as indicated by TLC.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired cyclohexane-1,3-dione derivative.
Visualizations
Caption: Experimental workflow for a regioselective Michael-Claisen condensation.
Caption: Logical relationship between reaction conditions and regioselective outcome.
References
side product formation in the synthesis of dione compounds
Welcome to the technical support center for the synthesis of dione compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side product formation in their experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for various synthetic methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in dione synthesis?
A1: Low yields in dione synthesis are frequently attributed to the formation of side products. Key factors include:
-
Reaction Conditions: Non-optimal temperature, reaction time, or catalyst loading can favor side reactions.
-
Reagent Purity: Impurities in starting materials or solvents can lead to unexpected byproducts.
-
Reaction Stoichiometry: An incorrect ratio of reactants can result in incomplete conversion or the formation of undesired products.
-
Presence of Water: Moisture can interfere with many reactions, especially those involving strong bases or water-sensitive reagents.
Q2: How can I minimize side product formation in my dione synthesis?
A2: Minimizing side products often involves a combination of strategies:
-
Optimize Reaction Conditions: Systematically vary parameters such as temperature, concentration, and catalyst to find the optimal conditions for your specific substrate.
-
Purify Reagents: Ensure all starting materials and solvents are pure and dry.
-
Control Stoichiometry: Carefully measure and control the ratio of your reactants. In some cases, using a slight excess of one reactant can suppress side reactions.
-
Inert Atmosphere: For reactions sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon).
Q3: What analytical techniques are best for identifying side products in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is typically used:
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main product and any significant side products.
-
Mass Spectrometry (MS): Helps to determine the molecular weight of the components in your mixture, aiding in the identification of side products.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the components of a complex mixture.
Troubleshooting Guides
This section provides detailed troubleshooting for specific synthetic routes to dione compounds.
Synthesis of 1,3-Diones via Claisen and Dieckmann Condensation
The Claisen condensation and its intramolecular counterpart, the Dieckmann condensation, are powerful methods for forming 1,3-dicarbonyl compounds. However, several side reactions can occur.[1][2]
Common Issues and Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of 1,3-Dione | 1. Self-condensation of the ester: The ester enolate reacts with another molecule of the starting ester. 2. Michael Addition: The enolate of the β-keto ester product can act as a Michael donor and add to an α,β-unsaturated ketone that may form in situ. 3. Reverse Claisen Reaction: The equilibrium may not favor the product, especially if the product cannot be deprotonated by the base.[1] | 1. Use a non-enolizable ester as one of the coupling partners in a crossed Claisen condensation.[1] 2. Use a stoichiometric amount of a strong, non-nucleophilic base (e.g., NaH, LDA) to fully deprotonate the ester before adding the second reactant. 3. Lower the reaction temperature to disfavor the Michael addition. |
| Formation of Multiple Products | 1. Cannizzaro Reaction: If a non-enolizable aldehyde is used in a crossed Claisen-Schmidt condensation with a ketone, it can disproportionate in the presence of a strong base to a primary alcohol and a carboxylic acid. 2. Self-condensation of the ketone: The ketone enolate reacts with another molecule of the ketone. | 1. Use a milder base or optimize the base concentration to disfavor the Cannizzaro reaction. Slow addition of the base can also help. 2. Use an excess of the ketone relative to the aldehyde to minimize ketone self-condensation. |
| Difficulty in Forming Cyclic β-Keto Esters (Dieckmann Condensation) | 1. Unfavorable Ring Size: The Dieckmann condensation works best for the formation of 5- and 6-membered rings. Formation of smaller or larger rings is often disfavored.[2][3] 2. Intermolecular Condensation: At high concentrations, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann condensation, especially for the formation of larger rings.[3] | 1. Ensure the starting diester is appropriate for forming a 5- or 6-membered ring. 2. Perform the reaction under high dilution conditions to favor the intramolecular cyclization. |
Quantitative Data: Effect of Base on a Crossed Claisen-Schmidt Condensation
| Base | Catalyst Loading (mol%) | Yield of Chalcone (%) | Side Products Observed |
| NaOH | 20 | 98 | Minimal |
| NaOH | Stoichiometric | 98 | Minimal |
| KOH | 20 | 95 | Traces of Cannizzaro products |
| NaOEt | Stoichiometric | 92 | Michael adducts |
Data compiled from similar reactions described in the literature.
Experimental Protocol: Minimizing Michael Addition in a Claisen-Schmidt Condensation
This protocol describes the synthesis of dibenzalacetone, where the potential for Michael addition of the enolate to the product exists.
-
Reagents and Setup:
-
Dissolve benzaldehyde (6 mmol) and acetone (3 mmol) in 3 mL of 95% ethanol in a test tube with stirring. .
-
-
Reaction Initiation:
-
Add 1 mL of 10% NaOH solution to the mixture and stir until a precipitate begins to form.
-
Allow the mixture to stand for 20 minutes with occasional stirring.
-
-
Work-up and Purification:
-
Cool the mixture in an ice bath for 5-10 minutes.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure dibenzalacetone.
-
Logical Workflow for Troubleshooting Claisen Condensation
Synthesis of Diones via Oxidation of Diols
The oxidation of diols to diones can be a highly efficient process, but over-oxidation and lack of chemoselectivity are common challenges.[4]
Common Issues and Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Over-oxidation to Carboxylic Acids or C-C Bond Cleavage | 1. Harsh Oxidizing Agent: Strong oxidants like KMnO₄ under acidic or neutral conditions can lead to cleavage of the diol.[5] 2. Prolonged Reaction Time or High Temperature: These conditions can promote over-oxidation. | 1. Use a milder, more selective oxidizing agent such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or employ Swern oxidation conditions. 2. For KMnO₄, maintain cold and basic conditions to suppress cleavage.[5] 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Low Chemoselectivity (Oxidation of a Primary Alcohol in the Presence of a Secondary Alcohol) | 1. Non-selective Oxidizing Agent: Many common oxidizing agents will oxidize both primary and secondary alcohols. | 1. Use a chemoselective oxidizing agent. For example, catalytic TEMPO with a co-oxidant like bis(acetoxy)iodobenzene (BAIB) can selectively oxidize primary alcohols over secondary ones.[6] |
| Formation of α-Hydroxy Ketone instead of 1,2-Dione | 1. Incomplete Oxidation: The reaction may stop after the oxidation of one of the hydroxyl groups. | 1. Increase the equivalents of the oxidizing agent. 2. Increase the reaction temperature or time, while monitoring for over-oxidation. |
Quantitative Data: Chemoselective Oxidation of a 1,2-Diol
| Oxidizing System | Temperature (°C) | Yield of α-Hydroxy Ketone (%) | Yield of 1,2-Dione (%) | Yield of Cleavage Products (%) |
| Mn(ClO₄)₂/H₂O₂ | 0 to RT | 80 | <5 | <2 |
| KMnO₄ (acidic) | RT | - | - | >90 |
| PCC | RT | 15 | 80 | <5 |
| TEMPO/BAIB | RT | 90 | <5 | <2 |
Data compiled from various sources on diol oxidation.[6][7]
Experimental Protocol: Selective Oxidation of a Vicinal Diol to an α-Hydroxy Ketone
This protocol is adapted from a manganese-catalyzed oxidation using hydrogen peroxide.[7]
-
Reaction Setup:
-
In a round-bottom flask, dissolve the vicinal diol (1 mmol) in acetonitrile (2 mL).
-
Add a solution of Mn(ClO₄)₂·6H₂O (5 µM), picolinic acid (0.25 mM), and sodium acetate (0.5 mM) in acetonitrile.
-
Add butanedione (0.25 M) to the reaction mixture.
-
-
Oxidation:
-
Cool the mixture to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide (0.75 M) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1 hour, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Signaling Pathway for Diol Oxidation
Synthesis of Diones via Ozonolysis of Cyclic Alkenes
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds. When applied to cyclic alkenes, it yields linear dicarbonyl compounds.[8][9]
Common Issues and Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Formation of Carboxylic Acids instead of Aldehydes | 1. Oxidative Work-up: Using an oxidative work-up (e.g., with H₂O₂) will oxidize any initially formed aldehydes to carboxylic acids. 2. Incomplete Reductive Work-up: Insufficient reducing agent may not fully quench the intermediate ozonide, leading to some oxidative side products. | 1. Use a reductive work-up. Common conditions include zinc dust in acetic acid or dimethyl sulfide (DMS).[10] 2. Ensure an adequate amount of the reducing agent is used. |
| Incomplete Reaction | 1. Insufficient Ozone: Not enough ozone was bubbled through the solution to react with all of the starting alkene. 2. Low Reaction Temperature: While low temperatures are necessary to stabilize the ozonide, extremely low temperatures can slow the reaction rate significantly. | 1. Continue bubbling ozone through the solution until a persistent blue color is observed, indicating an excess of ozone. 2. Maintain the reaction at a standard low temperature, typically -78 °C (a dry ice/acetone bath).[10] |
| Formation of Polymeric Byproducts | 1. Unstable Ozonide: The intermediate ozonide can sometimes polymerize, especially if the work-up is delayed. | 1. Perform the reductive or oxidative work-up immediately after the ozonolysis is complete. |
Experimental Protocol: Ozonolysis of Cyclooctene to 1,8-Octanedial
This protocol is a general procedure for the ozonolysis of a cyclic alkene with a reductive work-up.[11]
-
Ozonolysis:
-
Dissolve cyclooctene (10 mmol) in a suitable solvent (e.g., 50 mL of dichloromethane) in a three-necked flask equipped with a gas inlet tube, a gas outlet tube, and a thermometer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone-enriched oxygen through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
-
Reductive Work-up:
-
Add zinc dust (1.5 g, 23 mmol) and acetic acid (5 mL) to the cold solution.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Purification:
-
Filter the mixture to remove zinc salts.
-
Wash the filtrate with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,8-octanedial.
-
Experimental Workflow for Ozonolysis
Synthesis of 1,3-Diones via Acylation of Enolates
The acylation of ketone enolates is a direct route to 1,3-diones. However, controlling the regioselectivity and avoiding O-acylation are key challenges.
Common Issues and Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Formation of O-acylated Product (Enol Ester) | 1. Hard Acylating Agent: Hard electrophiles, such as acyl chlorides, have a higher propensity to react at the harder oxygen atom of the enolate. 2. Solvent Effects: Strongly coordinating polar aprotic solvents (e.g., DMSO, HMPA) can favor O-acylation. | 1. Use a softer acylating agent, such as an anhydride or an acyl cyanide (e.g., Mander's reagent), which favors C-acylation. 2. Use a less coordinating solvent like THF. |
| Poor Regioselectivity with Unsymmetrical Ketones | 1. Formation of Mixed Enolates: Deprotonation of an unsymmetrical ketone can lead to a mixture of the kinetic and thermodynamic enolates, resulting in a mixture of acylated products.[12][13] | 1. To favor the kinetic product (acylation at the less substituted α-carbon), use a strong, bulky, non-nucleophilic base (e.g., LDA) at low temperature (-78 °C) in a non-coordinating solvent (e.g., THF).[12] 2. To favor the thermodynamic product (acylation at the more substituted α-carbon), use a weaker base (e.g., NaH, NaOEt) at a higher temperature to allow for equilibration to the more stable enolate. |
Quantitative Data: C- vs. O-Acylation of a Ketone Enolate
| Acylating Agent | Solvent | C-acylation Product Yield (%) | O-acylation Product Yield (%) |
| Acetyl Chloride | THF | 40 | 60 |
| Acetic Anhydride | THF | 75 | 25 |
| Mander's Reagent | THF | >95 | <5 |
| Acetyl Chloride | HMPA | 15 | 85 |
Data represents typical outcomes for the acylation of a lithium enolate.
Experimental Protocol: Regioselective C-Acylation of an Unsymmetrical Ketone
This protocol describes the formation of the kinetic enolate of 2-methylcyclohexanone and its subsequent acylation.
-
Enolate Formation:
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 mmol) to a solution of diisopropylamine (1.1 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere.
-
Slowly add a solution of 2-methylcyclohexanone (1.0 mmol) in anhydrous THF (2 mL) to the LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the kinetic lithium enolate.
-
-
Acylation:
-
Add methyl cyanoformate (Mander's reagent, 1.2 mmol) to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting β-keto ester by flash column chromatography.
-
Logical Diagram for Regioselective Acylation
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. The chemoselective catalytic oxidation of alcohols, diols, and polyols to ketones and hydroxyketones | Stanford Digital Repository [purl.stanford.edu]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. sibran.ru [sibran.ru]
- 10. m.youtube.com [m.youtube.com]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC [pmc.ncbi.nlm.nih.gov]
stability and storage conditions for 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione
This guide provides essential information on the stability and storage of 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione, compiled to assist researchers, scientists, and drug development professionals. The information is based on data from closely related cyclohexane-1,3-dione compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2][3][4] The recommended storage temperature is between 2-8°C (36-46°F).[3]
Q2: Is this compound sensitive to light, heat, or moisture?
Yes, related cyclohexane-1,3-dione compounds are known to be sensitive to heat and light.[1] To prevent thermal decomposition, overheating should be avoided.[1] It is also crucial to store it in a dry environment as it can be moisture-sensitive, which may lead to clumping or degradation.
Q3: What are the physical characteristics of this type of compound?
Related compounds typically appear as a light yellow or beige powder solid and are generally odorless.[1][5]
Q4: What materials are incompatible with this compound?
You should avoid storing or handling this compound with strong oxidizing agents and strong acids.[1][4][5]
Q5: How should I handle the compound in the laboratory?
Handle in accordance with good industrial hygiene and safety practices.[1] Avoid all personal contact, including inhalation of dust.[3] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including eye protection, gloves, and lab clothing.[1][2][3] Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[2]
Q6: What should I do in case of a spill?
For minor spills, clean up immediately.[3] Use dry clean-up procedures and avoid generating dust.[3] Sweep or vacuum up the spilled material and place it in a suitable, sealed container for disposal.[2][3] Ensure the area is well-ventilated. For major spills, it is advisable to alert emergency services.[3]
Q7: What are the hazardous decomposition products?
When exposed to fire conditions, hazardous decomposition products can include carbon monoxide (CO) and carbon dioxide (CO2).[1][5]
Storage Conditions Summary
| Parameter | Recommended Condition | Source |
| Temperature | 2-8°C (36-46°F) | [3] |
| Atmosphere | Dry, well-ventilated area | [1][2][3][4] |
| Container | Tightly closed/securely sealed | [1][2][3] |
| Light | Protect from direct sunlight | [1] |
Troubleshooting Guide
Problem 1: The compound has changed color or appearance.
-
Possible Cause: This may indicate degradation due to exposure to light, heat, or air. Related compounds are noted to be light and heat sensitive.[1]
-
Solution:
-
Verify that the storage conditions meet the recommendations (2-8°C, protected from light, tightly sealed).
-
If the compound has been stored improperly, its purity may be compromised.
-
It is recommended to use a fresh, properly stored batch for experiments where purity is critical.
-
Problem 2: The powder has started to clump together.
-
Possible Cause: Clumping is often a sign of moisture absorption. The compound should be stored in a dry environment.
-
Solution:
-
Ensure the container is always tightly sealed after use.
-
For long-term storage, consider placing the container inside a desiccator.
-
If clumping is minor, you may be able to gently break up the clumps with a spatula before weighing, but be aware that moisture absorption may affect the compound's stability and effective concentration.
-
Experimental Protocols
Protocol: Visual Stability Assessment
This protocol outlines a basic procedure for a visual assessment of the compound's stability under your laboratory's specific conditions.
-
Objective: To visually monitor the stability of this compound over time under different conditions.
-
Materials:
-
A fresh sample of the compound.
-
Several amber and clear glass vials with tight-fitting caps.
-
Labeling materials.
-
-
Procedure:
-
Aliquot a small amount of the fresh compound into each vial.
-
Label each vial clearly with the compound name, date, and storage condition.
-
Control Group: Store one amber vial under the recommended conditions (2-8°C, dark).
-
Test Groups (select as needed):
-
Store one clear vial at room temperature on the lab bench (to test light and ambient temperature stability).
-
Store one amber vial at an elevated temperature (e.g., 30°C), if relevant to your experimental setup.
-
Store one vial with the cap slightly loosened in a humid environment (to test moisture stability).
-
-
Observation: At regular intervals (e.g., Day 1, Day 7, Day 14, Day 30), visually inspect the samples. Record any changes in color, texture (clumping), or other physical properties.
-
Analysis: Compare the appearance of the test group samples to the control group. Significant changes in the test groups suggest degradation under those specific conditions.
-
Visual Diagrams
Caption: Troubleshooting workflow for assessing compound stability.
Caption: Factors influencing the stability of the compound.
References
troubleshooting low cell viability in assays with dione compounds
Welcome to the technical support center for researchers utilizing dione compounds in cell-based assays. This resource provides troubleshooting guides and answers to frequently asked questions regarding unexpected low cell viability.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high cytotoxicity across all concentrations of my dione compound?
Low cell viability can stem from several sources: the intrinsic properties of the compound, issues with its solubilization, or experimental artifacts. Dione compounds, as a class, can exhibit potent biological activity, including cytotoxicity against cancer cell lines.[1] Their mechanisms often involve inducing apoptosis through the generation of reactive oxygen species (ROS) and activating caspase cascades.[1][2] It is crucial to first determine if the observed toxicity is due to the compound's mechanism of action or an experimental issue.
Q2: My vehicle control (e.g., DMSO) is also showing toxicity. What should I do?
If the vehicle control shows significant cell death, the issue likely lies with the solvent or the experimental setup, not the dione compound itself.
-
Solvent Concentration: The final concentration of solvents like DMSO should typically be kept below 0.5%, as tolerance varies between cell lines.[3] It is recommended to run a solvent toxicity curve to determine the maximum non-toxic concentration for your specific cell line.[3]
-
Solvent Purity: Ensure you are using a high-purity, cell culture-grade solvent.[4]
-
Contamination: Solvents can be a source of contamination. Always use sterile solvents and practice aseptic techniques.[5]
Q3: The dione compound precipitates when I add it to my cell culture medium. How can I solve this?
Compound precipitation is a common issue for hydrophobic molecules like many diones and leads to inaccurate concentration assessments and inconsistent results.[3][4][6]
-
Improve Solubilization: Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting it into the aqueous culture medium. Gentle warming (37°C) or brief sonication can help.[4][5]
-
Serial Dilutions: Perform serial dilutions in pre-warmed culture medium rather than a single large dilution step. This gradual change in solvent composition can prevent precipitation.[4]
-
Use of a Carrier: For highly insoluble compounds, consider using a carrier protein like bovine serum albumin (BSA) to improve solubility and bioavailability.[6]
Q4: Could my cell viability assay itself be giving me false results?
Yes, certain compounds can interfere with assay reagents. Quinones, which share structural similarities with some diones, are known to interfere with MTT assays due to their redox cycling capabilities, potentially leading to false positives or inaccurate readings.[7] It is advisable to include a control well with the compound in media but without cells to check for direct chemical reduction of the assay reagent (e.g., MTT to formazan).[8] If interference is suspected, consider using an alternative viability assay that relies on a different principle, such as an ATP-based luminescence assay or a dye exclusion assay.[9]
Troubleshooting Guide for Low Cell Viability
This guide provides a systematic approach to identifying and resolving common issues leading to low cell viability in assays with dione compounds.
Problem 1: High Variability Between Replicate Wells
Large error bars or inconsistent results across replicates can invalidate an experiment.
| Potential Cause | Solution | Reference |
| Incomplete Compound Solubilization | Visible precipitates indicate uneven compound distribution. Ensure the stock solution is clear. Vortex the diluted solution before adding it to the cells. | [6][10] |
| Inconsistent Cell Seeding | An uneven number of cells per well is a major source of variability. Ensure the cell suspension is homogenous before and during plating. | [6][10] |
| Edge Effects | Wells on the outer edges of a microplate are prone to evaporation, altering compound and media concentration. Fill outer wells with sterile PBS or media without cells and use only the inner wells for the experiment. | [6][10] |
Problem 2: Unexpectedly High Cytotoxicity
If the observed cell death is higher than anticipated, investigate the following potential causes.
| Potential Cause | Solution | Reference |
| Intrinsic Compound Activity | Many dione compounds are inherently cytotoxic. Their mechanisms can include proteasome inhibition, ROS generation, and induction of apoptosis.[1][11] This may be the expected result. | [1][11] |
| Oxidative Stress | Diones can induce high levels of reactive oxygen species (ROS).[12][13] Co-treatment with an antioxidant like N-acetylcysteine (NAC) can determine if oxidative stress is the primary toxicity mechanism. | [6][14] |
| Mitochondrial Dysfunction | Dione compounds can affect mitochondrial functions, leading to apoptosis.[15][16] Assess mitochondrial health using assays for membrane potential (e.g., TMRE) or by measuring caspase activation. | [15][16] |
| Contamination | Chemical or biological contaminants in the compound stock or media can cause cell death. Ensure all reagents are sterile and of high purity.[5][6] | [5][6] |
Visual Troubleshooting Workflow
The following workflow provides a logical sequence for diagnosing the cause of low cell viability.
Mechanisms of Dione-Induced Cytotoxicity
Understanding the potential mechanisms of action can help interpret results and design further experiments. Many dione compounds exert cytotoxic effects by inducing apoptosis.[1]
Intrinsic Apoptosis Pathway
A common mechanism involves the generation of ROS, which leads to mitochondrial stress and the activation of the intrinsic (or mitochondrial) apoptosis pathway.[1][12]
Quantitative Data Summary
The cytotoxic potential of dione derivatives varies significantly based on their structure and the cell line being tested. The half-maximal inhibitory concentration (IC₅₀) is a key metric, with lower values indicating higher potency.
| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |
| Phendione Copper Complex | A-498 (Renal Carcinoma) | 1.8 ± 0.2 | [1] |
| Phendione Silver Complex | A-498 (Renal Carcinoma) | 3.5 ± 0.4 | [1] |
| Isoindole-dione Derivative | A549 (Lung Carcinoma) | 19.41 ± 0.01 | [1] |
| Thiazolidinedione (PZ-11) | MCF-7 (Breast Cancer) | 17.35 | [17] |
| Thiazolidinedione (PZ-9) | MCF-7 (Breast Cancer) | 29.44 | [17] |
| b-AP15 Analogue | p53wt cell lines (NCI60) | 0.18 | [11] |
| b-AP15 Analogue | p53mut cell lines (NCI60) | 0.15 | [11] |
Experimental Protocols
Protocol 1: Dione Compound Stock Solution Preparation
Accurate and consistent preparation of the compound stock solution is critical.
-
Weighing: Accurately weigh the dione compound powder. For small, waxy, or hygroscopic amounts, it is recommended to dissolve the entire contents of the vial.[5]
-
Solvent Selection: Use a high-purity, sterile solvent in which the compound is highly soluble. Dimethyl sulfoxide (DMSO) is the most common choice.[4]
-
Dissolution: Add the calculated volume of solvent to the vial to create a high-concentration stock solution (e.g., 10 mM). Tightly cap the vial and vortex thoroughly.
-
Aiding Solubilization: If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[4][5] Visually inspect the solution to ensure no particulates are present before storage.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[17]
Detailed Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., A549, MCF-7) in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[1]
-
Harvest sub-confluent cells and seed them into 96-well microplates at a density of 5,000-10,000 cells per well.[1]
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the dione compound in culture medium from a concentrated stock.
-
Remove the medium from the plates and add 100 µL of the medium containing the various compound concentrations.
-
Include control wells containing medium with the solvent alone (vehicle control) at the highest concentration used.[1]
-
Incubate for an additional 48 or 72 hours.[1]
-
-
MTT Assay Procedure:
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[8][17]
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[17]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (media only) wells from all other values.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (Absorbance of Treated / Absorbance of Control) * 100.
-
Plot the percent viability against the log of the compound concentration to determine the IC₅₀ value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Dienone Compounds: Targets and Pharmacological Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concurrent Reactive Oxygen Species Generation and Aneuploidy Induction Contribute to Thymoquinone Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New 1Z,5Z-diene macrodiolides: Catalytic synthesis, anticancer activity, induction of mitochondrial apoptosis, and effect on the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Natural Compounds Modulating Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Solubility of Cyclohexane-1,3-dione Derivatives for Biological Testing
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the poor aqueous solubility of cyclohexane-1,3-dione derivatives in biological assays. By providing clear troubleshooting guidance, frequently asked questions, detailed experimental protocols, and illustrative data, this resource aims to ensure the accuracy and reproducibility of your experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and testing of cyclohexane-1,3-dione derivatives.
Issue 1: Compound Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer
-
Question: My cyclohexane-1,3-dione derivative is fully dissolved in 100% DMSO, but it precipitates immediately when I dilute it into my cell culture medium or aqueous assay buffer. What is happening and how can I fix it?
-
Answer: This is a common phenomenon known as "crashing out" and occurs because many cyclohexane-1,3-dione derivatives are hydrophobic.[1][2] While they are soluble in an organic solvent like DMSO, the drastic increase in polarity upon addition to an aqueous environment causes them to fall out of solution.[1]
Troubleshooting Steps:
-
Optimize the Dilution Protocol: Avoid adding the concentrated DMSO stock directly to the full volume of the aqueous buffer. Instead, use a serial or stepwise dilution method to lessen the solvent shock.[3] A "reverse dilution" technique, where the DMSO stock is added dropwise to the vortexing aqueous buffer, can also be effective.[4]
-
Control the Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cytotoxicity, though this is cell-line dependent.[1] A lower final DMSO concentration may not be sufficient to keep the compound solubilized. It is crucial to perform a solvent tolerance test for your specific assay.[1]
-
Pre-warm the Aqueous Medium: Using pre-warmed (e.g., 37°C) media or buffer can sometimes improve the solubility of your compound upon dilution.[3]
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which reduces its solvating power for hydrophobic compounds.[4] Use fresh, anhydrous DMSO for your stock solutions and store it in small, tightly sealed aliquots.[4]
-
Issue 2: Inconsistent or Non-Reproducible Bioassay Results
-
Question: I am observing high variability in my experimental results when testing a series of cyclohexane-1,3-dione derivatives. Could this be related to solubility?
-
Answer: Yes, inconsistent results are a hallmark of solubility problems.[1] If the compound is not fully dissolved, the actual concentration in your assay will be unknown and variable, leading to unreliable data.[1] Undissolved particles can also interfere with assay readouts, particularly in colorimetric or fluorometric assays.[1]
Troubleshooting Steps:
-
Perform a Solubility Test: Before conducting your main experiment, determine the kinetic solubility of your compound in the final assay buffer to ensure you are working below its solubility limit.[1]
-
Visually Inspect for Precipitation: Carefully check your diluted solutions for any signs of cloudiness or precipitate. Shining a light through the solution can help detect subtle precipitation (Tyndall effect).[2]
-
Consider Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware like microplates and pipette tips, which will lower the effective concentration.[1] Using low-adhesion plastics or pre-treating with a bovine serum albumin (BSA) solution may mitigate this.
-
Employ a Solubility Enhancement Technique: If basic troubleshooting does not resolve the issue, you may need to use a formulation strategy such as cyclodextrin complexation, nanosuspensions, or solid dispersions.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for preparing stock solutions of cyclohexane-1,3-dione derivatives? A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds, including many cyclohexane-1,3-dione derivatives, for biological assays.[5] Some metal complexes of these derivatives are also freely soluble in coordinating solvents like DMF or DMSO.[6]
Q2: How should I store my DMSO stock solutions? A2: To maintain the integrity of your stock solutions, store them in small, single-use aliquots in tightly sealed vials at -20°C or -80°C.[1] This practice minimizes freeze-thaw cycles, which can cause the compound to precipitate over time, especially if the DMSO has absorbed water.[4]
Q3: Can the pH of my assay buffer affect the solubility of my cyclohexane-1,3-dione derivative? A3: Yes, the pH of the aqueous medium can significantly impact the solubility of ionizable compounds.[2] The cyclohexane-1,3-dione scaffold itself has acidic protons, and its derivatives may also contain ionizable groups.[2] Adjusting the pH of the buffer can lead to the formation of a more soluble salt.[2]
Q4: What are some common solubility enhancement techniques I can try? A4: Several techniques can be employed to improve the aqueous solubility of poorly soluble drugs.[7] These include:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.[8][9]
-
Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[7][10]
-
Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix at a solid state, which can enhance wettability and dissolution.[11]
-
Co-solvents: Using a mixture of solvents, such as water with a small amount of ethanol or PEG 400, can increase the solubility of hydrophobic compounds.[2]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay is used for rapid, early-stage assessment of compound solubility.[2]
Materials:
-
Test compound(s)
-
100% anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for spectrophotometric method)
-
Multichannel pipette
-
Plate shaker
-
Nephelometer or UV/Vis plate reader
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a new 96-well plate.
-
Initiate Precipitation: Add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well. This will result in a final DMSO concentration of 1%.
-
Equilibration: Seal the plate and shake it at room temperature for 1-2 hours.
-
Measurement:
-
Nephelometry (Turbidimetric Method): Measure the light scattering in each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[2]
-
UV/Vis Spectrophotometry (Shake-Flask Method): After incubation, filter the contents of each well to remove any precipitate. Measure the absorbance of the filtrate in a UV-transparent plate. Determine the concentration of the dissolved compound using a pre-established calibration curve.[9]
-
Protocol 2: Thermodynamic Solubility Assay
This assay measures the equilibrium solubility of a compound and is considered the "gold standard".[12]
Materials:
-
Solid (crystalline) test compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Prepare Slurry: Add an excess amount of the solid compound to a glass vial containing a known volume of PBS (pH 7.4). Ensure there is visible solid material that does not dissolve.
-
Equilibration: Seal the vial and place it on a rotator or shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[12]
-
Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.
-
Analysis: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.[12]
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
This protocol provides a general method for enhancing solubility using hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]
Materials:
-
Cyclohexane-1,3-dione derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Vortex mixer
-
Orbital shaker
Procedure:
-
Prepare Cyclodextrin Solution: Prepare aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0-12 mM).[1]
-
Add Excess Compound: Add an excess amount of the powdered cyclohexane-1,3-dione derivative to each cyclodextrin solution. A visible excess of solid should remain.[1]
-
Equilibrate: Seal the containers and place them on an orbital shaker for 24-72 hours at a constant temperature to reach equilibrium.[1]
-
Separate Solid: After equilibration, centrifuge the samples to pellet the undissolved compound.
-
Quantify Soluble Compound: Analyze the supernatant to determine the concentration of the dissolved compound, typically by HPLC-UV. The increase in solubility with increasing HP-β-CD concentration indicates the formation of an inclusion complex.
Data Presentation
Quantitative data from solubility enhancement experiments should be summarized in a clear and organized manner to allow for easy comparison of different methods and formulations.
Table 1: Illustrative Solubility Enhancement Data for a Hypothetical Cyclohexane-1,3-dione Derivative (CHD-X)
| Formulation/Method | Carrier/Excipient | Drug:Carrier Ratio | Initial Solubility (µg/mL) in PBS (pH 7.4) | Enhanced Solubility (µg/mL) in PBS (pH 7.4) | Fold Increase |
| Control | None | N/A | 1.5 | N/A | N/A |
| Cyclodextrin Complex | HP-β-CD | 1:2 (molar) | 1.5 | 45.2 | ~30x |
| Solid Dispersion | Poloxamer 407 | 1:2 (w/w) | 1.5 | 88.7 | ~59x |
| Nanosuspension | Stabilizer X | N/A | 1.5 | 150.3 | ~100x |
Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results for a specific cyclohexane-1,3-dione derivative.
Visualizations
Workflow for Troubleshooting Solubility Issues
Caption: A workflow for diagnosing and resolving solubility issues.
Cyclodextrin Inclusion Complex Formation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. jddtonline.info [jddtonline.info]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Cyclohexane-1,3-dione Intermediates
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the scale-up synthesis of cyclohexane-1,3-dione and its intermediates. Cyclohexane-1,3-dione derivatives are crucial building blocks in the synthesis of various pharmaceuticals, herbicides, and other bioactive molecules.[1][2][3] Scaling up their synthesis from the lab to industrial production often presents unique challenges. This guide provides practical solutions to common issues encountered during these processes.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of cyclohexane-1,3-dione intermediates, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield or no desired product. What are the likely causes and how can I improve the yield?
A: Low yields in the synthesis of cyclohexane-1,3-dione and its derivatives can be attributed to several factors, particularly when using methods like the Robinson annulation or the hydrogenation of resorcinol. Here are common causes and their respective solutions:
-
Polymerization of Michael Acceptor: In Robinson annulation reactions, α,β-unsaturated ketones like methyl vinyl ketone (MVK) are prone to polymerization under basic conditions, which is a frequent cause of low yields.[4]
-
Inactive Reagents: The activity of bases and catalysts is critical.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reactant concentrations play a crucial role.
-
Solution:
-
Temperature: For the oxidation of cyclohexanone, maintaining the temperature between 70-80°C is optimal to avoid slow reaction rates or side product formation.[5] For the hydrogenation of resorcinol, temperatures around 40-50°C are recommended.[6]
-
Solvent and Base: Experiment with different solvent and base combinations. Common bases include hydroxides (NaOH, KOH) and alkoxides (NaOMe, NaOEt), while aprotic solvents like DMF or DMSO can be effective.[4]
-
Concentration and Catalyst Loading: In some cases, a lower concentration of the cyclohexane-1,3-dione reactant or a lower catalyst loading can lead to a faster reaction and higher yield.[7] It is essential to optimize the catalyst concentration.[4]
-
-
-
Retro-Michael Reaction: The initial Michael addition product can revert to the starting materials.
-
Solution: Running the reaction at a lower temperature can help minimize the retro-Michael reaction.[4]
-
Issue 2: Formation of Impurities and Side Products
Q: My final product is contaminated with significant impurities. What are the common side reactions and how can I minimize them?
A: The formation of byproducts is a common issue in large-scale synthesis. Key sources of impurities include:
-
Self-Condensation: Starting materials like cyclohexanone can undergo self-condensation (aldol condensation) under acidic or basic conditions.[5]
-
Solution: Optimize the reaction pH and temperature. For transfer hydrogenation of resorcinol, maintaining a pH between 5 and 9 is recommended.[8]
-
-
Incomplete Reaction: Unreacted starting materials will contaminate the final product.
-
Organoselenium Byproducts: In syntheses involving selenium dioxide, incomplete removal of selenium compounds can occur.[5]
-
Solution: Ensure proper workup and purification, including efficient extraction and filtration to remove elemental selenium.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary large-scale synthesis methods for cyclohexane-1,3-dione?
A1: The most common industrial-scale method is the semi-hydrogenation of resorcinol.[9] This can be achieved through catalytic hydrogenation using molecular hydrogen or, more advantageously for large-scale operations, through transfer hydrogenation which avoids the hazards of handling hydrogen gas.[8] Another important synthetic route to substituted cyclohexanediones is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation.[4]
Q2: What are the key safety precautions to consider during the scale-up of cyclohexane-1,3-dione synthesis?
A2: Safety is paramount in any chemical synthesis, especially at scale. Key considerations include:
-
Handling of Reagents:
-
Molecular Hydrogen: Presents significant fire and explosion hazards, necessitating the use of specialized pressure equipment.[8]
-
Pyrophoric Reagents: Some synthetic routes may involve pyrophoric organometallic reagents which are not ideal for large-scale reactions.[10]
-
Corrosive and Irritating Chemicals: Cyclohexane-1,3-dione itself can cause skin and serious eye irritation.[11] Always use appropriate personal protective equipment (PPE) such as gloves, safety glasses, and protective clothing.[11][12]
-
-
Reaction Conditions:
-
Storage and Stability:
Q3: How can I effectively purify cyclohexane-1,3-dione at a large scale?
A3: Purification methods will depend on the specific impurities present but generally involve:
-
Filtration: To remove solid catalysts (e.g., Pd/C, Raney Nickel) or precipitates.[6][8]
-
Extraction: To separate the product from the reaction mixture. Multiple extractions with a suitable organic solvent can maximize recovery.[5]
-
Crystallization: Cooling the reaction mixture after acidification can induce crystallization of the product, which can then be isolated by filtration.[8][14] Adding sodium chloride can sometimes facilitate the recovery.[8]
-
Distillation: Vacuum distillation can be used for purification, but care must be taken to avoid product loss due to a vacuum that is too high or heating that is too rapid.[5]
Quantitative Data Summary
| Parameter | Robinson Annulation | Transfer Hydrogenation of Resorcinol | Catalytic Hydrogenation of Resorcinol |
| Typical Yield | Variable, can be low due to side reactions | >89%[8] | ~95%[6] |
| Catalyst | Base (e.g., NaOH, KOH)[4] | Pd/C[8] | Modified Raney Nickel[6] |
| Reactants | Cyclohexanone derivative, α,β-unsaturated ketone[4] | Resorcinol, Sodium Formate[8] | Resorcinol, NaOH, H₂[6] |
| Reaction Temperature | Can be run at lower temperatures to minimize side reactions[4] | 40°C - 70°C[8] | 40°C - 50°C[6] |
| Reaction Time | Can be up to 96 hours[4] | 1 - 15 hours[8] | 6 - 12 hours[6] |
| Pressure | Atmospheric | Atmospheric | 3.5 - 6.5 MPa[6] |
| Key Considerations | Polymerization of Michael acceptor, retro-Michael reaction[4] | Avoids hazardous H₂ gas, pH control is important[8] | Requires specialized high-pressure equipment[6] |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of Cyclohexane-1,3-dione via Transfer Hydrogenation of Resorcinol
This protocol is adapted from a patented industrial process and is suitable for large-scale synthesis.[8]
-
Reaction Setup: In a suitable reactor, charge water, resorcinol (1.0 eq), and sodium formate (1.0-1.25 eq).
-
pH Adjustment (Optional): A base such as sodium hydroxide can be added to maintain the pH in the range of 5-9.
-
Inert Atmosphere: Purge the reactor with nitrogen gas for approximately 20 minutes while stirring.
-
Catalyst Addition: Heat the mixture to 40°C and add 5% Palladium on carbon (Pd/C) catalyst (1-5 wt% of resorcinol).
-
Reaction: Maintain the temperature at 40-50°C and continue stirring for 3-6 hours. Monitor the reaction progress by HPLC until >98% conversion is achieved.
-
Catalyst Removal: At the end of the reaction, filter the hot mixture to remove the Pd/C catalyst.
-
Product Isolation: Cool the filtrate to 0-5°C. Adjust the pH to approximately 3.0 with concentrated hydrochloric acid to precipitate the product.
-
Enhanced Recovery (Optional): Add sodium chloride to the mixture to increase the recovery of cyclohexane-1,3-dione.
-
Filtration and Drying: Isolate the precipitated solids by filtration and dry to obtain the final product.
Protocol 2: Synthesis of Substituted Cyclohexanedione via Robinson Annulation
This is a general laboratory-scale protocol that can be adapted for scale-up.[4]
-
Michael Addition:
-
In a reaction vessel protected from light, dissolve the starting ketone (e.g., a substituted cyclohexanone) and a base (e.g., sodium methoxide) in a suitable solvent.
-
At 23°C, add freshly distilled methyl vinyl ketone (5.0 eq).
-
Stir the mixture for 96 hours.
-
Concentrate the mixture under reduced pressure to obtain the crude Michael adduct.
-
-
Intramolecular Aldol Condensation and Dehydration:
-
The crude adduct from the previous step is then subjected to conditions that promote intramolecular aldol condensation and dehydration to form the final substituted cyclohexanedione. This typically involves treatment with a base or acid.
-
Visualizations
Caption: Workflow for Transfer Hydrogenation of Resorcinol.
Caption: Troubleshooting Low Yield Issues.
References
- 1. nbinno.com [nbinno.com]
- 2. ihbt.res.in [ihbt.res.in]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN101381294A - Industrial production method of 1,3-cyclohexanedione - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US5744648A - Process for the manufacture of 1, 3-cyclohexanedione - Google Patents [patents.google.com]
- 9. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 10. A Mild, Large-Scale Synthesis of 1,3-Cyclooctanedione: Expanding Access to Difluorinated Cyclooctyne for Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. somu-group.com [somu-group.com]
- 14. 1,3-Cyclohexanedione synthesis - chemicalbook [chemicalbook.com]
avoiding common pitfalls in the characterization of dione analogues
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dione analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges in the synthesis, characterization, and evaluation of these compounds.
Section 1: Synthesis and Purification
Frequently Asked Questions (FAQs)
Q1: My dione analogue synthesis is failing or giving low yields. What are the common causes?
A1: Low yields in dione analogue synthesis can often be attributed to the sensitivity of starting materials and intermediates to moisture and air. For example, in syntheses involving reagents like oxalyl chloride, exposure to air should be minimized.[1][2] It is crucial to use anhydrous solvents, which can be dried over alumina or by sparging with an inert gas like nitrogen.[1][2] Additionally, some dione precursors, such as 2,2-dichloro-1,3-dicyclohexylimidazolidine-4,5-dione, are moisture-sensitive and should be stored in a desiccator or under a dry, inert atmosphere.[1]
Q2: I'm observing unexpected byproducts in my reaction mixture. How can I identify and minimize them?
A2: Unexpected byproducts can arise from side reactions, such as hydrolysis of intermediates if moisture is present. For instance, the hydrolysis of 2,2-dichloro-1,3-dicyclohexylimidazolidine-4,5-dione can form 1,3-dicyclohexylimidazolidine-1,4,5-trione.[1] To identify byproducts, techniques like LC-MS can be used to monitor the reaction progress and detect unexpected masses.[1][2] Minimizing byproducts often involves stringent control of reaction conditions, including temperature and atmosphere, and using highly pure, dry reagents.
Q3: What is the best way to purify my dione analogue?
A3: Column chromatography on silica gel is a common and effective method for purifying dione analogues.[1][3] The choice of eluent is critical and should be optimized for your specific compound. For example, a non-polar solvent like pentane has been used to elute less polar compounds, separating them from more polar impurities.[1] During purification, care should be taken to avoid prolonged exposure to conditions that might cause degradation, such as excessive heat during solvent evaporation.[1] Recrystallization can also be an effective final purification step for crystalline solids.[3]
Experimental Workflow for Synthesis and Purification
Caption: Workflow for dione analogue synthesis and purification.
Section 2: Spectroscopic Characterization
Frequently Asked Questions (FAQs)
Q1: I'm having trouble interpreting the NMR spectrum of my dione analogue. What are the characteristic signals?
A1: The 1H and 13C NMR spectra of dione analogues will show characteristic signals for the carbonyl groups. In 13C NMR, ketone carbonyl carbons typically appear in the range of 190-220 ppm.[4] The specific chemical shifts will depend on the overall structure of the molecule. For complex molecules, two-dimensional NMR techniques like COSY, HSQC, and HMBC can be invaluable for assigning protons and carbons and confirming the structure.[5]
Q2: My IR spectrum shows unexpected peaks. What could they indicate?
A2: In addition to the characteristic C=O stretching bands for the dione moiety, unexpected peaks in the IR spectrum could indicate the presence of impurities or degradation products. For example, a broad peak in the 3200-3600 cm-1 region could suggest the presence of hydroxyl groups from hydrolysis. It is important to compare the obtained spectrum with literature values for similar compounds if available.[6][7]
Q3: How can I confirm the molecular weight of my synthesized dione analogue?
A3: High-resolution mass spectrometry (HRMS) is the preferred method for confirming the molecular weight of your compound with high accuracy.[3] This technique provides the exact mass, which can be used to determine the elemental composition.
Table 1: Common Spectroscopic Data for Dione Analogues
| Spectroscopic Technique | Characteristic Feature | Typical Range/Value | Reference |
| 1H NMR | Protons alpha to carbonyl | δ 2.0-3.0 ppm (variable) | [8] |
| 13C NMR | Carbonyl carbons | δ 190-220 ppm | [4] |
| FT-IR | C=O stretching | 1650-1750 cm-1 | [7] |
| HRMS | Molecular Ion Peak [M]+ | Matches calculated exact mass | [3] |
Detailed Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-20 mg of the purified dione analogue.
-
Solvent Selection: Dissolve the sample in a deuterated solvent (e.g., CDCl3, DMSO-d6) in which it is fully soluble. The choice of solvent can affect chemical shifts.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
Internal Standard: If quantitative NMR (qNMR) is required, add a known amount of an internal standard.[1]
-
Acquisition: Acquire 1H, 13C, and any necessary 2D NMR spectra according to the instrument's standard operating procedures.[5]
Section 3: X-ray Crystallography
Frequently Asked Questions (FAQs)
Q1: I'm struggling to obtain single crystals of my dione analogue suitable for X-ray diffraction.
A1: Growing high-quality single crystals can be challenging. Success often depends on the purity of the compound and the crystallization conditions. Slow evaporation of a solution of the compound is a common technique.[6] Experiment with a variety of solvents and solvent mixtures to find conditions that promote slow crystal growth.
Q2: My crystal structure shows disorder. What does this mean and how do I handle it?
A2: Disorder in a crystal structure means that a molecule or a part of it occupies more than one position in the crystal lattice. This can be a static or dynamic phenomenon. Modeling disorder requires specialized crystallographic software and expertise. It's important to refine the occupancies of the disordered components to accurately represent the crystal structure.
Q3: The bond lengths in my crystal structure seem unusual. What could be the reason?
A3: Unusual bond lengths in a dione analogue can sometimes be indicative of electron delocalization, especially if the dione moiety is part of a conjugated system.[9] For example, in the radical anion and dianion of indenofluorenediones, the C-O bond lengths are observed to elongate upon reduction.[9] It is also important to ensure the structure has been refined correctly and to check for any systematic errors in data collection or processing.
Logical Diagram for Troubleshooting Crystallography Issues
Caption: Troubleshooting common issues in X-ray crystallography.
Section 4: Biological Assays
Frequently Asked Questions (FAQs)
Q1: My dione analogue is showing activity in multiple, unrelated biological assays. Could this be an artifact?
A1: Yes, this is a significant concern. Compounds that show activity in numerous unrelated assays are often termed "pan-assay interference compounds" (PAINS).[10] This apparent broad activity can be due to non-specific mechanisms like compound aggregation, reactivity, or redox activity, rather than specific binding to a biological target.[10] It is crucial to perform counter-screens and mechanism-of-action studies to rule out assay interference.
Q2: How can I determine if my dione analogue is a nuisance compound in my cellular assay?
A2: Nuisance compounds can interfere with cellular assays through various mechanisms.[11] To identify if your compound is a nuisance inhibitor, consider the following:
-
Cell-free counter-screens: Test your compound in cell-free assays to see if it directly interferes with the assay components (e.g., enzyme, detection reagents).[11]
-
Structure-activity relationship (SAR) analysis: If small changes to the molecule's structure lead to a complete loss of activity, it is more likely to be a specific inhibitor.
-
Orthogonal assays: Confirm the biological activity using a different assay that measures the same biological endpoint through a different mechanism.[12]
Q3: What are some common mechanisms of assay interference by dione analogues?
A3: Dione analogues, particularly those with quinone-like structures, can be redox-active. This can lead to the generation of reactive oxygen species (ROS) or covalent modification of proteins, which can cause false positives in many bioassays.[10] Some compounds can also form aggregates in aqueous solutions, which can non-specifically inhibit enzymes.[10]
Signaling Pathway Diagram: Potential for Assay Interference
Caption: Dione analogues can act on their intended target or cause false positives.
Section 5: Stability and Degradation
Frequently Asked Questions (FAQs)
Q1: My dione analogue appears to be degrading over time. What are the likely degradation pathways?
A1: The stability of dione analogues can be influenced by their chemical structure and storage conditions. Common degradation pathways for organic molecules include hydrolysis and oxidation.[13] Dione-containing compounds can be susceptible to hydrolysis, especially if other sensitive functional groups like esters or amides are present.[13] Oxidation can also be a concern, particularly for electron-rich systems, and can be initiated by light, heat, or trace metals.[13]
Q2: How should I properly store my dione analogues to ensure their stability?
A2: To minimize degradation, dione analogues should be stored as lyophilized solids whenever possible, at low temperatures (e.g., -20 °C or -80 °C). They should be protected from light by using amber vials and from moisture and oxygen by storing them in a desiccator or under an inert atmosphere.[13] If the compound is in solution, it should be stored in aliquots to avoid repeated freeze-thaw cycles.
Q3: Can the pH of the solution affect the stability of my dione analogue?
A3: Yes, the pH of the solution can significantly impact the stability of your compound. For example, hydrolysis of functional groups like esters and amides can be catalyzed by either acid or base.[13] It is advisable to avoid prolonged exposure to pH extremes, especially pH > 8, for solutions of your dione analogues.
Table 2: Factors Affecting Dione Analogue Stability
| Factor | Potential Effect | Mitigation Strategy | Reference |
| Moisture | Hydrolysis | Store in a desiccator, use anhydrous solvents. | [13] |
| Oxygen | Oxidation | Store under an inert atmosphere (N2 or Ar). | [13] |
| Light | Photodegradation | Store in amber vials or protect from light. | [13] |
| Temperature | Increased degradation rate | Store at low temperatures (-20 °C or -80 °C). | |
| pH | Acid/base catalyzed hydrolysis | Maintain a neutral pH, avoid pH extremes. |
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Spectroscopic dataset of Hedione's derivatives gathered during process development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. mdpi.com [mdpi.com]
- 10. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]
Validation & Comparative
A Comparative Analysis of 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione and Other c-Met Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione and other potent inhibitors of the c-Met receptor tyrosine kinase. The c-Met signaling pathway is a critical regulator of cell growth, motility, and invasion, and its aberrant activation is a key driver in the development and progression of numerous cancers. This makes c-Met an attractive target for therapeutic intervention. Here, we present a comparative analysis of the inhibitory activity of this compound and its analogs against c-Met and various cancer cell lines, supported by detailed experimental protocols and pathway diagrams.
Data Presentation: Inhibitory Activity Comparison
The following tables summarize the in vitro inhibitory activities of a series of cyclohexane-1,3-dione derivatives, including compounds structurally related to this compound. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the c-Met kinase or the viability of cancer cells by 50%.
Table 1: c-Met Kinase Inhibitory Activity
| Compound | c-Met IC50 (nM)[1] |
| Foretinib (Reference) | 1.16 |
| Derivative 5 | < 1.00 |
| Derivative 7a | < 1.00 |
| Derivative 7b | < 1.00 |
| Derivative 10c | < 1.00 |
| Derivative 10e | < 1.00 |
| Derivative 10f | < 1.00 |
| Derivative 11b | < 1.00 |
| Derivative 11c | < 1.00 |
| Derivative 11d | < 1.00 |
| Derivative 11f | < 1.00 |
Table 2: In-Vitro Cytotoxic Activity against Various Cancer Cell Lines
| Compound | A549 (Lung) IC50 (µM)[1] | H460 (Lung) IC50 (µM)[1] | HT-29 (Colon) IC50 (µM)[1] | MKN-45 (Gastric) IC50 (µM)[1] | U87MG (Glioblastoma) IC50 (µM)[1] | SMMC-7721 (Hepatoma) IC50 (µM)[1] |
| Foretinib (Reference) | - | - | - | - | - | - |
| Derivative 5 | 5.21 | 6.34 | 7.11 | 4.89 | 8.02 | 9.15 |
| Derivative 7a | 3.14 | 4.09 | 5.23 | 2.98 | 6.17 | 7.28 |
| Derivative 7b | 2.87 | 3.56 | 4.87 | 2.54 | 5.89 | 6.91 |
| Derivative 10c | 4.01 | 5.12 | 6.34 | 3.87 | 7.23 | 8.45 |
| Derivative 10e | 1.98 | 2.67 | 3.98 | 1.76 | 4.54 | 5.67 |
| Derivative 11c | 2.11 | 3.01 | 4.12 | 1.99 | 5.01 | 6.13 |
| Derivative 11f | 1.56 | 2.13 | 3.45 | 1.34 | 4.11 | 5.22 |
Note: The specific structure of "this compound" was not explicitly evaluated in the cited study, but the provided data for related derivatives with potent c-Met inhibitory activity offer valuable comparative insights.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the objective evaluation and replication of the presented data.
c-Met Kinase Inhibition Assay
This assay determines the in vitro potency of a compound in inhibiting c-Met kinase activity.[2]
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against the c-Met kinase.
Methodology:
-
Reagents and Materials: Recombinant human c-Met kinase, a specific substrate (e.g., synthetic peptide), ATP, reaction buffer, and the test compound at various concentrations.
-
Procedure:
-
The recombinant c-Met kinase is incubated with a specific substrate and ATP in a reaction buffer.
-
The test compound is added at a range of concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using methods like fluorescence resonance energy transfer (FRET) or luminescence (e.g., ADP-Glo).
-
The percentage of inhibition is plotted against the compound concentration to calculate the IC50 value.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]
Objective: To determine the effect of a c-Met inhibitor on the growth of cancer cells.
Methodology:
-
Reagents and Materials: Cancer cell lines with c-Met activation, 96-well plates, culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach.
-
Cells are treated with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
MTT solution is added to each well and incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved using a solubilizing agent.
-
The absorbance of the resulting colored solution is measured using a microplate reader.
-
The half-maximal growth inhibitory concentration (GI50) is determined by plotting cell viability against the compound concentration.
-
Western Blot Analysis for Phospho-c-MET and Downstream Signaling
This technique is used to confirm the on-target activity of a c-Met inhibitor by measuring the phosphorylation status of c-Met and key proteins in its downstream signaling pathways, such as Akt and MAPK/ERK.[2][5]
Objective: To assess the effect of the inhibitor on c-Met phosphorylation and the activation of downstream signaling pathways.
Methodology:
-
Reagents and Materials: c-Met-activated cancer cells, test compound, lysis buffer, primary antibodies (specific for phosphorylated c-Met, total c-Met, phosphorylated Akt, total Akt, phosphorylated ERK, and total ERK), and HRP-conjugated secondary antibodies.
-
Procedure:
-
c-Met-activated cancer cells are treated with the test compound for a short duration (e.g., 1-2 hours).
-
Cells are lysed, and the protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the proteins of interest.
-
Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using chemiluminescence.
-
A reduction in the phosphorylated protein signal relative to the total protein indicates target engagement and pathway inhibition.
-
Signaling Pathways and Experimental Workflow
c-Met Signaling Pathway and Inhibition
The following diagram illustrates the c-Met signaling pathway and the point of inhibition by compounds like this compound. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, leading to the activation of downstream pathways like PI3K/Akt and RAS/MAPK, which promote cell proliferation, survival, and migration. c-Met inhibitors block this initial phosphorylation step.
Caption: The c-Met signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Evaluation
The diagram below outlines the general workflow for the preclinical assessment of c-Met inhibitors, from initial biochemical screening to cellular assays.
Caption: A generalized workflow for the preclinical assessment of c-Met inhibitors.
References
- 1. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot vs. Multi-Step Synthesis: A Comparative Guide to Efficiency
In the realm of chemical synthesis, the path chosen to construct a target molecule can significantly impact the overall efficiency, resource consumption, and timeline of a project. For researchers, scientists, and professionals in drug development, selecting the optimal synthetic strategy is a critical decision. This guide provides an objective comparison of two fundamental approaches: one-pot synthesis and conventional multi-step synthesis. We will delve into the quantitative efficiencies of these methods, supported by experimental data, and provide detailed protocols for representative chemical transformations.
The core distinction lies in the handling of intermediates. Traditional multi-step synthesis involves a linear sequence of reactions where each intermediate is isolated and purified before proceeding to the next step.[1] In contrast, one-pot synthesis allows for multiple reaction steps to occur sequentially in the same reaction vessel without the isolation of intermediates.[1] This seemingly simple difference can have profound implications for the overall success and sustainability of a synthetic campaign.
At a Glance: Key Performance Metrics
To illustrate the practical differences, we will examine three common and important classes of heterocyclic compounds: indolizines, dihydropyrimidinones, and pyrazoles. The following tables summarize the quantitative data from experimental findings, highlighting the advantages and disadvantages of each approach.
Indolizine Synthesis
Indolizines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. Their synthesis can be approached through both multi-step and one-pot methodologies.
| Parameter | One-Pot Synthesis Example | Multi-Step Synthesis Example (Tschitschibabin) |
| Overall Yield | 84% (gram scale) | Typically 20-40% |
| Number of Steps | 1 | 2 or more |
| Isolation Steps | 1 | 2 or more |
| Reaction Time | 24-48 hours | Variable, can be lengthy with multiple steps |
| Reagents | 2-alkylazaarenes, bromonitroolefins, Na₂CO₃ | Pyridine derivative, α-halo carbonyl compound, base |
| Solvents | THF | Toluene, xylene, or liquid ammonia |
| Temperature | 60-80°C | 110-160°C |
Data sourced from BenchChem comparative guide.[1]
Dihydropyrimidinone Synthesis (Biginelli Reaction)
The Biginelli reaction is a classic multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs), which are valuable in medicinal chemistry.
| Parameter | One-Pot Synthesis (Catalyst, Solvent-Free) | Multi-Step Synthesis (Chalcone Intermediate) |
| Overall Yield | Up to 95% | ~60-70% (over two steps) |
| Number of Steps | 1 | 2 |
| Isolation Steps | 1 | 2 |
| Reaction Time | 1-4 hours | Several hours to overnight for each step |
| Solvents | None (or minimal ethanol for recrystallization) | Ethanol, other organic solvents |
| Waste Generation | Minimal | Higher due to multiple workups and purifications |
Pyrazole Synthesis
Pyrazoles are another important class of heterocyclic compounds with diverse applications. Their synthesis can be achieved through the classical Knorr synthesis (multi-step) or various one-pot approaches.
| Parameter | One-Pot Synthesis (from 1,3-dicarbonyl & hydrazine) | Multi-Step Synthesis (from chalcone) |
| Overall Yield | Good to excellent (often >80%) | ~50-60% (over three steps) |
| Number of Steps | 1 | 3 |
| Isolation Steps | 1 | 3 |
| Reaction Time | 20 minutes to a few hours | Multiple hours for each step |
| Reagents | 1,3-dicarbonyl, hydrazine, catalyst (optional) | Chalcone, bromine, sodium methoxide, hydrazine |
| Solvents | Ionic liquids, ethanol, or solvent-free | Chloroform, methanol, ethanol |
Visualizing the Workflow
The fundamental difference in the workflow between one-pot and multi-step synthesis can be visualized as follows:
Caption: Logical flow of multi-step vs. one-pot synthesis.
Experimental Protocols
To provide a practical understanding, detailed experimental protocols for the synthesis of a representative compound from each class are presented below.
Indolizine Synthesis
One-Pot Synthesis of Substituted Indolizines
-
Reaction Scheme: A mixture of a 2-alkylazaarene, a bromonitroolefin, and sodium carbonate in THF is heated to produce the corresponding indolizine.
-
Procedure:
-
To a solution of the 2-alkylazaarene (1.0 mmol) and the bromonitroolefin (1.1 mmol) in THF (10 mL), add sodium carbonate (2.0 mmol).
-
Stir the mixture at 60-80°C for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired indolizine.
-
Multi-Step (Tschitschibabin) Synthesis of Indolizines
-
Step 1: Quaternization of the Pyridine Derivative
-
A solution of the pyridine derivative (1.0 mmol) and the α-halo carbonyl compound (1.1 mmol) in a suitable solvent (e.g., acetone or acetonitrile) is stirred at room temperature or heated to reflux for several hours.
-
The resulting pyridinium salt often precipitates from the solution and can be collected by filtration.
-
Wash the salt with a cold solvent and dry under vacuum.
-
-
Step 2: Intramolecular Cyclization
-
The pyridinium salt (1.0 mmol) is suspended in a solvent such as ethanol or DMF.
-
A base (e.g., sodium bicarbonate, potassium carbonate, or triethylamine; 2.0 mmol) is added to the suspension.
-
The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.[2]
-
Dihydropyrimidinone Synthesis
One-Pot Biginelli Reaction (Solvent-Free)
-
Reaction Scheme: An aldehyde, a β-ketoester, and urea (or thiourea) are heated together, often with a catalyst, to form the dihydropyrimidinone.
-
Procedure:
-
In a round-bottom flask, mix the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and a catalytic amount of a suitable catalyst (e.g., dicalcium phosphate dihydrate, 7 mol%).[3]
-
Heat the mixture at 80-100°C for the specified time (typically 1-4 hours), with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add cold water or ethanol to the solidified mixture and stir.
-
Collect the precipitated product by filtration, wash with cold water or ethanol, and dry.
-
Recrystallize from ethanol to obtain the pure dihydropyrimidinone.[4][5]
-
Multi-Step Synthesis of Dihydropyrimidinones via Chalcone Intermediate
-
Step 1: Synthesis of Chalcone
-
To a solution of an appropriate acetophenone (1.0 mmol) and a benzaldehyde (1.0 mmol) in ethanol, add an aqueous solution of a base (e.g., NaOH or KOH).
-
Stir the mixture at room temperature for several hours.
-
The chalcone product typically precipitates out of the solution.
-
Collect the solid by filtration, wash with water until neutral, and recrystallize from ethanol.
-
-
Step 2: Cyclocondensation to form DHPM
-
A mixture of the chalcone (1.0 mmol), thiourea (1.5 mmol), and potassium hydroxide in ethanol is refluxed for several hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled and poured into ice-cold water.
-
Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.
-
Pyrazole Synthesis
One-Pot Synthesis of N-Phenyl Pyrazoles
-
Reaction Scheme: A 1,3-dicarbonyl compound is condensed with phenylhydrazine in an ionic liquid at room temperature.[6]
-
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (13.8 mmol) and phenylhydrazine (13.8 mmol) in 1-ethyl-3-methylimidazolium chloride (5 mL).[6]
-
Stir the mixture at room temperature for 20 minutes.[6]
-
Pour the reaction mixture onto crushed ice.[6]
-
Filter the resulting solid, wash with water, and dry.[6]
-
Recrystallize the crude product from a DMF-ethanol mixture to obtain the pure pyrazole.[6]
-
Multi-Step Synthesis of Thiophene-Substituted Pyrazoles
-
Step 1: Synthesis of Thiophene-Containing Chalcone
-
Step 2: Bromination of the Chalcone
-
To a solution of the chalcone (10 mmol) in chloroform, a solution of bromine (10 mmol) in chloroform is added dropwise with stirring.
-
The reaction mixture is stirred for a few hours at room temperature.
-
The solvent is evaporated under reduced pressure to yield the crude chalcone dibromide.
-
-
Step 3: Synthesis of β-Diketone and Cyclization to Pyrazole
-
The crude chalcone dibromide is dissolved in methanol, and a solution of sodium methoxide in methanol is added.
-
The mixture is refluxed for several hours.
-
Hydrazine hydrate is then added to the reaction mixture, and reflux is continued for another few hours.
-
The reaction mixture is cooled, and the precipitated pyrazole is collected by filtration, washed with water, and recrystallized.[7]
-
Conclusion
The choice between one-pot and multi-step synthesis is not merely a matter of convenience; it is a strategic decision with significant implications for the efficiency and sustainability of a chemical process. One-pot syntheses often offer substantial advantages in terms of higher overall yields, reduced reaction times, and lower consumption of solvents and reagents, which in turn leads to less waste generation.[8] This aligns well with the principles of green chemistry.
However, one-pot reactions can be more challenging to optimize, as the reaction conditions must be compatible with multiple transformations.[1] Reagent compatibility and the potential for side reactions must be carefully considered. Multi-step synthesis, while often less efficient, provides greater control over each individual transformation and can be easier to troubleshoot when problems arise. The isolation and purification of intermediates, though time-consuming, ensures that each subsequent step begins with clean material, which can be crucial for complex syntheses.
Ultimately, the optimal approach depends on the specific target molecule, the scale of the synthesis, and the resources available. For high-throughput screening and the rapid generation of compound libraries, one-pot multicomponent reactions are often favored. For the synthesis of complex natural products or active pharmaceutical ingredients where purity and control are paramount, a carefully planned multi-step approach may be more appropriate. This guide provides the foundational data and protocols to aid researchers in making an informed decision tailored to their specific synthetic goals.
References
A Researcher's Guide to Purity Confirmation of Synthesized Compounds: A Comparative Analysis of LC-MS
In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other prevalent analytical techniques for purity assessment. By presenting supporting data, detailed experimental protocols, and clear visual workflows, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their analytical needs.
Performance Comparison: LC-MS vs. Alternatives
The choice of an analytical technique for purity determination hinges on a variety of factors, including the physicochemical properties of the analyte, the required sensitivity, and the nature of potential impurities. While LC-MS has emerged as a powerful and versatile tool, understanding its performance in the context of other methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) is crucial.
| Parameter | LC-MS | HPLC-UV | GC-MS | qNMR |
| Principle | Separation by polarity, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance. | Separation by volatility and polarity, detection by mass-to-charge ratio. | Intrinsic quantitative measurement based on nuclear spin properties in a magnetic field. |
| Analyte Compatibility | Broad range of non-volatile and thermally labile compounds, including polar and non-polar molecules.[1][2] | Non-volatile compounds with a UV chromophore.[3] | Volatile and thermally stable compounds.[4][5] Derivatization may be required for polar or non-volatile compounds.[4] | Soluble compounds. |
| Sensitivity | Very high, often in the picogram to femtogram range.[1][6] | High, typically in the nanogram to picogram range.[3] | High for volatile compounds, typically in the picogram range.[1] | Lower sensitivity, typically requiring microgram to milligram quantities.[7][8] |
| Selectivity | Very high, based on both chromatographic retention time and mass-to-charge ratio.[6] | Moderate, relies on chromatographic separation. Co-eluting impurities can be problematic.[3] | Very high, based on both retention time and mass fragmentation patterns. | High, based on unique chemical shifts of nuclei. |
| Impurity Identification | Excellent, provides molecular weight information of impurities, aiding in structural elucidation.[6] | Limited, requires isolation of the impurity for further characterization. | Excellent, fragmentation patterns provide structural information. | Good, can provide structural information on impurities if their signals are resolved. |
| Quantification | Good, but can be affected by ionization efficiency.[3] Requires appropriate standards. | Excellent, highly reproducible and accurate with proper calibration.[3] | Good, accurate with appropriate calibration for volatile analytes.[4] | Excellent, provides absolute quantification without the need for a reference standard of the same compound (primary method).[7] |
| Speed | Relatively fast, with typical run times of a few minutes.[9] | Moderate, with typical run times of 10-30 minutes. | Fast, with typical run times of a few minutes to 30 minutes. | Slower, requires longer acquisition times for good signal-to-noise, especially for dilute samples. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible purity analysis. Below are generalized methodologies for each of the discussed techniques.
LC-MS Purity Analysis
Objective: To separate, identify, and quantify the main compound and any impurities based on their chromatographic retention time and mass-to-charge ratio.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., quadrupole, time-of-flight).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis: Integrate the peak areas for the main compound and all detected impurities. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100. Identify impurities by their mass-to-charge ratios.
HPLC-UV Purity Analysis
Objective: To separate and quantify the main compound and any impurities that absorb UV light.
Methodology:
-
Sample Preparation: Prepare the sample as described for LC-MS analysis.
-
Instrumentation: A high-performance liquid chromatograph with a UV-Vis detector.
-
Chromatographic Conditions: Similar to LC-MS, but can use non-volatile buffers (e.g., phosphate).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% trifluoroacetic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength set to the λmax of the main compound (e.g., 254 nm).
-
-
Data Analysis: Calculate purity using the area percent method as described for LC-MS.
GC-MS Purity Analysis
Objective: To separate, identify, and quantify volatile and thermally stable compounds and impurities.
Methodology:
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL. If the compound is not volatile, derivatization may be necessary.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split or splitless injection).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Calculate purity using the area percent method. Identify impurities by comparing their mass spectra to a library (e.g., NIST).
qNMR Purity Analysis
Objective: To determine the absolute purity of a compound by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard.
Methodology:
-
Sample Preparation: Accurately weigh the synthesized compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Instrumentation: A high-field Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or higher).
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 1D proton experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P_std = purity of the standard.
-
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for LC-MS and a logical comparison of the different techniques.
Conclusion
LC-MS stands out as a highly sensitive and selective technique for the purity confirmation of a wide array of synthesized compounds, offering invaluable information for impurity identification.[1][6] While HPLC-UV remains a robust and cost-effective method for routine quantitative analysis of UV-active compounds, it lacks the specificity of mass detection.[3] GC-MS is the gold standard for volatile and thermally stable molecules, providing excellent separation and structural information.[4][5] For absolute quantification without the need for specific reference standards, qNMR is an unparalleled, albeit less sensitive, primary method.[7] The ultimate choice of technique should be guided by the specific properties of the compound and the analytical goals of the study. Combining orthogonal techniques, such as LC-MS and qNMR, can provide a comprehensive and highly confident assessment of compound purity.
References
- 1. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 2. emerypharma.com [emerypharma.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 6. scientistlive.com [scientistlive.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 9. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
Comparative Docking Analysis of Cyclohexane-1,3-dione Analogues as c-Met Kinase Inhibitors
A comprehensive guide for researchers and drug development professionals on the in-silico performance of novel cyclohexane-1,3-dione derivatives targeting the c-Met kinase, a key protein in cancer progression.
This guide provides a comparative analysis of the docking performance of various cyclohexane-1,3-dione analogues against the c-Met kinase, a receptor tyrosine kinase implicated in various cancers, including non-small-cell lung cancer (NSCLC).[1][2] The data presented is compiled from several studies employing molecular docking simulations to predict the binding affinities and interaction modes of these compounds.
Data Presentation: Docking Performance of Cyclohexane-1,3-dione Analogues
The following table summarizes the quantitative data from molecular docking studies of various cyclohexane-1,3-dione derivatives against the c-Met kinase. The data includes binding energy scores, which are indicative of the binding affinity of the ligand to the receptor. Lower binding energy values typically suggest a more favorable interaction. For comparison, the well-known c-Met inhibitor, Foretinib, is included as a reference compound.[1][2]
| Compound ID/Series | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (if specified) | Reference |
| Foretinib (Reference) | c-Met (PDB: 3LQ8) | - | - | [1][2] |
| Compound 5 | c-Met | - | - | [3] |
| Compound 7a | c-Met | - | - | [3] |
| Compound 7b | c-Met | - | - | [3] |
| Compound 10c | c-Met | - | - | [3] |
| Compound 10e | c-Met | - | - | [3] |
| Compound 11c | c-Met | - | - | [3] |
| Compound 11f | c-Met | - | - | [3] |
| Compound 19l | E. coli DNA gyrase | -8.7 | - | [4] |
| Compound 19p | E. coli DNA gyrase | -8.7 | - | [4] |
| Compound 19l | S. aureus DNA gyrase | -8.4 | - | [4] |
| Compound 19p | S. aureus DNA gyrase | -9.1 | - | [4] |
Note: Specific docking scores for all compounds were not available in the provided search results. The table is structured to be populated with such data as it becomes available.
Experimental Protocols: Molecular Docking Methodology
The in-silico molecular docking studies summarized in this guide generally follow a standardized protocol to predict the binding interactions between the cyclohexane-1,3-dione analogues (ligands) and the target protein.
1. Receptor and Ligand Preparation:
-
Receptor: The three-dimensional structure of the target protein, such as the c-Met kinase, is obtained from the Protein Data Bank (PDB). A common PDB entry used in these studies is 3LQ8, which represents the c-Met protein in complex with the inhibitor Foretinib.[1][2] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligands: The 2D structures of the cyclohexane-1,3-dione analogues are drawn using chemical drawing software and then converted to 3D structures. Energy minimization of the ligand structures is performed using appropriate force fields to obtain stable conformations.
2. Docking Simulation:
-
Software: Commonly used software for molecular docking includes AutoDock, and Molecular Operating Environment (MOE).[3][5]
-
Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm. The active site is typically identified based on the co-crystallized ligand in the PDB structure or through literature information.
-
Docking Algorithm: A genetic algorithm or other search algorithms are employed to explore various conformations and orientations of the ligand within the active site of the receptor.
-
Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose. The poses are then ranked based on their docking scores (e.g., binding energy in kcal/mol).
3. Analysis of Docking Results:
-
The best-docked poses are analyzed to understand the binding mode of the ligands.
-
Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site are identified and visualized.
Mandatory Visualization: c-Met Signaling Pathway and Docking Workflow
The following diagrams illustrate the c-Met signaling pathway, which is a critical target in cancer therapy, and a typical workflow for molecular docking analysis.
Caption: The c-Met signaling pathway and the inhibitory action of cyclohexane-1,3-dione analogues.
Caption: A generalized workflow for the molecular docking analysis of cyclohexane-1,3-dione analogues.
References
- 1. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of tetrahydrochromeno[3,4- e ]isoindole-1,3(2 H ,3a H )-dione derivatives via the Diels–Alder reaction: molecular docking, antiba ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02212F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Antimicrobial Efficacy Against Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of various antimicrobial agents against clinically relevant Gram-positive and Gram-negative bacteria. The data presented is intended to serve as a foundational resource for researchers and professionals involved in the discovery, development, and evaluation of new antimicrobial drugs. All quantitative data is summarized in structured tables, and detailed experimental protocols for the cited efficacy assays are provided.
Understanding the Threat: Gram-Positive vs. Gram-Negative Bacteria
A fundamental distinction in bacteriology lies in the structural differences in the cell walls of Gram-positive and Gram-negative bacteria, a difference that significantly impacts their susceptibility to antimicrobial agents. Gram-positive bacteria possess a thick peptidoglycan layer which readily absorbs foreign substances, making them generally more susceptible to certain antibiotics.[1] In contrast, Gram-negative bacteria have a thin peptidoglycan layer surrounded by an outer membrane, which acts as an additional barrier, conferring intrinsic resistance to many antimicrobial compounds.[1] This structural dichotomy necessitates the evaluation of antimicrobial efficacy against both types of bacteria to ascertain the broad-spectrum potential of a new drug candidate.
Quantitative Assessment of Antimicrobial Efficacy
The in vitro efficacy of an antimicrobial agent is primarily quantified by two key parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
The relationship between these two values, often expressed as the MBC/MIC ratio, provides insight into the nature of the antimicrobial's activity. A low MBC/MIC ratio (typically ≤4) is indicative of bactericidal activity (killing bacteria), whereas a high ratio suggests bacteriostatic activity (inhibiting bacterial growth).[2]
Comparative Efficacy Data
The following tables summarize the MIC and MBC values for common antimicrobial agents against representative Gram-positive and Gram-negative bacteria. It is important to note that these values can vary depending on the specific strain, testing methodology, and regional resistance patterns.
Table 1: Antimicrobial Efficacy Against Gram-Positive Bacteria
| Antimicrobial Agent | Bacterium | MIC (µg/mL) Range | MBC (µg/mL) Range | MBC/MIC Ratio |
| Vancomycin | Staphylococcus aureus (MRSA) | 1 - 2 | 0.5 - 64 | Variable |
| Penicillin | Streptococcus pneumoniae (Penicillin-Susceptible) | ≤0.06 | - | - |
| Penicillin | Streptococcus pneumoniae (Penicillin-Intermediate) | 0.12 - 1 | - | - |
| Penicillin | Streptococcus pneumoniae (Penicillin-Resistant) | ≥2 | - | - |
| Daptomycin | Staphylococcus aureus (MRSA) | - | - | - |
| Linezolid | Staphylococcus aureus (MRSA) | - | - | - |
Table 2: Antimicrobial Efficacy Against Gram-Negative Bacteria
| Antimicrobial Agent | Bacterium | MIC (µg/mL) Range | MBC (µg/mL) Range | MBC/MIC Ratio |
| Ciprofloxacin | Escherichia coli | ≤1 (Susceptible) | 4 (for a specific isolate) | ~4 |
| Ciprofloxacin | Escherichia coli | 2 (Intermediate) | - | - |
| Ciprofloxacin | Escherichia coli | ≥4 (Resistant) | - | - |
| Meropenem | Pseudomonas aeruginosa | 0.5 - 8 | 1 (for specific strains) | ~1-2 |
| Gentamicin | Escherichia coli | - | - | - |
| Ceftazidime | Pseudomonas aeruginosa | 2 - 32 | - | - |
Note: The provided MBC for Ciprofloxacin is from a specific study and may not be representative of all E. coli isolates.[4] The MBC for Meropenem against P. aeruginosa is also based on specific strain data.[5]
Experimental Protocols
Accurate and reproducible determination of MIC and MBC values is critical for the evaluation of antimicrobial efficacy. The following are detailed methodologies for these key experiments.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Antimicrobial Agent Preparation:
-
Prepare a stock solution of the antimicrobial agent at a known concentration.
-
Perform serial two-fold dilutions of the antimicrobial agent in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Following incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Minimum Bactericidal Concentration (MBC) Determination
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, select the wells corresponding to the MIC and at least two to three higher concentrations showing no visible growth.
-
From each of these selected wells, aspirate a fixed volume (e.g., 10-100 µL) of the broth.
-
-
Plating and Incubation:
-
Spread the aspirated broth onto an appropriate agar medium (e.g., Tryptic Soy Agar) that does not contain any antimicrobial agent.
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
-
Result Interpretation:
-
After incubation, count the number of colony-forming units (CFUs) on each plate.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
-
Visualizing Antimicrobial Action and Experimental Processes
Diagrams are provided below to illustrate a key antimicrobial signaling pathway and the general workflow of an antimicrobial efficacy validation experiment.
Caption: Workflow for determining MIC and MBC of an antimicrobial agent.
References
- 1. Network meta-analysis of antibiotic resistance patterns in gram-negative bacterial infections: a comparative study of carbapenems, fluoroquinolones, and aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Vancomycin 24-Hour Area under the Curve/Minimum Bactericidal Concentration Ratio as a Novel Predictor of Mortality in Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Meropenem Minimum Concentration/MIC Ratio To Suppress In Vitro Resistance of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Herbicidal Efficacy: Pelargonic Acid vs. Glyphosate
For researchers and scientists in the fields of agriculture and weed management, this guide provides a detailed comparison of the herbicidal activities of pelargonic acid, a bio-based contact herbicide, and glyphosate, a systemic commercial standard. The information presented is based on a two-year semi-field experiment designed to evaluate their effectiveness on perennial weeds.
This guide summarizes the quantitative data on weed control, outlines the experimental methodology, and visualizes the distinct modes of action of these two herbicides.
Quantitative Herbicidal Efficacy
The following table summarizes the key findings from a two-year study comparing the effects of Pelargonic Acid (PA) and Glyphosate (GLY) on the growth of Cirsium arvense and Sonchus arvensis.
| Treatment | Weed Species | Initial Ramet Size (cm) | Plant Coverage Reduction (%) | Aboveground Biomass Reduction (%) | Belowground Biomass Reduction (%) |
| Pelargonic Acid | Cirsium arvense | 5 | 24 | 43 | 22 |
| Pelargonic Acid | Sonchus arvensis | 5 | 4 | 13 | 12 |
| Glyphosate | Cirsium arvense | 5, 10, 15 | 90-100 | Not specified | Not specified |
| Glyphosate | Sonchus arvensis | 5, 10, 15 | 90-100 | Not specified | Not specified |
Experimental Protocols
The comparative study was conducted as a semi-field experiment over two consecutive years (Spring 2020 - Autumn 2021).[1][2]
Experimental Design:
-
Herbicide Treatments:
Methodology: The experiment evaluated the efficacy of a two-year application of Pelargonic Acid compared to the commercial standard, Glyphosate, and an untreated control.[1][2] The impact of the herbicides was assessed based on plant coverage, aboveground biomass, and belowground biomass of the two weed species, taking into account different initial plant sizes.[1][2]
Visualization of Herbicidal Action
The distinct mechanisms of action for Pelargonic Acid and Glyphosate are illustrated in the diagrams below.
Caption: Mode of Action of Pelargonic Acid.
Caption: Mode of Action of Glyphosate.
Summary of Findings
The study demonstrates that while Pelargonic Acid, a bio-based herbicide, shows efficacy in reducing weed coverage and biomass, particularly on smaller plants, its overall performance is not as high as the systemic commercial standard, Glyphosate.[1][2] Glyphosate provided comprehensive control of both weed species regardless of their initial size.[1][2]
The mode of action for each herbicide is fundamentally different. Pelargonic acid acts as a contact herbicide, causing rapid, non-selective burn-down of green tissues by disrupting cell membranes.[3][4] In contrast, glyphosate is a systemic herbicide that inhibits the EPSP synthase enzyme in the shikimate pathway, preventing the synthesis of essential aromatic amino acids and leading to plant death.[5][6][7][8][9] This systemic action allows glyphosate to be translocated throughout the plant, killing the roots and preventing regrowth, a key differentiator from contact herbicides like pelargonic acid.
References
- 1. Frontiers | The effect of two-year application of pelargonic acid on the growth of Cirsium arvense (L.) Scop. and Sonchus arvensis L [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. qualitas1998.net [qualitas1998.net]
- 4. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Bridging the Computational-Experimental Gap: A Comparative Guide to Cross-Validating In Silico Predictions with In Vitro Results
In the landscape of modern drug discovery and development, the integration of computational (in silico) and laboratory-based (in vitro) methodologies is crucial for accelerating the identification of promising therapeutic candidates.[1][2] In silico techniques, such as molecular docking and virtual screening, offer a rapid and cost-effective means to screen vast libraries of compounds against biological targets.[1][3][4] However, these computational predictions must be rigorously validated through experimental assays to confirm their biological relevance and therapeutic potential.[1][5] This guide provides an objective comparison of in silico predictions with their corresponding in vitro experimental validations, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Synergy of In Silico and In Vitro Approaches
The drug discovery pipeline traditionally relies on high-throughput screening, which can be time-consuming and expensive.[2] Computer-Aided Drug Design (CADD) methods serve to streamline this process by prioritizing compounds that are most likely to be active, thereby reducing the number of candidates that need to be synthesized and tested in the lab.[2][6][7] This integrated approach, combining computational screening with experimental validation, creates a more efficient and focused drug discovery workflow.[8]
The general workflow involves using computational models to predict interactions between potential drug compounds and specific protein targets. These predictions are then tested experimentally in vitro to measure the actual biological activity. A strong correlation between the predicted and observed results builds confidence in the computational model and the therapeutic potential of the compound.
Data Presentation: Comparing Predictions and Experimental Outcomes
The following tables summarize quantitative data from studies that performed both in silico predictions and in vitro validation for various compounds and targets.
Case Study 1: Anti-Tumor Activity of 4-Hydroxycoumarin Derivatives
A study investigating novel 3-formyl-4-hydroxycoumarin-derived enamines demonstrated a noteworthy correlation between the predicted binding energies from molecular docking against Cyclin-Dependent Kinase 8 (CDK-8) and the experimentally determined anti-tumor activities.[1] Compound 4g , which had a strong predicted binding affinity, correspondingly showed the most potent in vitro anti-tumor activity, significantly lower than the standard drug, Vinblastine.[1]
Table 1: Correlation of In Silico Docking with In Vitro Anti-Tumor Activity [1]
| Compound | In Silico Binding Energy (kcal/mol) with CDK-8 | In Vitro Anti-Tumor Activity (IC50 in µg/mL) |
| 4g | -6.8 | 1.12 ± 0.2 |
| 4h | -6.8 | - |
| 4a | - | Better than standard |
| 4c | - | Better than standard |
| 4e | - | Better than standard |
| Vinblastine (Standard) | - | 7.5 ± 0.6 |
Case Study 2: Kinase Inhibitor Activity in Cancer Signaling
An investigation into untargeted kinase-inhibitor interactions within the cancer MAPK signaling pathway used biomolecular modeling to predict interactions, which were then validated through cell viability and kinase inhibition assays. The study selected noncognate inhibitors Cabozantinib, Regorafenib, and Crizotinib to test their effects on the Caco-2 cell line and their activity against the p38α kinase. The experimental results showed that Regorafenib had a potent p38α-inhibitory activity, which was consistent with the computational modeling.
Table 2: Comparison of Predicted and Observed Activity of Kinase Inhibitors [9]
| Compound | Predicted Target (Cognate) | Predicted Off-Target (In Silico) | In Vitro Cytotoxicity (Caco-2 cells) | In Vitro p38α Kinase Inhibition |
| Regorafenib | VEGFR, KIT, PDGFR, etc. | p38α (High Affinity) | High | Potent |
| Crizotinib | ALK, MET | p38α (High Affinity) | Moderate | - |
| Cabozantinib | MET, VEGFR2 | p38α (High Affinity) | Low | - |
| JNK-IN-8 (Control) | JNK | - | - | Potent (as JNK inhibitor) |
| BIRB796 (Control) | p38α | - | - | Potent (as p38α inhibitor) |
Case Study 3: Schisandrin C Modulation of Signaling Pathways
In silico network pharmacology and molecular docking were used to predict the biological targets of Schisandrin C, a bioactive compound.[10] These predictions pointed towards its potential to modulate pathways like PI3K/AKT/mTOR.[10] Subsequent in vitro experiments, including Western Blots, validated these computational hypotheses.[10]
Table 3: In Silico Molecular Docking Predictions for Schisandrin C [10]
| Target Protein | Binding Energy (kcal/mol) | Proposed In Vitro Validation Method |
| PI3K | < -5.0 | Western Blot |
| AKT | < -5.0 | Western Blot |
| TGFBR1 | -8.69 | Transcriptomics, Western Blot |
Table 4: In Vitro Validation via Protein Expression Analysis (Western Blot) [10]
| Cell Line / Model | Treatment | Target Proteins | Outcome |
| HUVECs (Atherosclerosis Model) | ox-LDL + Schisandrin C | p-PI3K, p-AKT, p-mTOR | Dose-dependent decrease in phosphorylation |
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer. The ability of Schisandrin C to modulate this pathway, as predicted in silico and confirmed in vitro, highlights its therapeutic potential.
Experimental Protocols
Detailed and standardized methodologies are essential for the reproducibility and comparison of results.
In Silico Molecular Docking Protocol (General)
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6]
-
Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., CDK-8) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using software like AutoDock Tools or Schrödinger Suite.[1]
-
Ligand Preparation: Generate the 3D structure of the ligand (compound) using software like ChemDraw or Avogadro. Optimize the geometry and minimize its energy.
-
Docking Simulation: Define the binding site (active site) on the protein. Run the docking algorithm (e.g., using AutoDock Vina or PyRx) to place the ligand into the binding site in various conformations.[1]
-
Scoring and Analysis: The software calculates the binding energy (e.g., in kcal/mol) for each pose. The pose with the lowest binding energy is generally considered the most favorable. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
In Vitro Potato Disc Tumor Assay
This assay is used to assess the anti-tumor potential of compounds by measuring the inhibition of Agrobacterium tumefaciens-induced tumors on potato discs.[1]
-
Preparation: Prepare potato discs from fresh, healthy potatoes and place them on agar plates.
-
Inoculation: Inoculate the discs with a suspension of A. tumefaciens mixed with the test compound at various concentrations. A positive control (e.g., Vinblastine) and a negative control (vehicle) should be included.
-
Incubation: Incubate the plates in the dark at room temperature for several weeks until tumors are visible.
-
Analysis: Count the number of tumors per disc for each treatment group. Calculate the concentration that inhibits tumor formation by 50% (IC50).
In Vitro Kinase Inhibition Assay
This assay measures a compound's ability to inhibit the activity of a specific kinase enzyme.
-
Reaction Setup: In a microplate well, combine the purified kinase enzyme (e.g., p38α, CK1δ), its specific substrate (e.g., a peptide or protein like α-casein), and ATP.[9][11]
-
Inhibitor Addition: Add the test compound at a range of concentrations. Include appropriate controls.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set period to allow the phosphorylation reaction to occur.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using ³²P-ATP) or luminescence-based assays that measure the amount of remaining ATP.
-
Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration to determine the IC50 value.
In Vitro Western Blot Protocol
Western blotting is used to detect and quantify specific proteins in a sample, such as the phosphorylation status of proteins in a signaling pathway.[10]
-
Cell Lysis: Treat cells (e.g., HUVECs) with the compound of interest, then lyse the cells to extract the total protein.
-
Protein Quantification: Determine the protein concentration in each sample using a method like the BCA assay.
-
Gel Electrophoresis: Separate the proteins by size by running them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody that specifically recognizes the target protein (e.g., anti-p-AKT).[10] After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[10]
-
Detection: Add a chemiluminescent substrate (ECL) and visualize the protein bands using an imaging system.[10] The intensity of the bands corresponds to the amount of the target protein.
Conclusion
The cross-validation of in silico predictions with in vitro experimental results is a powerful paradigm in modern drug discovery. While computational models provide invaluable tools for rapid screening and hypothesis generation, experimental validation remains the gold standard for confirming biological activity.[1] As demonstrated in the case studies, a strong correlation between predicted binding affinities and measured biological effects can significantly increase the confidence in a compound's therapeutic potential.[1][9] However, discrepancies can and do occur, highlighting the limitations of current computational models and the complexity of biological systems.[12] Therefore, an iterative and integrated approach, where experimental data is used to refine and improve predictive models, is essential for accelerating the journey from a virtual hit to a viable drug candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Silico Identification and In Vitro Validation of Repurposed Compounds Targeting the RSV Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico-in vitro discovery of untargeted kinase-inhibitor interactions from kinase-targeted therapies: A case study on the cancer MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
Safety Operating Guide
Standard Operating Procedure: Disposal of 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione
Disclaimer: This document provides general guidance for the proper disposal of 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione. It is not a substitute for a site-specific safety and disposal protocol. All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
Purpose
This document provides a standardized procedure for the safe and compliant disposal of this compound and its associated waste streams. The objective is to ensure the safety of laboratory personnel and minimize environmental impact.
Scope
This procedure applies to all researchers, scientists, and drug development professionals handling this compound in solid form, in solution, or as contaminated labware (e.g., pipette tips, gloves, empty containers).
Hazard Assessment and Categorization
Waste must be disposed of as hazardous chemical waste. [2][3] Do not dispose of this chemical down the drain or in regular trash.[2][3][4]
Safety and Disposal Data Summary
The following table summarizes key data based on the parent compound, Cyclohexane-1,3-dione, and general principles of chemical waste management.
| Parameter | Data/Information | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowed.H318: Causes serious eye damage.H412: Harmful to aquatic life with long lasting effects. | [1][5] |
| GHS Precautionary Statements | P273: Avoid release to the environment.P280: Wear eye protection/face protection.P501: Dispose of contents/container to an approved waste disposal plant. | [1][6][7][8] |
| Physical State | Solid Powder | [8][9] |
| Required PPE | Safety glasses with side shields or goggles, lab coat, nitrile gloves. | [1][7][10] |
| Disposal Method | Collection for incineration at an approved waste disposal plant. | [1][6][7][8] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [8][9] |
| Spill Cleanup | Treat spilled chemical and cleanup materials as hazardous waste.[2][3] Avoid generating dust.[7][10] Sweep up and place in a suitable, closed container for disposal.[7][10] |
Detailed Disposal Protocol
Follow these steps to ensure the safe disposal of this compound waste.
5.1 Personal Protective Equipment (PPE)
-
Wear appropriate PPE at all times: safety goggles, a lab coat, and chemical-resistant gloves (nitrile is recommended).
5.2 Waste Segregation and Collection
-
Identify Waste Streams: Segregate waste into three main categories:
-
Solid Waste: Unused or expired solid this compound.
-
Liquid Waste: Solutions containing dissolved this compound. Do not mix with other solvent waste streams unless permitted by your EHS department.[11]
-
Contaminated Labware: Items such as pipette tips, weigh boats, gloves, and empty containers that are contaminated with the compound.
-
-
Select Appropriate Containers:
-
For solid and contaminated labware, use a durable, sealable plastic container or a wide-mouth glass jar with a screw-top lid.
-
For liquid waste, use a compatible, leak-proof glass or polyethylene solvent waste container.[4]
-
Ensure all containers are clean and in good condition.
-
5.3 Container Labeling
-
Attach a Hazardous Waste Tag: As soon as you begin collecting waste in a container, affix a hazardous waste tag provided by your institution's EHS department.[3]
-
Complete the Tag: Fill out the tag completely and accurately.
-
Write the full chemical name: "this compound". Do not use abbreviations.
-
List all constituents, including solvents and their approximate percentages.
-
Indicate the hazards (e.g., "Toxic," "Irritant").
-
Record the accumulation start date.
-
5.4 Waste Storage
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[3][6]
-
Store Safely: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat, sparks, or open flames.[6]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.
5.5 Arranging for Disposal
-
Schedule a Pickup: Once the waste container is full or has reached its storage time limit (per institutional policy), contact your EHS department to schedule a waste pickup.[2][3]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste.[2][3] This must be handled by trained EHS staff.
Emergency Procedures
-
Spills: In case of a spill, immediately alert personnel in the area.[10] Avoid generating dust.[10] Wearing appropriate PPE, sweep up the solid material and place it in a sealed container for disposal as hazardous waste.[7] Clean the affected area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.[2][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.
-
Ingestion: If swallowed, rinse mouth with water and call a poison control center or seek immediate medical attention.[1]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. vumc.org [vumc.org]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. Hazardous Waste Disposal [cool.culturalheritage.org]
- 5. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. Making sure you're not a bot! [oc-praktikum.de]
Safeguarding Researchers: A Comprehensive Guide to Handling 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione
For Immediate Use By Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione. The following procedures are designed to minimize risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential due to the compound's potential health hazards.
Immediate Safety Concerns and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and causes serious eye damage. It is also harmful to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to personal protective equipment protocols is mandatory.
Required Personal Protective Equipment
A comprehensive ensemble of personal protective equipment is necessary to prevent exposure through inhalation, dermal contact, and eye contact.
| PPE Category | Item | Standard/Specification |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required. A face shield must be worn over the goggles when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised for enhanced protection. |
| Body Protection | Laboratory Coat or Gown | A fully buttoned lab coat or a disposable gown is required to protect against skin exposure. |
| Respiratory Protection | N95 or Higher Respirator | A fit-tested N95 or higher-rated respirator is necessary when handling the powder outside of a certified chemical fume hood or ventilated balance enclosure. |
Operational Plan: Step-by-Step Handling Procedures
Meticulous planning and execution are paramount when working with this compound. The following step-by-step protocols for weighing and general handling are designed to minimize the generation of airborne particles and prevent cross-contamination.
Experimental Protocol: Weighing the Compound
-
Preparation: Designate a specific area for handling the compound, preferably within a certified chemical fume hood or a ventilated balance enclosure. Cover the work surface with disposable bench paper.
-
Tare the Container: Place a sealable container (e.g., a vial with a screw cap) on the analytical balance and tare it.
-
Aliquot Transfer: Inside the fume hood, carefully transfer the desired amount of this compound from the stock container to the tared vial using a clean spatula. Avoid any actions that could generate dust.
-
Seal and Weigh: Securely close the vial and carefully transport it back to the balance for weighing.
-
Cleaning: After weighing, decontaminate the spatula and the work surface within the fume hood. Dispose of the bench paper as hazardous solid waste.
Experimental Protocol: General Handling and Solution Preparation
-
Donning PPE: Before handling the compound, correctly don all required personal protective equipment in the following order: gown/lab coat, respirator, face/eye protection, and finally, gloves (donning the outer pair of gloves if double-gloving).
-
Containment: All manipulations of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of any airborne particles.
-
Solution Preparation: When preparing solutions, slowly add the solvent to the solid to minimize the risk of splashing or aerosolization. Keep the container covered as much as possible during this process.
-
Post-Handling: After handling is complete, decontaminate all surfaces and equipment.
-
Doffing PPE: Remove PPE in the reverse order of donning, taking care to avoid self-contamination. Remove gloves first, followed by the gown/lab coat, face/eye protection, and finally the respirator. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Managing Contaminated Waste
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, bench paper, and disposable labware, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour any solutions down the drain.[1]
-
Container Disposal: Empty stock containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the empty container can be disposed of according to institutional guidelines.
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
Quantitative Safety Data
While specific occupational exposure limits (OELs) have not been established for this compound, the following table provides general exposure limits for particulates not otherwise regulated (PNOR), which should be used as a conservative guideline to minimize inhalation risk.
| Parameter | Value | Agency |
| Permissible Exposure Limit (PEL) - Total Dust | 15 mg/m³ (8-hour TWA) | OSHA |
| Permissible Exposure Limit (PEL) - Respirable Fraction | 5 mg/m³ (8-hour TWA) | OSHA |
| Threshold Limit Value (TLV) - Inhalable Particles | 10 mg/m³ (8-hour TWA) | ACGIH |
| Threshold Limit Value (TLV) - Respirable Particles | 3 mg/m³ (8-hour TWA) | ACGIH |
TWA: Time-Weighted Average
Workflow for Safe Handling and Disposal
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
